Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3N2O2/c1-2-16-6(15)4-3-13-7(8(10,11)12)14-5(4)9/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSULCDCBENGHAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371885 | |
| Record name | Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
720-01-4 | |
| Record name | Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-trifluoromethyl-pyrimidine-5-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate molecular weight"
An In-depth Technical Guide to Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
Executive Summary: This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on this compound. This fluorinated pyrimidine derivative is a pivotal building block in modern synthetic chemistry, valued for its unique reactivity profile that enables the construction of complex molecular architectures. We will delve into its fundamental physicochemical properties, explore the mechanistic basis of its reactivity, provide detailed experimental protocols for its use, and contextualize its utility by comparing it with structurally similar analogs. The strategic incorporation of a trifluoromethyl group and a displaceable chlorine atom makes this compound an essential intermediate in the development of novel pharmaceutical and agrochemical agents.[1]
Introduction and Strategic Importance
The field of heterocyclic chemistry is foundational to drug discovery, with the pyrimidine scaffold being a recurring motif in numerous therapeutic agents, tracing its origins to the first synthesis of a derivative, barbituric acid, in 1879.[2] this compound (CAS No. 720-01-4) has emerged as a particularly valuable second-generation intermediate.[2][3][4][5] Its utility stems from a carefully orchestrated arrangement of functional groups:
-
An Electron-Deficient Pyrimidine Core: The two nitrogen atoms in the ring withdraw electron density, making the carbon atoms electrophilic and susceptible to nucleophilic attack.
-
A Trifluoromethyl Group (CF₃) at C2: This potent electron-withdrawing group further activates the ring towards nucleophilic substitution and, critically, enhances the metabolic stability and lipophilicity of derivative compounds, which are desirable traits in drug candidates.[1][2]
-
A Chloro Group at C4: Positioned on an activated ring, this chlorine atom serves as an excellent leaving group, providing a reliable handle for introducing diverse functionalities through nucleophilic aromatic substitution (SNAr) reactions.[2]
-
An Ethyl Carboxylate Group at C5: This group can be hydrolyzed to the corresponding carboxylic acid for further modification, such as amide bond formation, or can participate in other transformations.[2]
This combination of features makes it a cornerstone reagent for creating libraries of novel compounds for screening in oncology, neurology, and infectious disease research.[1]
Physicochemical Properties and Structural Data
Accurate characterization is the bedrock of reproducible science. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 720-01-4 | [2][3][4][5] |
| Molecular Formula | C₈H₆ClF₃N₂O₂ | [1][2][3][4][6] |
| Molecular Weight | 254.59 g/mol | [1][2][3][4][6] |
| Appearance | White to pale yellow crystalline solid | [2] |
| Melting Point | 36-42 °C | [2] |
| Boiling Point | 95 °C at 0.3 mmHg | [2] |
| Density | 1.45 g/mL | [2] |
| IUPAC Name | This compound | [6] |
| Synonyms | 4-Chloro-5-(ethoxycarbonyl)-2-(trifluoromethyl)pyrimidine | [2][3] |
| InChI Key | DSULCDCBENGHAX-UHFFFAOYSA-N | [2] |
Core Reactivity: Mechanistic Insights
The primary value of this reagent lies in the predictable and efficient displacement of the C4-chloro substituent. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, which is highly favored in this electron-poor heterocyclic system.
Causality of Reactivity: The pyrimidine ring is inherently electron-deficient. The addition of the strongly electron-withdrawing -CF₃ group at the C2 position significantly enhances the electrophilicity of the ring carbons, particularly C4 and C6. This pronounced positive character at C4 makes it highly susceptible to attack by a wide range of nucleophiles (e.g., amines, thiols, alkoxides). The attack forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. The subsequent expulsion of the stable chloride anion is rapid and irreversible, driving the reaction to completion.
Caption: Logical flow of the S(N)Ar reaction on the pyrimidine core.
Synthetic Protocol: A Practical Application
The true utility of a chemical intermediate is demonstrated through its practical application. The following protocol details a representative nucleophilic substitution reaction, a common procedure in drug discovery campaigns for generating analog libraries.
Objective: To synthesize an N-substituted aminopyrimidine derivative from this compound and a primary amine.
Protocol: Synthesis of Ethyl 4-((benzyl)amino)-2-(trifluoromethyl)pyrimidine-5-carboxylate
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous Acetonitrile (ACN) or Dichloromethane (DCM) as solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Condenser and nitrogen/argon inlet
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq). Dissolve it in the chosen anhydrous solvent (e.g., ACN).
-
Reagent Addition: Add the base (TEA or DIPEA, 1.5 eq) to the solution, followed by the dropwise addition of benzylamine (1.1 eq). The base is crucial to neutralize the HCl byproduct generated during the reaction.
-
Reaction Execution: Stir the mixture at room temperature or heat gently (e.g., 40-60 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup:
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent using a rotary evaporator.
-
Redissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove any remaining acid) and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to obtain the pure product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 720-01-4 | Benchchem [benchchem.com]
- 3. scbt.com [scbt.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. 720-01-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 6. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]
"synthesis of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate"
An In-depth Technical Guide to the Synthesis of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
Foreword: The Strategic Importance of a Fluorinated Pyrimidine Core
In the landscape of modern drug discovery and agrochemical development, the pyrimidine scaffold remains a cornerstone of molecular design. Its presence in the fundamental building blocks of life—cytosine, thymine, and uracil—underscores its inherent biocompatibility and versatile reactivity.[1] The strategic incorporation of a trifluoromethyl (-CF₃) group onto this privileged heterocycle imparts a unique combination of properties. The -CF₃ group is a powerful modulator of a molecule's physicochemical profile, enhancing metabolic stability by blocking oxidative pathways, increasing lipophilicity for improved membrane permeability, and altering electronic properties to fine-tune binding affinities with biological targets.[2]
This guide provides a comprehensive, in-depth examination of the synthesis of this compound (CAS 720-01-4), a critical intermediate for accessing a new generation of advanced pharmaceuticals and agrochemicals.[2][3][4] We will move beyond a simple recitation of steps to explore the underlying chemical principles, the rationale behind procedural choices, and the critical parameters that ensure a successful, high-yield synthesis.
Part 1: Retrosynthetic Analysis and Strategic Planning
A robust synthetic strategy begins with a logical deconstruction of the target molecule. Our target, this compound, presents two key features for disconnection: the C4-chloro group and the pyrimidine ring itself.
Caption: Retrosynthetic pathway for the target molecule.
-
C4-Cl Disconnection: The chloro group at the 4-position is most reliably introduced by a substitution reaction on a corresponding hydroxyl or pyrimidinone precursor. This is a standard transformation in heterocyclic chemistry, often accomplished with reagents like phosphorus oxychloride (POCl₃).[5][6][7] This leads us to our key intermediate: Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate .[8]
-
Pyrimidine Ring Disconnection: The pyrimidine ring is a six-membered heterocycle with two nitrogen atoms at positions 1 and 3. The most common and efficient method for its construction involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment, such as an amidine, urea, or guanidine.[9][10] For our target, this involves the reaction between:
-
An N-C-N fragment : 2,2,2-Trifluoroacetamidine , which provides the C2-CF₃ moiety.
-
A C-C-C fragment : A derivative of diethyl malonate, specifically diethyl ethoxymethylenemalonate (DEEM) , which provides the C4, C5 (with the ethyl carboxylate), and C6 atoms.
-
This retrosynthetic analysis establishes a clear and logical two-step pathway, which forms the core of our synthetic protocol.
Part 2: The Principal Synthetic Pathway
The most widely adopted and scalable synthesis proceeds via a two-step sequence: pyrimidine ring formation followed by chlorination.
Step 1: Pyrimidine Ring Formation via Condensation
The foundational step is the construction of the pyrimidine ring through the condensation of trifluoroacetamidine with diethyl ethoxymethylenemalonate (DEEM). This reaction is a variant of the classic Pinner synthesis for pyrimidines.[2]
Caption: Workflow for pyrimidine ring formation.
Causality and Mechanistic Insight: The reaction is initiated by a base, typically sodium ethoxide in ethanol. The base serves two purposes: it deprotonates the trifluoroacetamidine hydrochloride salt (if used) to its free base form and catalyzes the initial nucleophilic attack. The more nucleophilic nitrogen of the amidine attacks the electron-deficient β-carbon of the DEEM (a Michael addition), displacing the ethoxy group. This is followed by an intramolecular cyclization, where the second amidine nitrogen attacks the ester carbonyl group, leading to the elimination of ethanol and the formation of the stable, aromatic pyrimidinone ring system.
Step 2: Chlorination of the Pyrimidinone Intermediate
The conversion of the 4-hydroxy (or more accurately, the 4-oxo tautomer) group to the 4-chloro group is a critical activation step. The chloro group is an excellent leaving group, making the final product a versatile intermediate for subsequent nucleophilic substitution reactions.[2]
The Reagent of Choice: Phosphorus Oxychloride (POCl₃) Phosphorus oxychloride is the industry-standard reagent for this transformation.[5][6][7] It is highly effective for converting hydroxy- and oxo-heterocycles into their chloro-derivatives. The reaction is typically performed either neat (using excess POCl₃ as the solvent) or in a high-boiling inert solvent. For large-scale preparations, solvent-free methods using equimolar amounts of POCl₃ in a sealed reactor are preferred for economic, environmental, and safety reasons.[5][6] Often, a tertiary amine base like N,N-diisopropylethylamine (DIPEA) or pyridine is added to scavenge the HCl generated during the reaction, preventing potential side reactions and driving the equilibrium towards the product.
Mechanistic Insight (Vilsmeier-Haack Type Activation): The mechanism involves the activation of the pyrimidinone oxygen by POCl₃. The oxygen atom attacks the phosphorus center, displacing a chloride ion. This forms a highly reactive phosphoro-ester intermediate, which renders the C4 position extremely electrophilic. A chloride ion (from POCl₃ or the amine hydrochloride salt) then performs a nucleophilic attack at the C4 position, leading to the formation of the C-Cl bond and the elimination of a dichlorophosphate byproduct.
Caption: Simplified mechanism of chlorination with POCl₃.
Part 3: Validated Experimental Protocols
The following protocols are presented as a self-validating system, with critical parameters highlighted to ensure reproducibility and high yield.
Protocol 1: Synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate
| Parameter | Specification | Rationale |
| Starting Materials | Trifluoroacetamidine HCl, Diethyl ethoxymethylenemalonate (DEEM) | High-purity starting materials are crucial for clean cyclization and minimal byproducts. |
| Reagent | Sodium Ethoxide (NaOEt), 21% solution in Ethanol | NaOEt is a strong, non-nucleophilic base (in ethanol) ideal for this condensation. A pre-made solution ensures accurate stoichiometry. |
| Solvent | Anhydrous Ethanol | The solvent also acts as a reactant in the formation of the base and as a medium for the reaction. Must be anhydrous to prevent hydrolysis. |
| Temperature | Reflux (approx. 78 °C) | Provides sufficient thermal energy to overcome the activation barrier for cyclization without degrading the components. |
| Reaction Time | 4-6 hours | Monitored by TLC or LC-MS until consumption of the limiting reagent (DEEM) is complete. |
| Work-up | Acidification & Filtration | Cooling and acidification with acetic or hydrochloric acid precipitates the product, which can be isolated by simple filtration. |
| Typical Yield | 85-95% | This reaction is typically high-yielding due to the formation of a stable aromatic system. |
Step-by-Step Methodology:
-
A solution of sodium ethoxide is prepared by carefully adding sodium metal (1.0 eq) to anhydrous ethanol under an inert atmosphere (N₂ or Ar). Alternatively, use a commercial 21 wt. % solution of NaOEt in ethanol (2.2 eq).
-
To the stirred solution of sodium ethoxide, add trifluoroacetamidine hydrochloride (1.0 eq) portion-wise, maintaining the temperature below 30 °C.
-
Add diethyl ethoxymethylenemalonate (DEEM) (1.05 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:Ethyl Acetate).
-
After completion, cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.
-
Slowly acidify the mixture with glacial acetic acid or dilute HCl to a pH of ~5-6.
-
The precipitated solid is collected by vacuum filtration, washed with cold water and then cold ethanol to remove impurities.
-
Dry the solid under vacuum to yield Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate as a white to off-white solid.[4][8]
Protocol 2: Synthesis of this compound
| Parameter | Specification | Rationale |
| Starting Material | Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate | Product from the previous step; must be thoroughly dried. |
| Reagent | Phosphorus Oxychloride (POCl₃), N,N-Diisopropylethylamine (DIPEA) | POCl₃ is the chlorinating agent. DIPEA is a non-nucleophilic base to neutralize HCl. |
| Solvent | Acetonitrile or Toluene (optional) | Can be run neat in excess POCl₃ or in a high-boiling solvent for better temperature control. |
| Temperature | 80-110 °C (Reflux) | Required to drive the chlorination to completion. Higher temperatures may be needed depending on the substrate's reactivity.[11] |
| Reaction Time | 2-24 hours | Reaction is typically slower than cyclization. Monitor by TLC or LC-MS.[11] |
| Work-up | Careful Quenching & Extraction | Excess POCl₃ must be quenched carefully by slowly adding the reaction mixture to ice-water. The product is then extracted into an organic solvent. |
| Typical Yield | 80-90% | Generally a high-yielding reaction, but losses can occur during the hazardous work-up phase. |
Step-by-Step Methodology:
-
To a flask equipped with a reflux condenser and under an inert atmosphere, charge Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate (1.0 eq) and phosphorus oxychloride (3.0-5.0 eq).
-
Slowly add N,N-diisopropylethylamine (DIPEA) (1.2 eq) to the stirred suspension.
-
Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 12-16 hours, or until TLC/LC-MS analysis shows complete conversion.
-
Cool the mixture to room temperature. CAUTION: The following step is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.
-
Slowly and carefully pour the reaction mixture onto a vigorously stirred mixture of crushed ice and water.
-
Once the quench is complete, neutralize the aqueous layer to pH 7-8 with a saturated solution of sodium bicarbonate or sodium carbonate.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can be purified by silica gel column chromatography or recrystallization to yield this compound as a white to light yellow solid.[2]
Conclusion
The synthesis of this compound is a robust and well-established process rooted in fundamental principles of heterocyclic chemistry. The two-step sequence of condensation and chlorination provides an efficient and scalable route to this high-value intermediate. Success hinges on careful control of reaction parameters, particularly the exclusion of moisture in the first step and cautious handling of the highly reactive phosphorus oxychloride in the second. By understanding the causality behind each procedural choice, researchers and process chemists can reliably produce this versatile building block, paving the way for innovations in medicine and agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 720-01-4 | Benchchem [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate | C8H7F3N2O3 | CID 5063336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. bu.edu.eg [bu.edu.eg]
- 10. m.youtube.com [m.youtube.com]
- 11. CN102911123A - Preparation method of 2-chloro trifluoromethyl pyrimidine compound - Google Patents [patents.google.com]
A Comprehensive Technical Guide to Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
Abstract
This technical guide provides an in-depth analysis of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 720-01-4), a critical heterocyclic building block in modern medicinal and agricultural chemistry. The document delineates the systematic IUPAC nomenclature, physicochemical properties, and detailed synthetic protocols. Emphasis is placed on the rationale behind experimental choices, highlighting the compound's reactivity and its utility as a versatile intermediate. Its applications, driven by the unique electronic properties of the trifluoromethyl and chloro substituents, are explored in the context of drug discovery and materials science. This guide serves as an authoritative resource for professionals leveraging this compound in advanced chemical synthesis.
Nomenclature and Structural Elucidation
The precise naming and structural identification of a chemical entity are fundamental to scientific communication and reproducibility. This section deciphers the IUPAC name and provides key structural identifiers for this compound.
Systematic IUPAC Name
The formal IUPAC name for the compound is This compound .[1][2] This name is systematically derived based on the following priority rules:
-
Parent Heterocycle: The core structure is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, which is named pyrimidine .
-
Principal Functional Group: The ester group (-COOCH₂CH₃) is the highest-priority functional group and is named as a carboxylate salt/ester of the corresponding carboxylic acid. The "ethyl" prefix designates the alkyl group of the ester.
-
Numbering: The pyrimidine ring is numbered to give the principal functional group (the carboxylate) the lowest possible locant, which is position 5.
-
Substituents: The remaining groups are cited in alphabetical order as prefixes:
-
A chlorine atom at position 4 is named 4-chloro .
-
A trifluoromethyl group (-CF₃) at position 2 is named 2-(trifluoromethyl) .
-
Combining these elements yields the full, unambiguous IUPAC name. Alternative nomenclature systems may refer to the molecule as 4-chloro-5-(ethoxycarbonyl)-2-(trifluoromethyl)pyrimidine or 5-pyrimidinecarboxylic acid, 4-chloro-2-(trifluoromethyl)-, ethyl ester.[1][3]
Critical Isomeric Distinction
It is imperative to distinguish the title compound, the 4-chloro isomer (CAS 720-01-4), from its positional isomer, Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 187035-79-6).[4][5][6] While sharing the same molecular formula, the positions of the chloro and trifluoromethyl groups are swapped. This seemingly minor change drastically alters the molecule's electronic properties, reactivity, and utility in targeted synthesis, making accurate identification essential.
Structural and Chemical Identifiers
For unambiguous database searching and computational modeling, a standardized set of identifiers is crucial.
| Identifier | Value | Source |
| CAS Number | 720-01-4 | [1][2][3] |
| Molecular Formula | C₈H₆ClF₃N₂O₂ | [1][2][3] |
| Molecular Weight | 254.59 g/mol | [1][2][3] |
| InChIKey | DSULCDCBENGHAX-UHFFFAOYSA-N | [1][2] |
| SMILES | CCOC(=O)C1=CN=C(N=C1Cl)C(F)(F)F | [1][2] |
Physicochemical Properties and Handling
The physical characteristics of a compound dictate its handling, storage, and reaction conditions.
| Property | Value | Notes |
| Appearance | White to pale yellow crystalline solid or powder | [1] |
| Melting Point | 36-42 °C | [1] |
| Boiling Point | 95 °C @ 0.3 mmHg | [1] |
| Density | 1.45 g/mL | [1] |
| Storage | 2-8 °C under an inert atmosphere | To preserve chemical stability.[1] |
Synthesis and Mechanistic Considerations
This compound is a synthetic intermediate, typically produced via nucleophilic substitution reactions. Understanding the synthesis provides insight into its reactivity and potential impurities.
Synthetic Workflow Overview
A common and effective strategy involves the trifluoromethylation of a suitable pyrimidine precursor. The workflow below illustrates the conversion of a 2-(methylthio) derivative, a widely used approach.
Caption: Synthetic workflow for the target compound via nucleophilic substitution.
Detailed Experimental Protocol
This protocol is a representative methodology based on established chemical principles for this transformation.[1]
Objective: To synthesize this compound from Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.
Materials:
-
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate (1.0 eq)
-
Trifluoromethylating agent (e.g., bis(trifluoromethyl)mercury) (Stoichiometric ratio is critical)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (1.1 eq)
-
Standard glassware for reflux under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Vessel Preparation: A round-bottom flask is charged with the starting material, Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate.
-
Solvent Addition: Anhydrous DMF is added to dissolve the starting material under an inert atmosphere.
-
Rationale: DMF is a polar aprotic solvent, which effectively solvates the reagents but does not participate in the reaction, thus facilitating the nucleophilic substitution.[1]
-
-
Reagent Addition: The trifluoromethylating agent and triethylamine are added to the solution.
-
Rationale: Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction, preventing side reactions and driving the equilibrium towards the product.[1]
-
-
Reaction Conditions: The reaction mixture is heated to reflux at a controlled temperature, typically between 60–80°C.
-
Rationale: Temperature control is a critical parameter. Insufficient heat leads to a sluggish reaction, while excessive heat can promote the formation of over-alkylated or other undesired side products.[1]
-
-
Monitoring: The reaction progress is monitored by an appropriate analytical technique (e.g., TLC or LC-MS) until the starting material is consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, quenched, and extracted. The crude product is then purified using a standard technique such as column chromatography to yield the final, high-purity compound.
Chemical Reactivity and Key Applications
The utility of this compound stems from its distinct functional groups, which serve as handles for further chemical modification. The electron-withdrawing nature of both the pyrimidine ring and the trifluoromethyl group activates the chloro substituent at the 4-position for nucleophilic aromatic substitution (SNAr) reactions.
Role in Medicinal Chemistry
This pyrimidine derivative is a valuable scaffold in drug discovery. The trifluoromethyl group is particularly prized in medicinal chemistry for its ability to enhance key pharmacological properties.[7]
-
Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes, which can increase a drug's half-life.[1]
-
Lipophilicity: The -CF₃ group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and interact with biological targets.
-
Binding Affinity: The group can alter the conformation and electronic profile of a molecule, potentially leading to stronger interactions with target enzymes or receptors.[1]
Research has shown that compounds derived from this scaffold exhibit potential antiviral and antimicrobial properties, likely by inhibiting enzymes involved in nucleotide synthesis.[1]
Applications in Agrochemicals
Beyond pharmaceuticals, this compound serves as an intermediate in the synthesis of modern agrochemicals.[1] The same properties that are beneficial in drug design—enhanced stability and biological activity—are leveraged to create potent and persistent herbicides and fungicides.
Conclusion
This compound is more than a chemical with a complex name; it is a purpose-built tool for advanced chemical synthesis. Its well-defined structure, characterized by strategically placed reactive sites and property-enhancing substituents, makes it an indispensable building block for developing novel pharmaceuticals and agrochemicals. A thorough understanding of its nomenclature, properties, and synthesis is essential for any researcher aiming to exploit its full synthetic potential.
References
- 1. This compound | 720-01-4 | Benchchem [benchchem.com]
- 2. This compound | CAS 720-01-4 [matrix-fine-chemicals.com]
- 3. scbt.com [scbt.com]
- 4. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. jelsciences.com [jelsciences.com]
Navigating the Chemistry of a Key Building Block: A Technical Guide to the Safety and Hazards of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate, with CAS Number 720-01-4, is a highly functionalized heterocyclic compound that has emerged as a critical intermediate in the synthesis of complex organic molecules.[1] Its unique molecular architecture, featuring a pyrimidine core substituted with a reactive chlorine atom, an electron-withdrawing trifluoromethyl group, and an ethyl ester moiety, makes it a versatile precursor in the fields of medicinal chemistry and agrochemical development.[2] The strategic placement of these functional groups creates a highly polarized electronic environment, governing its reactivity and making it an attractive starting point for the synthesis of a diverse range of derivatives.[1] This guide provides a comprehensive overview of the safety and hazards associated with this compound, offering field-proven insights for its safe handling, storage, and disposal.
Chemical and Physical Properties
Understanding the fundamental physical and chemical properties of this compound is paramount for its safe handling and use in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₆ClF₃N₂O₂ | [3] |
| Molecular Weight | 254.59 g/mol | [3] |
| Appearance | Off-white to light yellow solid | [4] |
| Melting Point | 34 - 37 °C / 93.2 - 98.6 °F | [4] |
| Boiling Point | 336.2 ± 42.0 °C (Predicted) | [5] |
| Flash Point | 157.1 °C (Predicted) | [5] |
| Density | 1.448 ± 0.06 g/cm³ (Predicted) | [5] |
| Storage Temperature | 2-8°C | [2] |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear framework for understanding its potential dangers.
GHS Pictogram:
Signal Word: Warning
GHS Hazard Statements: [6]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
GHS Precautionary Statements: [4][5]
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash face, hands and any exposed skin thoroughly after handling.
-
P270: Do not eat, drink or smoke when using this product.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
-
Response:
-
P301 + P317: IF SWALLOWED: Get medical help.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P317: Get medical help.
-
P332 + P317: If skin irritation occurs: Get medical help.
-
P362 + P364: Take off contaminated clothing and wash it before reuse.
-
-
Storage:
-
P403 + P233: Store in a well-ventilated place. Keep container tightly closed.
-
P405: Store locked up.
-
-
Disposal:
-
P501: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.
-
Toxicological Information
Reactivity and Stability
Chemical Stability: The compound is stable under recommended storage conditions.[4]
Incompatible Materials: To prevent hazardous reactions, avoid contact with strong oxidizing agents and strong bases.[4]
Hazardous Decomposition Products: In the event of a fire, thermal decomposition can lead to the release of hazardous substances including:[4]
-
Nitrogen oxides (NOx)
-
Carbon monoxide (CO)
-
Carbon dioxide (CO2)
-
Hydrogen fluoride (HF)
-
Hydrogen chloride (HCl) gas
Chemical Reactivity: The pyrimidine ring is electron-deficient, which makes it susceptible to nucleophilic aromatic substitution. The chlorine atom at the 4-position is the most reactive site for substitution by nucleophiles such as amines and thiols. The ethyl ester group at the 5-position can undergo hydrolysis to the corresponding carboxylic acid.[1]
Caption: Key reactions of the title compound.
Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, stringent adherence to safe laboratory practices is essential.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust formation or when working with solutions.[4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[4]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[4]
-
Skin Protection:
-
Wear a lab coat.
-
Use impervious gloves (e.g., nitrile rubber). The breakthrough time of the glove material should be considered for the specific duration of the task.
-
-
Respiratory Protection: If working outside a fume hood or if dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
Hygiene Measures:
-
Wash hands thoroughly after handling.[4]
-
Do not eat, drink, or smoke in the laboratory.[5]
-
Remove contaminated clothing and wash it before reuse.[4]
Caption: A typical workflow for safely handling the compound.
Emergency Procedures
First-Aid Measures: [4]
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention.
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. Get medical attention if you feel unwell.
-
Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[4]
-
Specific Hazards: The compound is combustible. In a fire, it may emit toxic and corrosive fumes.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4]
Accidental Release Measures:
-
Personal Precautions: Ensure adequate ventilation. Use personal protective equipment as required. Avoid dust formation.[4]
-
Environmental Precautions: Should not be released into the environment.
-
Methods for Containment and Cleaning Up:
-
For small spills of solid, carefully sweep up and place in a suitable container for disposal. Avoid creating dust.
-
For spills of the compound in a solvent, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container for disposal.
-
Ventilate the area and wash the spill site after material pickup is complete.
-
Storage and Disposal
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
The recommended storage temperature is between 2-8°C.[2]
-
Store locked up.[4]
Disposal:
-
Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations.
-
Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[7]
-
It is recommended to contact a licensed professional waste disposal service to dispose of this material.
Conclusion
This compound is a valuable chemical intermediate with a defined set of hazards. A thorough understanding of its properties, GHS classification, and reactivity is crucial for its safe use. By implementing robust engineering controls, consistently using appropriate personal protective equipment, and being prepared for potential emergencies, researchers can mitigate the risks associated with this compound and harness its synthetic potential in a safe and responsible manner.
References
- 1. This compound | 720-01-4 | Benchchem [benchchem.com]
- 2. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate [myskinrecipes.com]
- 3. scbt.com [scbt.com]
- 4. fishersci.com [fishersci.com]
- 5. echemi.com [echemi.com]
- 6. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate in Organic Solvents
This guide provides a comprehensive analysis of the solubility characteristics of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate, a key intermediate in pharmaceutical and agrochemical research.[1][2][3] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of its solubility, offering predictive insights and detailed experimental protocols for accurate determination.
Introduction to this compound
This compound (CAS No. 720-01-4) is a substituted pyrimidine derivative with significant applications as a building block in organic synthesis.[1][3] Its structural features, including a halogenated and trifluoromethylated pyrimidine core, make it a valuable precursor for creating complex bioactive molecules.[1][2] Understanding its solubility is paramount for its effective use in reaction chemistry, purification, and formulation development.
Compound Properties:
| Property | Value | Source |
| Molecular Formula | C₈H₆ClF₃N₂O₂ | [1][4] |
| Molecular Weight | 254.59 g/mol | [4] |
| Appearance | White to pale yellow crystalline solid or powder | [1] |
| Melting Point | 36 °C | [4] |
| Boiling Point | 95 °C at 0.3 mmHg | [1] |
| Density | 1.45 g/mL | [1][4] |
| XLogP3 | 2.3 | [5] |
The XLogP3 value of 2.3 indicates a moderate level of lipophilicity, suggesting that the compound will favor organic solvents over water.[5] The presence of polar functional groups (ester and nitrogen atoms in the pyrimidine ring) and nonpolar moieties (trifluoromethyl group and ethyl chain) results in a nuanced solubility profile that requires careful consideration of the chosen solvent.
Theoretical Framework for Solubility Prediction
The principle of "like dissolves like" is the cornerstone for predicting the solubility of an organic compound.[6] This principle states that substances with similar polarities are more likely to be soluble in one another. The polarity of this compound is influenced by a combination of its functional groups.
Key Structural Features Influencing Solubility:
-
Pyrimidine Ring: The two nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors, contributing to its potential solubility in protic solvents.
-
Ethyl Ester Group: The ester group is polar and can participate in dipole-dipole interactions and act as a hydrogen bond acceptor.
-
Trifluoromethyl Group: This group is highly electron-withdrawing and contributes to the overall polarity of the molecule. It is also lipophilic.
-
Chloro Group: The chloro substituent adds to the molecular weight and is a weakly polar group.
Based on these features, a qualitative prediction of solubility in various classes of organic solvents can be made.
Predicted Solubility Profile:
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents can engage in dipole-dipole interactions with the polar functional groups of the compound. |
| Chlorinated | Dichloromethane, Chloroform | High | The compound's chloro group and overall molecular structure suggest favorable interactions with these solvents. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate to High | Ethers can act as hydrogen bond acceptors, interacting with potential hydrogen bond donors on the solute. |
| Esters | Ethyl acetate | Moderate to High | "Like dissolves like" principle suggests good solubility due to the presence of an ethyl ester group in both the solute and solvent. |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate | Alcohols are protic and can act as both hydrogen bond donors and acceptors. While some interaction is expected, the nonpolar regions of the compound may limit high solubility. |
| Nonpolar | Hexane, Toluene | Low | The significant polarity introduced by the pyrimidine ring, ester, and trifluoromethyl groups will likely result in poor solubility in nonpolar solvents. |
Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination is essential for quantitative understanding. The following protocol outlines a robust method for determining the solubility of this compound.
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the workflow for the experimental determination of solubility.
Caption: Experimental workflow for solubility determination.
Step-by-Step Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess is crucial to ensure saturation.
-
Accurately pipette a known volume of each selected organic solvent into the corresponding vials.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for a sufficient time (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid. This step ensures a clear supernatant for analysis.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant and immediately filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase used for HPLC analysis).
-
Analyze the diluted sample by a validated HPLC method. Quantification is achieved by comparing the peak area of the sample to a standard calibration curve prepared with known concentrations of the compound.
-
Practical Implications for Researchers
A thorough understanding of the solubility of this compound is critical for several laboratory and industrial applications:
-
Reaction Chemistry: Selecting an appropriate solvent in which all reactants are soluble is key to achieving optimal reaction rates and yields.
-
Crystallization and Purification: Knowledge of solubility in different solvents is fundamental for developing effective crystallization protocols for purification. A good solvent system for crystallization will have high solubility at an elevated temperature and low solubility at a lower temperature.
-
Chromatography: Understanding solubility aids in the selection of appropriate mobile phases for chromatographic purification techniques.
-
Formulation Development: For applications in agrochemicals or pharmaceuticals, solubility data is essential for developing stable and effective formulations.
Conclusion
This compound is a moderately lipophilic compound with a predicted solubility profile that favors polar aprotic and chlorinated solvents. While theoretical predictions provide a useful starting point, experimental determination using a robust protocol, such as the one detailed in this guide, is necessary for obtaining accurate quantitative solubility data. This information is indispensable for the effective application of this versatile building block in research and development.
References
- 1. This compound | 720-01-4 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. csnvchem.com [csnvchem.com]
- 4. This compound | 720-01-4 [amp.chemicalbook.com]
- 5. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
An In-depth Technical Guide to Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its strategic placement of a reactive chloro group, an electron-withdrawing trifluoromethyl group, and an ethyl ester moiety on the pyrimidine core makes it a versatile building block for the synthesis of a wide array of more complex, biologically active molecules. This guide provides a comprehensive overview of its physicochemical properties, a detailed synthesis protocol, analytical characterization, and its application as a key intermediate in the development of targeted therapeutics.
Physicochemical Properties
This compound is a white to pale yellow crystalline solid or powder at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 720-01-4 | [1][2][3][4] |
| Molecular Formula | C₈H₆ClF₃N₂O₂ | [1][2] |
| Molecular Weight | 254.59 g/mol | [1][2] |
| Melting Point | 36-42 °C | [1] |
| Boiling Point | 95 °C at 0.3 mmHg | [1] |
| Appearance | White to pale yellow crystalline solid or powder | [1] |
| Purity | >95% (typical for research grade) | |
| Solubility | Soluble in most organic solvents. | |
| Storage | Store under an inert atmosphere at 2-8 °C to maintain chemical stability.[1] |
It is important to distinguish this compound from its isomer, ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS Number: 187035-79-6), which is reported to be a colorless liquid. The distinct physical properties arise from the different substitution pattern on the pyrimidine ring, which significantly influences intermolecular interactions and crystalline packing.
Synthesis and Purification
The synthesis of this compound is most commonly achieved through the esterification of 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid. The following is a representative experimental protocol.
Experimental Protocol: Synthesis of this compound
Materials:
-
4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous ethanol (EtOH)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Acid Chloride Formation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL/g of acid). Add thionyl chloride (1.5 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 40 °C) and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the cessation of gas (HCl and SO₂) evolution.
-
Once the reaction is complete, allow the mixture to cool to room temperature and carefully remove the excess thionyl chloride and DCM under reduced pressure. The resulting crude acid chloride can be used directly in the next step.
-
Esterification: Dissolve the crude acid chloride in anhydrous DCM (~10 mL/g of starting acid). In a separate flask, prepare a solution of anhydrous ethanol (2.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the acid chloride solution to 0 °C in an ice bath. Add the ethanol/triethylamine solution dropwise to the stirred acid chloride solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a white to pale yellow solid.
Caption: Synthetic workflow for this compound.
Analytical Characterization
The structural integrity and purity of the synthesized compound are confirmed using a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a quartet around 4.4 ppm corresponding to the methylene protons (-CH₂-) of the ethyl group, a triplet around 1.4 ppm for the methyl protons (-CH₃) of the ethyl group, and a singlet for the pyrimidine proton.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the ester, the carbons of the pyrimidine ring (with distinct shifts due to the electron-withdrawing effects of the chloro and trifluoromethyl groups), and the carbons of the ethyl group.
-
¹⁹F NMR: The fluorine NMR will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.
-
-
Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) should show a molecular ion peak corresponding to the exact mass of C₈H₆ClF₃N₂O₂. The isotopic pattern of the molecular ion, due to the presence of chlorine (³⁵Cl and ³⁷Cl), will be a key diagnostic feature.
-
Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the C=O stretch of the ester group (typically around 1720-1740 cm⁻¹), C-F stretching vibrations of the trifluoromethyl group, and C-Cl stretching, as well as aromatic C=C and C=N stretching frequencies of the pyrimidine ring.
Caption: Analytical techniques for the characterization of the target compound.
Applications in Drug Discovery
The trifluoromethyl group in this compound enhances metabolic stability and modulates the lipophilicity and binding affinity of derivative compounds.[1] The chloro substituent at the 4-position is a versatile handle for introducing various nucleophiles, such as amines and thiols, through nucleophilic aromatic substitution (SNAAr) reactions. This reactivity is central to its utility as a scaffold in the synthesis of kinase inhibitors, particularly Epidermal Growth Factor Receptor (EGFR) inhibitors.
A notable application of a closely related starting material, 2,4-dichloro-5-trifluoromethylpyrimidine, is in the synthesis of potent EGFR inhibitors for the treatment of non-small cell lung cancer. The chloro group at the 4-position is selectively displaced by a substituted aniline, while the chloro group at the 2-position can be further functionalized. This compound offers a similar synthetic strategy, with the ethyl ester at the 5-position providing an additional point for modification or for influencing the electronic properties of the pyrimidine ring.
Illustrative Synthetic Scheme:
The following scheme illustrates the general utility of this scaffold in the synthesis of a di-substituted pyrimidine, a common core in many kinase inhibitors.
Caption: General synthetic route utilizing the target compound in medicinal chemistry.
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. In case of contact, rinse the affected area with plenty of water. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel therapeutic agents. Its well-defined physicochemical properties, established synthetic routes, and the strategic placement of functional groups make it an attractive starting material for drug discovery programs targeting a range of diseases. A thorough understanding of its chemistry and handling is essential for its effective and safe utilization in the research and development of new pharmaceuticals.
References
A Technical Guide to the Spectroscopic Characterization of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate, a key building block in medicinal chemistry, presents a unique spectroscopic profile owing to its complex arrangement of functional groups. This guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS No. 720-01-4), including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. While publicly available, experimentally-derived raw spectra are limited, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis. Detailed, field-proven protocols for acquiring and interpreting this data are provided to empower researchers in their synthetic and analytical endeavors.
Introduction and Molecular Overview
This compound (C₈H₆ClF₃N₂O₂) is a substituted pyrimidine with a molecular weight of 254.59 g/mol .[1][2] Its structure is characterized by a pyrimidine core bearing a reactive chloro group at the 4-position, a strongly electron-withdrawing trifluoromethyl group at the 2-position, and an ethyl ester at the 5-position.[1] These features make it a valuable intermediate in the synthesis of a diverse range of biologically active molecules.[1] Accurate spectroscopic characterization is paramount to confirm its identity, purity, and stability during synthetic campaigns.
Molecular Structure and Key Features
References
A Technical Guide to Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate: Sourcing, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block in Modern Chemistry
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate is a fluorinated heterocyclic compound that has emerged as a critical building block in medicinal and agrochemical research.[1][2][3] Its strategic importance lies in the unique combination of a reactive pyrimidine core, a functionality-introducing chloro group, and the influential trifluoromethyl moiety. The incorporation of a trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, bioavailability, and binding affinity of molecules.[2][4] This guide provides an in-depth overview of the commercial availability, synthesis, physicochemical properties, and key applications of this versatile reagent, offering a technical resource for researchers leveraging its potential in the development of novel therapeutic agents and other advanced chemical entities.
Physicochemical Properties and Structural Characterization
The compound, with the CAS Number 720-01-4, is systematically named this compound.[5] It presents as a white to light yellow solid at room temperature, with a melting point range of 34-42°C.[5][6] Its molecular formula is C₈H₆ClF₃N₂O₂, corresponding to a molecular weight of 254.59 g/mol .[5][7]
Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₆ClF₃N₂O₂ | [5][7][8][9] |
| Molecular Weight | 254.59 g/mol | [5][7][8] |
| CAS Number | 720-01-4 | [5] |
| Appearance | White to light yellow solid | [5][6] |
| Melting Point | 34 - 42 °C | [5] |
| Boiling Point | 95 °C at 0.3 mmHg | [5] |
| Density | 1.45 g/mL | [5] |
| XLogP3 | 2.3 | [7][8] |
| SMILES | CCOC(=O)C1=CN=C(N=C1Cl)C(F)(F)F | [5] |
| InChIKey | DSULCDCBENGHAX-UHFFFAOYSA-N | [5] |
Commercial Availability: A Comparative Overview
A critical first step for any research endeavor is the reliable sourcing of starting materials. This compound is available from a range of commercial suppliers, catering to different research and development scales. When selecting a supplier, researchers should consider not only the price but also the purity, available quantities, and lead times.
Table 2: Commercial Supplier Comparison
| Supplier | Purity | Available Quantities | Typical Lead Time |
| Apollo Scientific | Not specified | 100mg, 250mg, 500mg, 1g | UK: 1 week, US: 1-2 weeks[10] |
| Amerigo Scientific | 95% | 250mg, 1g | Contact for details[9] |
| Benchchem | >95% | Contact for details | Contact for details[5] |
| Chem-Impex | ≥ 98% | Contact for details | Contact for details[1] |
| Fluoropharm | NLT 98% | Contact for details | Contact for details[6] |
| Santa Cruz Biotechnology | Specialty product for proteomics research | Contact for details | Contact for details[11] |
It is imperative for researchers to request a certificate of analysis (CoA) from the chosen supplier to verify the purity and identity of the compound before use.
Synthesis Strategies: A Guide for the Synthetic Chemist
The synthesis of this compound is a multi-step process that can be approached through several synthetic routes. The choice of a particular route often depends on the availability of starting materials, scalability, and desired purity.
A common and effective strategy involves the cyclocondensation of a trifluoromethyl-containing building block with a suitable amidine or guanidine derivative, followed by functional group manipulations.
Illustrative Synthetic Workflow
Caption: General synthetic workflow for this compound.
Detailed Experimental Protocol (Illustrative)
Step 1: Synthesis of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate
-
To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate.
-
To this mixture, add amidine hydrochloride portion-wise while stirring.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid).
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate.[12]
Step 2: Synthesis of this compound
-
In a fume hood, carefully add phosphorus oxychloride (POCl₃) to the Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate obtained from the previous step in a flask equipped with a reflux condenser.
-
Heat the reaction mixture gently under reflux for a specified period, monitoring the conversion by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to afford the final product, this compound.
Applications in Drug Discovery and Medicinal Chemistry
The true value of this compound lies in its utility as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The chloro group at the 4-position is a key reactive handle for nucleophilic substitution reactions, allowing for the introduction of various functional groups and the construction of diverse molecular scaffolds.
Key Areas of Application:
-
Anticancer Agents: Pyrimidine derivatives are known to exhibit a broad spectrum of anticancer activities.[3][13] The trifluoromethyl-pyrimidine core can be elaborated to synthesize inhibitors of various kinases and other enzymes implicated in cancer progression. For instance, derivatives have been synthesized and evaluated for their antiproliferative activity against various human cancer cell lines.[13]
-
Antifungal and Antibacterial Agents: The pyrimidine nucleus is a common feature in many antifungal and antibacterial drugs.[3] Researchers have utilized this building block to create novel compounds with potent activity against various fungal and bacterial strains.[3]
-
Anti-inflammatory Agents: Certain pyrimidine derivatives have demonstrated anti-inflammatory properties through the inhibition of enzymes like cyclooxygenase (COX).[5] The trifluoromethyl group can enhance the lipophilicity and target binding of these derivatives, leading to improved efficacy.[5]
-
Agrochemicals: Beyond pharmaceuticals, this compound is also employed in the development of modern agrochemicals, including herbicides and fungicides, contributing to crop protection and improved agricultural yields.[1][3]
Illustrative Reaction Pathway in Drug Synthesis
Caption: General scheme for the derivatization of this compound.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[7] It may also cause respiratory irritation.[7]
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[5]
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
This compound is a high-value chemical intermediate with significant applications in the synthesis of novel compounds for the pharmaceutical and agrochemical industries.[1] Its unique structural features, particularly the reactive chlorine atom and the beneficial trifluoromethyl group, make it an attractive starting material for the creation of diverse and complex molecules. This guide has provided a comprehensive overview of its commercial availability, synthesis, and applications, intended to serve as a valuable resource for scientists and researchers working at the forefront of chemical innovation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. This compound | 720-01-4 | Benchchem [benchchem.com]
- 6. 720-01-4 | this compound - Fluoropharm [fluoropharm.com]
- 7. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. This compound - Amerigo Scientific [amerigoscientific.com]
- 10. 720-01-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 11. scbt.com [scbt.com]
- 12. Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate | C8H7F3N2O3 | CID 5063336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
"use of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate in organic synthesis"
An In-Depth Guide to the Synthetic Utility of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
Authored by: A Senior Application Scientist
Introduction: A Versatile Heterocyclic Building Block
This compound is a highly functionalized pyrimidine derivative that has emerged as a cornerstone in modern organic synthesis. Its structure is characterized by a pyrimidine core bearing three distinct reactive sites: a chloro group at the 4-position, an electron-withdrawing trifluoromethyl group at the 2-position, and an ethyl ester at the 5-position.[1] This unique combination of functionalities makes it an exceptionally valuable intermediate for the synthesis of complex molecules, particularly in the realms of medicinal chemistry and agrochemical development.[1][2][3]
The pyrimidine ring, being electron-deficient, is primed for nucleophilic attack, a characteristic that is further amplified by the potent inductive effect of the trifluoromethyl group. The chlorine atom at the C4 position serves as an excellent leaving group, making this site the primary target for a wide array of transformations. This guide provides a detailed exploration of the key synthetic applications of this compound, complete with field-proven protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Core Synthetic Applications and Detailed Protocols
The reactivity of this compound is dominated by the lability of its C4-chloro substituent. This allows for its strategic deployment in nucleophilic aromatic substitution and a variety of palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
The most fundamental transformation involving this substrate is the displacement of the 4-chloro group by a nucleophile.
Expertise & Rationale: The C4 position of the pyrimidine ring is the most electron-deficient and, therefore, the most susceptible to nucleophilic attack, following the general reactivity trend for halopyrimidines: C4(6) > C2 > C5.[4] The strong electron-withdrawing nature of both the ring nitrogens and the C2-trifluoromethyl group significantly stabilizes the negatively charged Meisenheimer intermediate, thereby facilitating the substitution reaction.[5][6] This allows for the efficient introduction of a diverse range of substituents, including amines, thiols, and alkoxides.[1][7]
General Protocol for SNAr with Amines:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in a suitable polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or an alcohol like 2-propanol.[1][8]
-
Addition of Reagents: Add the desired primary or secondary amine (1.1–1.5 eq.) to the solution. Follow this with the addition of a base, such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5–2.0 eq.), to act as an acid scavenger for the HCl generated during the reaction.[1] For reactions with less nucleophilic anilines, acid catalysis (e.g., a catalytic amount of HCl) in water can also be highly effective.[8]
-
Reaction Conditions: Stir the mixture at a temperature ranging from ambient (25°C) to 80°C. The optimal temperature depends on the nucleophilicity of the amine.[1]
-
Monitoring: Track the progress of the reaction using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield the desired 4-substituted pyrimidine.[4]
Caption: Generalized workflow for SNAr at the C4 position.
Palladium-Catalyzed Cross-Coupling Reactions
For the construction of more complex molecular architectures, palladium-catalyzed cross-coupling reactions provide an indispensable toolkit. While chloropyrimidines are known to be less reactive than their bromo or iodo counterparts, optimized catalyst systems enable their efficient use in a variety of transformations.[4]
This reaction is a powerful method for forging carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl moieties, which are prevalent motifs in pharmaceutical agents.[5][9][10]
Causality Behind the Protocol: The Suzuki reaction relies on a palladium catalyst to cycle between Pd(0) and Pd(II) oxidation states. An inert atmosphere is critical to prevent the oxidation and deactivation of the Pd(0) catalyst. The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.
Optimized Protocol for Suzuki-Miyaura Coupling:
-
Inert Atmosphere Setup: To a dry Schlenk flask, add this compound (1.0 eq.), the corresponding aryl or heteroaryl boronic acid (1.2–1.5 eq.), and a base such as K₂CO₃, K₃PO₄, or spray-dried KF (2.0–3.0 eq.).[9][11]
-
Catalyst Addition: Add the palladium catalyst system. A common and effective system is Pd(PPh₃)₄ (2–5 mol%).[9] Alternatively, a combination of a palladium source like Pd₂(dba)₃ (0.5–2 mol%) and a phosphine ligand such as P(t-Bu)₃ can be used for less reactive substrates.[11]
-
Solvent and Reaction: Add a degassed solvent, typically 1,4-dioxane, THF, or a mixture containing an alcohol.[9][10] Heat the reaction mixture to 50–100°C. Microwave irradiation can significantly shorten reaction times.[12]
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Once complete, cool the mixture, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic phase, concentrate, and purify the residue by flash column chromatography to isolate the 4-arylpyrimidine product.[4]
When direct SNAr is inefficient, particularly with weakly nucleophilic or sterically hindered amines, the Buchwald-Hartwig amination offers a robust alternative for constructing C(sp²)-N bonds.[13][14][15]
Causality Behind the Protocol: This reaction requires a strong, non-nucleophilic base (e.g., sodium tert-butoxide) to deprotonate the amine or its precursor, making it a more active nucleophile in the catalytic cycle. The use of bulky, electron-rich phosphine ligands (e.g., RuPhos, XPhos) is critical; they promote the rate-limiting reductive elimination step and stabilize the active Pd(0) species, preventing catalyst decomposition.[16]
Standard Protocol for Buchwald-Hartwig Amination:
-
Inert Atmosphere Setup: In a glovebox or under a strict inert atmosphere (argon), charge a Schlenk tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1–2 mol%), a suitable phosphine ligand (e.g., RuPhos, 2–4 mol%), and a strong base like NaOt-Bu or K₃PO₄ (1.5 eq.).[17]
-
Reagent Addition: Add the this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).
-
Solvent and Reaction: Add an anhydrous, degassed aprotic solvent such as toluene or 1,4-dioxane. Seal the tube and heat the mixture to 80–110°C with vigorous stirring.
-
Monitoring and Work-up: Monitor consumption of the starting material by GC-MS or LC-MS. After cooling, dilute the mixture with an organic solvent and filter it through a pad of Celite to remove palladium residues.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Caption: Simplified catalytic cycles for key cross-coupling reactions.
To introduce acetylenic functionalities, the Sonogashira coupling is the method of choice. It facilitates the formation of a C(sp²)-C(sp) bond between the pyrimidine and a terminal alkyne, often utilizing a dual palladium-copper catalytic system.[4][18][19]
Causality Behind the Protocol: The Sonogashira reaction employs a synergistic catalytic system. The palladium complex undergoes the oxidative addition/reductive elimination cycle, while the copper(I) salt acts as a co-catalyst. The copper reacts with the terminal alkyne to form a copper(I) acetylide intermediate, which is more reactive and readily participates in the transmetalation step with the palladium center.[19][20] The amine base is essential for both neutralizing the generated HX and facilitating the formation of the copper acetylide.[19]
Reliable Protocol for Sonogashira Coupling:
-
Inert Atmosphere Setup: Add this compound (1.0 eq.), a palladium catalyst such as Pd(PPh₃)₄ (2–5 mol%), and a copper(I) co-catalyst like CuI (5–10 mol%) to a dry Schlenk flask under argon.[4]
-
Solvent and Reagents: Add an anhydrous solvent (e.g., THF) and an amine base, typically triethylamine (Et₃N), which can also serve as the solvent.[4][19]
-
Alkyne Addition: Add the terminal alkyne (1.1–1.5 eq.) to the mixture via syringe.
-
Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40–60°C) until TLC or LC-MS analysis indicates completion.
-
Work-up: Filter the reaction mixture to remove insoluble salts and concentrate the filtrate. Dissolve the residue in an organic solvent and wash with water.
-
Purification: Dry, concentrate, and purify the crude material by column chromatography to obtain the 4-alkynylpyrimidine.
Summary of Synthetic Transformations
The table below summarizes the primary synthetic routes discussed, providing a quick reference for experimental design.
| Reaction Type | Bond Formed | Typical Catalyst System | Typical Base | Typical Solvent | Key Considerations |
| SNAr | C-N, C-O, C-S | None | K₂CO₃, Et₃N | DMF, DMSO, 2-PrOH | Substrate nucleophilicity dictates reaction temperature.[1][8] |
| Suzuki-Miyaura | C-C (sp²-sp²) | Pd(PPh₃)₄ or Pd₂(dba)₃/Ligand | K₂CO₃, K₃PO₄ | 1,4-Dioxane, THF | Requires inert atmosphere and degassed solvents.[5][9][10] |
| Buchwald-Hartwig | C-N (sp²-N) | Pd₂(dba)₃ / Bulky Ligand | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | Requires strong base and specialized phosphine ligands.[13][14][17] |
| Sonogashira | C-C (sp²-sp) | Pd(PPh₃)₄ / CuI | Et₃N, Diethylamine | THF, Et₃N | Dual Pd/Cu catalytic system is standard.[4][19][21] |
Further Functionalization: Ester Hydrolysis
A final note on the versatility of this building block is the potential for hydrolyzing the C5-ethyl ester. Standard saponification conditions, such as using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a solvent mixture like THF/water, readily convert the ester to the corresponding carboxylic acid.[1] This unmasks a new functional handle for further elaboration, such as amide bond formation, thereby significantly expanding the synthetic possibilities.
Conclusion
This compound is a powerful and versatile building block in organic synthesis. Its well-defined reactivity, centered on the C4-chloro position, allows for predictable and efficient functionalization through nucleophilic aromatic substitution and a suite of palladium-catalyzed cross-coupling reactions. By understanding the mechanistic principles behind these transformations and employing the optimized protocols detailed in this guide, researchers can effectively leverage this compound to construct diverse and complex molecular scaffolds for applications in drug discovery and materials science.
References
- 1. This compound | 720-01-4 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. preprints.org [preprints.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 15. research.rug.nl [research.rug.nl]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. Sonogashira Coupling [organic-chemistry.org]
Application Notes and Protocols: Reactions of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Fluorinated Pyrimidine Building Block
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate is a highly valuable and versatile building block in medicinal chemistry and drug discovery. Its unique electronic properties, stemming from the presence of two electron-withdrawing groups (the 2-trifluoromethyl group and the 5-carboxylate group) and the inherent electron-deficient nature of the pyrimidine ring, render the C4-position exceptionally susceptible to nucleophilic attack. This predictable reactivity allows for the facile and regioselective introduction of a wide array of functional groups, making it a cornerstone for the synthesis of diverse compound libraries targeting various biological pathways. Pyrimidine derivatives are integral components of numerous therapeutic agents, exhibiting a broad spectrum of pharmacological activities, including anticancer, antiviral, and kinase inhibitory effects. This guide provides a detailed exploration of the reactions of this key intermediate with common classes of nucleophiles, complete with mechanistic insights and actionable experimental protocols.
Mechanistic Overview: The SNAr Pathway
The reactions of this compound with nucleophiles proceed predominantly through a nucleophilic aromatic substitution (SNAr) mechanism. This two-step process is characteristic of electron-poor aromatic and heteroaromatic systems.
dot digraph "SNAr_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [arrowhead=vee, color="#4285F4"];
} G-style DOT script for the SNAr mechanism.
Step 1: Nucleophilic Attack (Rate-Determining Step) A nucleophile attacks the electron-deficient C4 carbon of the pyrimidine ring, which bears the chloride leaving group. This attack temporarily breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed and is significantly enhanced by the strong electron-withdrawing effects of the trifluoromethyl group at C2 and the ethyl carboxylate group at C5. These groups delocalize the negative charge, lowering the activation energy of this step.
Step 2: Leaving Group Departure (Fast) The aromaticity of the pyrimidine ring is restored by the expulsion of the chloride ion, a good leaving group. This step is typically fast and irreversible, driving the reaction to completion.
The regioselectivity of the nucleophilic attack is directed to the C4 position over the C2 or C6 positions. This is a well-established trend in the chemistry of 2,4-dihalopyrimidines. The C4 position is generally more electrophilic due to the cumulative electron-withdrawing effects of the adjacent ring nitrogen and the para-position of the second nitrogen atom.
Reactions with N-Nucleophiles (Amines)
The introduction of amino groups at the C4 position is a common strategy in the synthesis of bioactive molecules, particularly kinase inhibitors.
General Protocol for Amination
This protocol is a general guideline and may require optimization for specific amines.
Materials:
-
This compound
-
Amine of choice (e.g., aniline, benzylamine, piperidine) (1.0 - 1.2 equivalents)
-
A non-nucleophilic base (e.g., N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA)) (1.5 - 2.0 equivalents)
-
Anhydrous solvent (e.g., ethanol, isopropanol, acetonitrile, or N,N-dimethylformamide (DMF))
Procedure:
-
To a solution of this compound (1.0 equivalent) in the chosen anhydrous solvent, add the amine (1.0 - 1.2 equivalents).
-
Add the non-nucleophilic base (1.5 - 2.0 equivalents) to the reaction mixture. The base is crucial to neutralize the HCl generated during the reaction.
-
Heat the reaction mixture to a temperature between room temperature and the boiling point of the solvent (typically 60-80 °C).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, it can be collected by filtration, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure. The residue can then be purified by column chromatography on silica gel or by recrystallization.
Reactions with S-Nucleophiles (Thiols)
The introduction of thioether moieties can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability.
General Protocol for Thiolation
This protocol provides a general method for the reaction with thiols.
Materials:
-
This compound
-
Thiol of choice (e.g., thiophenol, sodium thiomethoxide) (1.0 - 1.2 equivalents)
-
A base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or triethylamine (TEA)) (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), DMF, or acetonitrile)
Procedure:
-
If using a solid base like NaH or K₂CO₃, suspend it in the anhydrous solvent.
-
Add the thiol (1.0 - 1.2 equivalents) to the suspension (or to the solvent if using a liquid base like TEA). If using NaH, the addition should be done cautiously at 0 °C to allow for the safe evolution of hydrogen gas.
-
Stir the mixture for 15-30 minutes to allow for the formation of the thiolate.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the thiolate mixture.
-
Allow the reaction to stir at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reactions with O-Nucleophiles (Alkoxides)
The synthesis of 4-alkoxy- or 4-aryloxypyrimidine derivatives is readily achieved through the reaction with the corresponding alcohols or phenols in the presence of a suitable base.
General Protocol for Alkoxylation/Aryloxylation
This protocol outlines a general procedure for the introduction of oxygen nucleophiles.
Materials:
-
This compound
-
Alcohol or phenol of choice (e.g., methanol, phenol) (can be used as solvent or in 1.2 - 2.0 equivalents)
-
A strong base (e.g., sodium hydride (NaH) for less acidic alcohols, or potassium carbonate (K₂CO₃) for phenols) (1.1 - 1.5 equivalents)
-
Anhydrous solvent (e.g., THF, DMF, or the corresponding alcohol)
Procedure:
-
In a flame-dried flask under an inert atmosphere, add the alcohol or phenol to the anhydrous solvent. If the alcohol is to be used as the solvent, it can be added directly.
-
Add the base portion-wise at 0 °C. If using NaH, allow the mixture to stir until hydrogen evolution ceases.
-
Add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the alkoxide or phenoxide solution.
-
Stir the reaction mixture at room temperature or with heating. The reaction progress should be monitored by TLC or LC-MS.
-
Once the reaction is complete, carefully quench with water or a saturated aqueous solution of ammonium chloride.
-
If the product precipitates, it can be filtered, washed, and dried.
-
Otherwise, extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude material by column chromatography or recrystallization.
Summary of Reactions and Typical Conditions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time |
| N-Nucleophiles | Aniline | DIPEA/TEA | Ethanol/Acetonitrile | 60-80 | 2-12 h |
| Benzylamine | DIPEA/TEA | Ethanol/Isopropanol | RT-70 | 1-6 h | |
| Piperidine | DIPEA/TEA | Acetonitrile/THF | RT-60 | 1-4 h | |
| S-Nucleophiles | Thiophenol | K₂CO₃/TEA | DMF/Acetonitrile | RT-50 | 1-3 h |
| Sodium thiomethoxide | (pre-formed) | THF/DMF | 0-RT | 0.5-2 h | |
| O-Nucleophiles | Sodium methoxide | (pre-formed) | Methanol | RT-reflux | 1-5 h |
| Phenol | K₂CO₃/NaH | DMF/Acetonitrile | 50-100 | 4-24 h |
Note: Reaction times are approximate and should be optimized by monitoring the reaction progress.
Troubleshooting and Considerations
-
Low Reactivity: If a reaction is sluggish, particularly with weakly nucleophilic amines or phenols, increasing the reaction temperature or switching to a higher-boiling polar aprotic solvent like DMF or DMSO can be beneficial.
-
Side Reactions: In the presence of strong bases and high temperatures, hydrolysis of the ethyl ester to the corresponding carboxylic acid can occur. If this is observed, using milder conditions or protecting the carboxylate group may be necessary.
-
Purification Challenges: The polarity of the substituted pyrimidine products can vary significantly depending on the introduced nucleophile. A range of solvent systems should be screened for optimal purification by column chromatography.
-
Moisture Sensitivity: Reactions involving strong bases like sodium hydride should be conducted under strictly anhydrous conditions to prevent quenching of the base and potential side reactions. An inert atmosphere (e.g., nitrogen or argon) is recommended.
Conclusion
This compound is a powerful synthetic intermediate that provides a reliable platform for the construction of a diverse range of substituted pyrimidines. The high reactivity and regioselectivity of the C4-chloro group in SNAr reactions allow for the efficient introduction of nitrogen, sulfur, and oxygen nucleophiles. The protocols and insights provided in this guide are intended to empower researchers in their efforts to leverage this valuable building block for the discovery and development of novel chemical entities with therapeutic potential.
Application Notes and Protocols for Pyrimidine Derivatives in Medicinal Chemistry
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Introduction: The Pyrimidine Core - A Privileged Scaffold in Modern Drug Discovery
The pyrimidine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry.[1][2] Its fundamental role as a constituent of nucleobases—cytosine, thymine, and uracil—places it at the very heart of cellular genetics and function.[1] This inherent biocompatibility allows pyrimidine derivatives to readily interact with biological systems, particularly enzymes and receptors involved in critical cellular pathways.[3] Consequently, the pyrimidine moiety is recognized as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[4][5][6][7]
The versatility of the pyrimidine core has been exploited to develop a multitude of FDA-approved drugs targeting a wide array of diseases, including cancers, viral infections, and bacterial diseases.[3][8][9][10] Its value lies in the synthetic tractability of the ring system, which allows for precise, multi-positional modifications. This enables medicinal chemists to fine-tune the steric, electronic, and pharmacokinetic properties of drug candidates to optimize potency, selectivity, and safety profiles. This guide will provide detailed insights and actionable protocols for two major therapeutic areas where pyrimidine derivatives have made a profound impact: oncology and virology.
Part 1: Pyrimidine Derivatives in Oncology - Targeting Kinase Signaling
A significant number of modern cancer therapies are designed to inhibit protein kinases, enzymes that regulate cellular processes like growth, proliferation, and survival.[11] Dysregulation of kinase activity is a hallmark of many cancers. Pyrimidine-based compounds have emerged as highly effective kinase inhibitors, primarily by acting as ATP-competitive inhibitors that block the catalytic activity of these enzymes.[6][12]
Application Note 1: Mechanism of Action - EGFR Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, when overactivated, drives the growth of numerous cancers, including non-small-cell lung cancer. Pyrimidine derivatives can be designed to fit into the ATP-binding pocket of the EGFR kinase domain. The nitrogen atoms of the pyrimidine ring often form crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase, anchoring the inhibitor in place and preventing ATP from binding. This blockade shuts down the downstream signaling cascade that promotes tumor cell proliferation and survival.[12]
Below is a simplified representation of the EGFR signaling pathway and the point of inhibition by a pyrimidine-based drug.
Caption: Simplified EGFR signaling and inhibition.
Application Note 2: Structure-Activity Relationship (SAR) Insights
The development of potent pyrido[2,3-d]pyrimidine-based kinase inhibitors provides a classic example of SAR.[13]
-
C2-Position: Substitution with a substituted aniline ring is crucial for activity. Ortho-disubstitution on this phenyl ring (e.g., 2',6'-dichloro or 2',6'-dimethyl) often enhances potency against EGFR and FGFR kinases compared to unsubstituted analogs. This is likely due to the restricted conformation forcing the phenyl ring orthogonal to the pyrimidine core, which is a favorable orientation for binding.[13]
-
C6-Position: Small alkyl groups can be tolerated, but larger or more complex substitutions can lead to a decrease in activity.[13]
-
C7-Position: The presence of a solubilizing group, such as a piperazino-ethanol moiety, can dramatically improve aqueous solubility and bioavailability without compromising inhibitory potency.[13]
Table 1: Comparative Activity of Pyrido[2,3-d]pyrimidine Analogs Data is illustrative and compiled from representative findings in medicinal chemistry literature.[13][14]
| Compound ID | C2-Substitution | C7-Substitution | Target Kinase | IC50 (µM) |
| 4a | Phenyl | -NH2 | FGFR | >10 |
| 4b | 2',6'-Dichlorophenyl | -NH2 | FGFR | 0.012 |
| 4c | 2',6'-Dimethylphenyl | -NH2 | FGFR | 0.015 |
| 6c | 2',6'-Dichlorophenyl | 4-(2-hydroxyethyl)piperazin-1-yl | PDGFR | 0.004 |
Protocol 1: Synthesis of a 2,4-Disubstituted Pyrimidine Core
This protocol outlines a general and robust method for synthesizing a 2,4-diaminopyrimidine scaffold, a common core in many kinase inhibitors, adapted from established chemical literature.[15][16]
Materials:
-
Substituted guanidine hydrochloride
-
β-keto-nitrile derivative (e.g., malononitrile derivative)
-
Sodium ethoxide (NaOEt)
-
Absolute Ethanol (EtOH)
-
Reflux apparatus, magnetic stirrer, and heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the substituted guanidine hydrochloride (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., Nitrogen or Argon).
-
Base Addition: Add sodium ethoxide (1.1 eq) to the solution and stir for 15-20 minutes at room temperature. This generates the free guanidine base in situ.
-
Nucleophilic Addition: Add the β-keto-nitrile derivative (1.0 eq) to the reaction mixture.
-
Cyclocondensation: Heat the reaction mixture to reflux (typically 78°C for ethanol) and monitor the reaction progress using TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 3-6 hours.[16]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize carefully with a dilute acid (e.g., 1M HCl) until pH ~7.
-
Extraction: Concentrate the mixture under reduced pressure to remove the ethanol. Add deionized water and extract the product with an organic solvent like ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired 2,4-diaminopyrimidine derivative.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to determine the IC50 value of a test compound against a specific kinase using a luminescence-based assay that measures ATP consumption.[17][18][19]
Materials:
-
Recombinant kinase of interest (e.g., EGFR)
-
Kinase substrate (a specific peptide or protein)
-
Kinase assay buffer (containing MgCl2)
-
ATP solution
-
Test pyrimidine compound (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipette and a plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test pyrimidine compound in DMSO. A typical starting concentration might be 10 mM, serially diluted to cover a wide range of concentrations (e.g., 100 µM to 1 nM).
-
Kinase Reaction Setup:
-
To each well of the microplate, add the kinase assay buffer.
-
Add the test compound dilutions to the appropriate wells. Include "no inhibitor" (DMSO vehicle) and "no enzyme" controls.[17]
-
Add the recombinant kinase and its specific substrate to all wells except the "no enzyme" control.
-
Allow the plate to incubate for 10-15 minutes at room temperature to permit the inhibitor to bind to the kinase.[19]
-
-
Initiate Reaction: Initiate the kinase reaction by adding a solution of ATP to all wells. The final ATP concentration should ideally be close to the Km value for the specific kinase.
-
Incubation: Cover the plate and incubate for a defined period (e.g., 60 minutes) at room temperature or 30°C.[17]
-
ATP Depletion & ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent simultaneously terminates the kinase reaction and depletes the remaining unconsumed ATP.[18] Incubate for 40 minutes.
-
Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction back into ATP, which is then used in a luciferase/luciferin reaction to produce light.[18] Incubate for 30 minutes.
-
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Part 2: Pyrimidine Derivatives as Antiviral Agents
Pyrimidine nucleoside analogs are a cornerstone of antiviral therapy, particularly against retroviruses like HIV.[20][21] These compounds act as chain terminators during viral DNA synthesis.
Application Note 3: Mechanism of Action - HIV Reverse Transcriptase Inhibition
Zidovudine (AZT), a thymidine analog, is a classic example of a pyrimidine-based antiviral.[22][23][24]
-
Cellular Uptake and Activation: AZT enters the host cell and is phosphorylated by host cell kinases to its active triphosphate form, AZT-triphosphate (AZT-TP).
-
Competitive Inhibition: AZT-TP competes with the natural substrate, deoxythymidine triphosphate (dTTP), for binding to the viral enzyme, reverse transcriptase (RT).[23]
-
DNA Chain Termination: If AZT-TP is incorporated into the growing viral DNA chain, it halts further elongation. This is because AZT has an azido (-N3) group at the 3'-position of the deoxyribose sugar instead of the hydroxyl (-OH) group required to form the next phosphodiester bond.[23] This premature termination prevents the completion of viral DNA synthesis, thereby blocking viral replication.[20]
Caption: Workflow for a Plaque Reduction Assay.
Protocol 3: Plaque Reduction Assay for Antiviral Activity
The plaque reduction assay is the gold-standard method for determining the efficacy of an antiviral compound.[25][26] It measures the ability of a drug to prevent a virus from forming plaques (zones of cell death) in a monolayer of host cells.[27][28]
Materials:
-
Susceptible host cell line (e.g., Vero cells)
-
Lytic virus stock of known titer (e.g., Herpes Simplex Virus)
-
Cell culture medium (e.g., MEM or DMEM)
-
Test pyrimidine compound
-
Semi-solid overlay medium (e.g., medium mixed with low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: The day before the assay, seed host cells into multi-well plates at a density that will result in a confluent monolayer on the day of infection.[26][29]
-
Compound Dilution: On the day of the experiment, prepare a series of serial dilutions of the test compound in serum-free culture medium.
-
Virus Infection:
-
Remove the growth medium from the cell monolayers.
-
Pre-incubate a standard amount of virus (e.g., 100 plaque-forming units, PFU) with each dilution of the test compound for 1 hour at 37°C.
-
Inoculate the cell monolayers with the virus-compound mixtures. Also include a "virus only" control and a "cells only" control.
-
Allow the virus to adsorb to the cells for 1-2 hours at 37°C.[29]
-
-
Overlay Application: After adsorption, gently remove the inoculum and overlay the cell monolayers with the semi-solid overlay medium containing the corresponding concentration of the test compound. Allow the overlay to solidify.[26]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaques to develop in the control wells (typically 2-5 days).[26][28]
-
Plaque Visualization:
-
Carefully remove the overlay.
-
Fix the cells (e.g., with 10% formalin).
-
Stain the cell monolayer with crystal violet solution, which stains living cells purple, leaving the plaques (areas of dead cells) as clear zones.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque inhibition for each compound concentration compared to the "virus only" control.[26]
-
Determine the IC50 (or EC50) value, the concentration of the compound that reduces the number of plaques by 50%.
-
Table 2: Representative Antiviral Activity of Nucleoside Analogs Data is illustrative and compiled from representative findings in virology literature.[21][22]
| Compound | Virus Target | Assay Type | EC50 Value |
| Zidovudine (AZT) | HIV-1 | Reverse Transcriptase Assay | 0.01 - 0.49 µM |
| Lamivudine | HIV-1 / HBV | Reverse Transcriptase Assay | ~0.5 - 4 µM (HIV) |
| Stavudine | HIV-1 | Cell-based Assay | ~0.009 - 0.04 µM |
References
- 1. gsconlinepress.com [gsconlinepress.com]
- 2. growingscience.com [growingscience.com]
- 3. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamdirect.com [benthamdirect.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mahidol.elsevierpure.com [mahidol.elsevierpure.com]
- 8. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrimidine Derivatives as Anticancer Agents | Encyclopedia MDPI [encyclopedia.pub]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 16. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. youtube.com [youtube.com]
- 21. Pyrimidine 2,4-Diones in the Design of New HIV RT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. drugs.com [drugs.com]
- 23. Zidovudine | C10H13N5O4 | CID 35370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 24. Zidovudine - Wikipedia [en.wikipedia.org]
- 25. bioagilytix.com [bioagilytix.com]
- 26. benchchem.com [benchchem.com]
- 27. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 28. researchgate.net [researchgate.net]
- 29. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Ethyl 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate as a Versatile Scaffold for the Synthesis of Bioactive Molecules
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Abstract
Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate is a pivotal building block in modern synthetic chemistry, offering a robust and versatile platform for the construction of a wide array of biologically active compounds.[1][2] Its unique electronic and structural features—namely the reactive chloro group at the C4 position, the electron-withdrawing trifluoromethyl moiety at C2, and a modifiable ester at C5—make it an ideal starting material for developing novel therapeutics and agrochemicals.[1][2] This guide provides an in-depth exploration of its reactivity, detailing key synthetic transformations and providing field-proven protocols for its application in drug discovery programs, with a focus on kinase inhibitors and other pharmacologically relevant scaffolds.
Introduction: A Profile of a Privileged Scaffold
The pyrimidine core is a cornerstone of medicinal chemistry, found in countless natural and synthetic bioactive molecules, including DNA bases and approved drugs.[3] this compound (CAS 720-01-4) has emerged as a particularly valuable derivative for several reasons.[1][4]
-
Electrophilic C4 Position: The two nitrogen atoms in the pyrimidine ring, coupled with the potent electron-withdrawing effect of the C2-trifluoromethyl group, render the C4 position highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This is the primary avenue for molecular diversification.
-
Trifluoromethyl Group: The -CF₃ group significantly enhances the lipophilicity and metabolic stability of the resulting molecules.[1] It can also improve binding affinity to biological targets through favorable electrostatic and hydrophobic interactions.
-
Tunable Ester Group: The ethyl ester at the C5 position serves as a versatile handle for secondary modifications. It can be hydrolyzed to the corresponding carboxylic acid for amide couplings or other transformations, allowing for fine-tuning of pharmacokinetic properties.[1]
These features make the compound an excellent starting point for synthesizing molecules targeting a range of diseases, including cancers, inflammatory conditions, and viral infections.[1][3][5]
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 720-01-4[4] |
| Molecular Formula | C₈H₆ClF₃N₂O₂[4] |
| Molecular Weight | 254.59 g/mol [4] |
| Appearance | White to light yellow solid[1] |
| Melting Point | 36-42 °C[1] |
| Boiling Point | 95 °C at 0.3 mmHg[1] |
Core Synthetic Transformations and Mechanistic Insights
The utility of this scaffold is primarily derived from a few high-yielding and predictable reaction classes. Understanding the principles behind these transformations is key to leveraging the full potential of this building block.
Nucleophilic Aromatic Substitution (SNAr): The Primary Diversification Pathway
The most common and powerful application of this reagent is the SNAr reaction, where the C4-chloro substituent is displaced by a wide range of nucleophiles.
Causality of Reactivity: The reaction proceeds via a Meisenheimer intermediate, a resonance-stabilized anionic complex. The stability of this intermediate is the key to the reaction's success. The pyrimidine ring nitrogens and the C2-trifluoromethyl group are crucial as they delocalize the negative charge, lowering the activation energy for the reaction and making the C4 position exceptionally reactive compared to a standard chlorobenzene.
Common nucleophiles include:
-
Primary and secondary amines (aliphatic and aromatic)
-
Thiols and thiophenols
-
Alcohols and phenols
Caption: General workflow for SNAr reactions.
Palladium-Catalyzed Cross-Coupling: Building C-C Bonds
For the synthesis of more complex biaryl or alkynyl structures, the C4-chloro group can serve as a handle for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Sonogashira couplings.[6]
Expert Insight: While SNAr is often preferred for its simplicity, Suzuki coupling is indispensable when direct C-C bond formation with an aromatic or heteroaromatic ring is required.[7] The choice of catalyst, ligand, and base is critical and must be optimized for the specific substrates to minimize side reactions like dehalogenation. Microwave-assisted protocols can significantly accelerate these transformations.[6][7]
Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.
Application Protocols for Bioactive Molecule Synthesis
The following protocols are representative examples of how to utilize this compound to generate scaffolds of medicinal interest.
Protocol 1: General Synthesis of 4-Anilino-pyrimidine Derivatives (Kinase Inhibitor Scaffold)
This protocol describes a typical SNAr reaction with an aniline, a common step in the synthesis of kinase inhibitors which often feature an N-aryl hinge-binding motif.[5]
Rationale: Aniline derivatives are used to probe the hydrophobic pocket near the ATP-binding site of many kinases. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to quench the HCl generated during the reaction without competing as a nucleophile. A polar aprotic solvent like dimethylformamide (DMF) or ethanol is ideal for solubilizing the reactants and facilitating the reaction.[1]
Step-by-Step Methodology:
-
Reagent Preparation: In a dry, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DMF (or ethanol) to a concentration of 0.2 M.
-
Addition of Nucleophile: Add the desired aniline derivative (1.1 eq.) to the solution.
-
Base Addition: Add triethylamine (1.5 eq.) dropwise to the stirring solution.
-
Reaction: Heat the reaction mixture to 80 °C and monitor by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure 4-anilino-pyrimidine product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.
Protocol 2: Hydrolysis of the Ester and Amide Bond Formation
This two-step protocol demonstrates how to convert the C5-ester into an amide, a key functional group for modulating solubility and forming hydrogen bonds with biological targets.[8]
Rationale: The ethyl ester is first hydrolyzed to a carboxylic acid using a strong base like lithium hydroxide (LiOH). The resulting carboxylate is then coupled with an amine using a standard peptide coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).[8]
Step-by-Step Methodology:
Step A: Saponification
-
Dissolution: Dissolve the 4-substituted pyrimidine-5-carboxylate (from Protocol 1) (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq.) and stir the mixture at room temperature until the starting material is fully consumed (as monitored by TLC).
-
Acidification: Carefully acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extraction: Extract the product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the carboxylic acid, which is often used in the next step without further purification.
Step B: Amide Coupling
-
Reagent Preparation: Dissolve the carboxylic acid from Step A (1.0 eq.) in anhydrous DMF.
-
Coupling Reagents: Add the desired amine (1.2 eq.), EDCI (1.5 eq.), and a catalyst such as hydroxybenzotriazole (HOBt) or DMAP (0.1 eq.).[8]
-
Reaction: Stir the reaction at room temperature for 12-24 hours.
-
Workup and Purification: Perform an aqueous workup and extraction as described in Protocol 1. Purify the crude product by flash chromatography or preparative HPLC to obtain the final amide.
Protocol 3: C4-Arylation via Suzuki-Miyaura Cross-Coupling
This protocol provides a general method for creating a C-C bond at the C4 position, significantly expanding the accessible chemical space.[7]
Rationale: This reaction requires a palladium(0) catalyst, which is often generated in situ from a Pd(II) precatalyst. A phosphine ligand (e.g., from Pd(PPh₃)₄) is essential for the catalytic cycle. A base (e.g., K₂CO₃ or Cs₂CO₃) is required for the transmetalation step.[7] The reaction is often performed in a mixture of an organic solvent (like 1,4-dioxane or DME) and water.
Step-by-Step Methodology:
-
Reagent Preparation: To a microwave vial or Schlenk tube, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃) (2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1).
-
Reaction: Seal the vessel and heat the mixture under an inert atmosphere (N₂ or Ar). If using a microwave reactor, heat to 120-150 °C for 15-60 minutes. For conventional heating, reflux at 100 °C for 6-18 hours. Monitor progress by LC-MS.
-
Workup and Purification: After cooling, filter the reaction mixture through a pad of Celite to remove the catalyst. Perform a standard aqueous workup and extraction with an organic solvent. Purify the product by flash chromatography.
Summary of Applications
The strategic application of the protocols described above allows for the systematic synthesis of diverse libraries of compounds for biological screening.
Table 2: Example Transformations and Resulting Bioactive Scaffolds
| Reaction Type | Nucleophile / Reagent | Resulting Scaffold Class | Potential Biological Activity |
| SNAr | Substituted Anilines | 4-Anilino-pyrimidines | Kinase Inhibitors (e.g., EGFR)[5] |
| SNAr | Aminothiophenes | Thieno[2,3-d]pyrimidines | Anticancer Agents[5] |
| SNAr | Alkyl/Aryl Thiols | 4-(Thioether)-pyrimidines | Antimicrobial, Anti-inflammatory[1] |
| Suzuki Coupling | Arylboronic Acids | 4-Aryl-pyrimidines | GPCR Modulators, CNS agents |
| Hydrolysis/Amidation | Various Amines | Pyrimidine-5-carboxamides | Antifungal, Insecticidal Agents[8] |
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for accelerating drug discovery. Its predictable reactivity, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling, provides chemists with reliable pathways to novel chemical entities. The protocols and insights provided in this guide serve as a foundation for researchers to design and execute synthetic campaigns, enabling the efficient exploration of structure-activity relationships and the development of next-generation bioactive molecules.
References
- 1. This compound | 720-01-4 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate Overview - Georganics [georganics.sk]
- 4. scbt.com [scbt.com]
- 5. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
Application Notes & Protocols: The Strategic Use of Intermediates in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
In the intricate multi-step process of creating an Active Pharmaceutical Ingredient (API), intermediates are the essential molecular building blocks. They are the chemical compounds produced at each stage of the synthesis, which subsequently become the starting material for the next reaction.[1] The quality, purity, and stereochemistry of these intermediates directly and critically impact the safety, efficacy, and cost-effectiveness of the final drug product.[2][3] This guide provides an in-depth exploration of the strategic role of intermediates, focusing on key classes that have revolutionized drug synthesis. We will elucidate the causality behind their use and provide a detailed, field-proven protocol for a cornerstone reaction in modern pharmaceutical chemistry: the Suzuki-Miyaura cross-coupling, a powerful method for constructing the biaryl motifs common in many pharmaceuticals.
The Foundational Role of Intermediates in Drug Synthesis
The journey from simple, commercially available raw materials to a complex API is rarely a single-step process. Instead, it involves a carefully designed synthetic pathway where intermediates represent crucial milestones. This stepwise approach offers several strategic advantages:
-
Quality Control and Purity: A multi-step synthesis allows for the isolation and purification of intermediates at various stages. This ensures that impurities generated in one step are removed before they can interfere with subsequent reactions, preventing the formation of hard-to-remove, structurally similar impurities in the final API.[1][4] Rigorous quality control at each intermediate stage is a fundamental tenet of Good Manufacturing Practices (GMP).[5]
-
Complexity Management: Intermediates allow chemists to construct complex molecules in a modular and controlled fashion. It is far more manageable to build a complex molecular architecture piece by piece rather than attempting a single, highly complex transformation.
-
Process Safety and Scalability: Certain reactions may be highly energetic or involve hazardous reagents. By using an intermediate, chemists can "lock in" a desired molecular feature, allowing them to switch to milder, safer, and more scalable conditions for the remaining steps of the synthesis.
-
Cost-Effectiveness and Supply Chain Stability: Manufacturing specialized intermediates can be outsourced to streamline API manufacturing. Furthermore, having a stable, well-characterized intermediate allows for a more robust and reliable supply chain, preventing shortages of essential medicines.[2]
High-Impact Classes of Pharmaceutical Intermediates
While countless intermediates exist, certain classes have become indispensable in modern drug development due to their versatility and the specific challenges they solve.
Chiral Intermediates: The Basis of Stereospecific Drugs
The human body is a chiral environment; receptors, enzymes, and other biological targets often interact differently with the two mirror-image forms (enantiomers) of a drug molecule.[6][7] One enantiomer may provide the desired therapeutic effect, while the other could be inactive or, in the worst case, cause severe toxicity, as exemplified by the thalidomide tragedy.[6][7][]
Therefore, controlling the three-dimensional structure (stereochemistry) of a drug is paramount. Chiral intermediates are enantiomerically pure compounds used as building blocks to ensure the final API is produced as a single, desired enantiomer.[6] This approach, known as asymmetric synthesis, is often more efficient than producing a 50/50 mixture (a racemate) and then separating the enantiomers later.[][9] The use of chiral catalysts to produce single-isomer intermediates is a highly efficient method that minimizes side products and is suitable for large-scale production.[]
Heterocyclic Intermediates: The Scaffolds of Modern Medicine
A vast percentage of all biologically active compounds contain heterocyclic rings—cyclic structures containing at least one atom other than carbon (e.g., nitrogen, oxygen, sulfur).[10][11][12] Nitrogen-containing heterocycles are particularly prevalent, forming the core scaffold of over 60% of FDA-approved small-molecule drugs.[13]
Structures like pyridines, indoles, quinolines, and imidazoles are common motifs in drugs targeting a wide array of diseases, including cancer, viral infections, and inflammation.[11][13] The reason for their prevalence lies in their unique electronic properties and their ability to form multiple hydrogen bonds and other key interactions with biological targets.[11] Therefore, functionalized heterocyclic intermediates are among the most valuable and widely used building blocks in drug discovery and development.
Boronic Acids and Esters: Enablers of Modern Cross-Coupling
The formation of new carbon-carbon (C-C) bonds is the cornerstone of organic synthesis. The Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction has become one of the most powerful and widely used methods for this purpose in the pharmaceutical industry.[14][15][16] This reaction robustly and efficiently joins two carbon fragments, typically to create biaryl structures, which are common in many drugs.[14][17]
The key intermediate for this reaction is a boronic acid (R-B(OH)₂) or its ester derivative.[18][19] These compounds are generally stable, have low toxicity, and their reaction byproducts are easily removed, making them ideal for pharmaceutical manufacturing.[19][20] The versatility and functional group tolerance of the Suzuki reaction mean that complex molecules can be brought together late in the synthesis, a strategy known as late-stage functionalization.[18]
Application Protocol: Synthesis of a Biaryl Core via Suzuki-Miyaura Coupling
This protocol details a representative procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a fundamental transformation in pharmaceutical synthesis.
Objective: To synthesize 4-methoxybiphenyl, a common biaryl structure, from 4-bromoanisole and phenylboronic acid. This serves as a model for the C-C bond formation step central to the synthesis of numerous APIs.
Materials and Reagents
| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Role |
| 4-Bromoanisole | C₇H₇BrO | 187.03 | 1.87 g (10 mmol) | Aryl Halide |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 1.46 g (12 mmol) | Boronic Acid |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 22.5 mg (0.1 mol%) | Catalyst Precursor |
| SPhos | C₂₇H₃₃P | 392.52 | 82 mg (0.2 mol%) | Ligand |
| Potassium Phosphate | K₃PO₄ | 212.27 | 4.25 g (20 mmol) | Base |
| Toluene | C₇H₈ | 92.14 | 40 mL | Solvent |
| Deionized Water | H₂O | 18.02 | 4 mL | Co-solvent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | Drying Agent |
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Protocol
-
Vessel Preparation: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add 4-bromoanisole (1.87 g), phenylboronic acid (1.46 g), potassium phosphate (4.25 g), palladium(II) acetate (22.5 mg), and SPhos (82 mg).
-
Causality: The Schlenk flask allows the reaction to be performed under an inert atmosphere. The palladium catalyst is sensitive to oxygen, which can deactivate it through oxidation. SPhos is a bulky, electron-rich phosphine ligand that stabilizes the palladium center and facilitates the key steps of the catalytic cycle, improving reaction efficiency.[21]
-
-
Inerting the System: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with argon gas. Repeat this cycle a total of three times.
-
Causality: This degassing procedure is critical to remove atmospheric oxygen, which can poison the palladium catalyst and lead to lower yields and the formation of unwanted side products.
-
-
Solvent Addition: Using syringes, add toluene (40 mL) and deionized water (4 mL) to the flask.
-
Causality: Toluene is the primary organic solvent. The small amount of water is crucial for dissolving the inorganic base (K₃PO₄) and facilitating the transmetalation step of the catalytic cycle.
-
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 2 hours.
-
Causality: Heating accelerates the rate of reaction. 100 °C is a typical temperature for these conditions, balancing reaction speed with solvent loss and potential degradation. Vigorous stirring is necessary to ensure proper mixing of the biphasic (organic-aqueous) system.
-
-
In-Process Control (IPC): After 2 hours, take a small aliquot from the reaction mixture, dilute it with ethyl acetate, and spot it on a TLC plate to check for the consumption of the 4-bromoanisole starting material.
-
Trustworthiness: This IPC step validates that the reaction has gone to completion. Continuing the reaction unnecessarily can lead to side product formation, while stopping it prematurely results in a lower yield.
-
-
Work-up: Remove the flask from the oil bath and allow it to cool to room temperature. Add 20 mL of deionized water. Transfer the mixture to a separatory funnel. The organic layer (top) should be separated.
-
Extraction: Extract the aqueous layer twice with ethyl acetate (2x 20 mL).
-
Causality: This step ensures that any product dissolved in the aqueous phase is recovered, maximizing the isolated yield.
-
-
Washing and Drying: Combine all organic layers. Wash with 20 mL of brine (saturated NaCl solution) to remove residual water. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. The resulting crude oil can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
-
Expected Result: 4-methoxybiphenyl is a white solid. A typical yield for this reaction is >90%.
-
Quality Control and Characterization
The identity and purity of the synthesized intermediate must be rigorously confirmed.[4][22] This is a non-negotiable step in pharmaceutical synthesis.[23][24][25]
-
Chromatography (HPLC, GC): High-Performance Liquid Chromatography or Gas Chromatography is used to determine the purity of the final compound, typically aiming for >99.5%.[22]
-
Spectroscopy (NMR): Nuclear Magnetic Resonance (¹H and ¹³C NMR) confirms the exact chemical structure of the molecule, ensuring the correct product has been formed.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound, providing further evidence of its identity.
Conclusion
Pharmaceutical intermediates are not merely stepping stones in a synthesis; they are strategic assets that enable the safe, efficient, and reliable production of high-quality medicines.[2][3] By breaking down a complex synthesis into manageable steps, intermediates allow for precise control over purity and stereochemistry.[1][] Key classes like chiral building blocks, heterocyclic scaffolds, and boronic acids have become fundamental tools that empower chemists to tackle the immense challenges of modern drug development. Understanding the chemistry behind these intermediates and mastering the protocols for their use, such as the Suzuki-Miyaura coupling, is essential for any professional in the pharmaceutical sciences.
References
- 1. The Role of Pharmaceutical Intermediates in Drug Manufacturing - Sarex Fine [sarex.com]
- 2. scllifesciences.com [scllifesciences.com]
- 3. globalpharmatek.com [globalpharmatek.com]
- 4. tianmingpharm.com [tianmingpharm.com]
- 5. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 6. nbinno.com [nbinno.com]
- 7. tianmingpharm.com [tianmingpharm.com]
- 9. Chiral Synthesis | Chiral APIs & Intermediates | CDMO | CMO [pharmacompass.com]
- 10. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. jocpr.com [jocpr.com]
- 15. researchgate.net [researchgate.net]
- 16. A retrospective-prospective review of Suzuki–Miyaura reaction: From cross-coupling reaction to pharmaceutical industry applications | Semantic Scholar [semanticscholar.org]
- 17. researchgate.net [researchgate.net]
- 18. nbinno.com [nbinno.com]
- 19. Boronic acid - Wikipedia [en.wikipedia.org]
- 20. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Research Collection | ETH Library [research-collection.ethz.ch]
- 22. htdchem.com [htdchem.com]
- 23. nbinno.com [nbinno.com]
- 24. cGMP Pharmaceutical Quality Control Testing [intertek.com]
- 25. alentris.org [alentris.org]
"role in the development of antifungal and antibacterial agents"
An Application Guide to the Modern Drug Discovery Pipeline
Introduction: The Imperative for New Antimicrobial Agents
The proliferation of multidrug-resistant (MDR) pathogens represents a silent pandemic and one of the most significant challenges to global public health. For decades, the discovery of new antibiotics has stagnated, while bacteria and fungi continually evolve mechanisms to evade existing treatments.[1][2] This growing crisis necessitates a revitalized and innovative approach to the discovery and development of novel antifungal and antibacterial agents. Fungal infections, in particular, present a unique challenge; as eukaryotes, their cellular machinery is similar to that of their human hosts, complicating the identification of selective drug targets.[3][4]
This guide serves as a detailed application note for researchers, scientists, and drug development professionals navigating the complex pathway from initial concept to a viable clinical candidate. It provides not just protocols, but the strategic rationale behind them, grounding experimental design in the principles of modern medicinal chemistry, microbiology, and pharmacology. We will explore the entire development cascade, from identifying and validating novel targets to the rigorous preclinical and clinical evaluation required for regulatory approval.
Section 1: Target Identification and Validation
The foundation of any successful antimicrobial development program is the selection of a robust and druggable target. An ideal target is essential for the pathogen's survival or virulence but is absent or significantly different in human cells, minimizing the potential for host toxicity.[1][5]
Causality in Target Selection:
-
Bacterial Targets: Bacteria, as prokaryotes, offer a wealth of unique targets. The most successful antibiotic classes exploit these differences, targeting pathways like cell wall biosynthesis (e.g., β-lactams targeting peptidoglycan synthesis), protein synthesis via the 70S ribosome (e.g., macrolides, tetracyclines), and nucleic acid synthesis.[6][7][8][9]
-
Fungal Targets: The eukaryotic nature of fungi demands a more nuanced approach. Key validated targets are those unique to the fungal kingdom, such as the biosynthesis of ergosterol (the primary sterol in fungal cell membranes, targeted by azoles and polyenes) and the synthesis of the fungal cell wall component β-(1,3)-D-glucan (targeted by echinocandins).[10][11][12] Identifying novel targets often involves genomic and proteomic approaches to uncover pathways essential for fungal growth and virulence that are not conserved in humans.[5][13]
Workflow for Target Identification & Validation
Caption: Workflow for identifying and validating novel antimicrobial drug targets.
Section 2: Hit Discovery via High-Throughput Screening (HTS)
Once a target is validated and an assay is developed, the search for "hits"—small molecules that interact with the target and elicit a desired response—can begin. High-Throughput Screening (HTS) is the cornerstone of this process, enabling the rapid testing of vast chemical libraries.[14][15]
Expertise in HTS Design: The choice of screening strategy is a critical decision point.
-
Target-Based HTS: This approach uses a purified target protein or enzyme in a biochemical assay. It is highly specific and provides a clear mechanism of action from the outset. However, it can fail to identify compounds with poor cell permeability or those that are removed by efflux pumps.[16]
-
Whole-Cell (Phenotypic) HTS: This method screens for compounds that inhibit the growth of the entire organism.[16] Its primary advantage is that it automatically selects for compounds with the necessary properties (e.g., cell entry, stability) to be effective. The main challenge is the subsequent, often complex, process of identifying the compound's specific molecular target (Target Deconvolution).
Automated robotics, miniaturization (e.g., 384- or 1536-well plates), and sensitive data analytics are essential to making HTS feasible and reproducible.[15] Researchers often measure antimicrobial activity by assessing metabolic activity (e.g., using colorimetric reagents) or by measuring optical density to quantify growth inhibition.[14]
HTS Campaign Workflow
Caption: A typical workflow for a High-Throughput Screening (HTS) campaign.
Section 3: In Vitro Characterization and Lead Prioritization
Validated hits from HTS are not yet drugs. They must undergo rigorous in vitro characterization to confirm their antimicrobial activity, determine their spectrum, and assess their initial safety profile. This phase generates the critical data needed to prioritize the most promising chemical series for the expensive and time-consuming process of lead optimization.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Rationale: The MIC is the gold standard for quantifying the potency of an antimicrobial agent. It is defined as the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation. This protocol is based on standards from the Clinical and Laboratory Standards Institute (CLSI).[17][18] A standardized bacterial inoculum is critical for reproducibility, as a higher density of bacteria can overwhelm the agent, leading to falsely high MIC values.[19]
Methodology:
-
Prepare Compound Plate: Serially dilute the test compound twofold in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). Final volumes should be 50 µL per well. Leave one column for a positive control (no drug) and one for a negative control (no bacteria).
-
Prepare Inoculum: Culture the test organism overnight. Dilute the culture in broth to match a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[19]
-
Inoculate Plate: Further dilute the standardized inoculum so that when 50 µL is added to each well of the compound plate, the final concentration is ~5 x 10⁵ CFU/mL.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
-
Read Results: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration well with no visible growth. Results can be confirmed by reading absorbance on a plate reader.
-
Quality Control: Concurrently test reference strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213) for which the expected MIC ranges are known, ensuring the assay is performing correctly.[20]
Protocol 2: Kirby-Bauer Disk Diffusion Susceptibility Test
Rationale: This method provides a qualitative assessment of susceptibility and is widely used in clinical labs. It relies on the diffusion of a drug from a paper disk across an agar plate, creating a concentration gradient. A larger zone of inhibition implies greater susceptibility of the organism to the agent.[19][21]
Methodology:
-
Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.
-
Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum, remove excess liquid, and swab the entire surface of a Mueller-Hinton agar plate three times, rotating the plate 60 degrees between each application to ensure uniform coverage.
-
Apply Disks: Using sterile forceps, place paper disks impregnated with a known concentration of the test compound onto the agar surface. Gently press to ensure complete contact.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measure Zones: Measure the diameter of the zone of complete growth inhibition (in millimeters) around each disk.
-
Interpretation: Interpret the results (Susceptible, Intermediate, or Resistant) by comparing the measured zone diameters to established breakpoints published by standards organizations like CLSI.[19]
Data Presentation: Prioritizing a Lead Compound
After initial screening, data is compiled to select the best candidates. A good candidate demonstrates high potency against target pathogens and low activity against human cells (high selectivity).
| Compound ID | Target Organism MIC (µg/mL) | Cytotoxicity (CC₅₀, µg/mL) | Selectivity Index (SI = CC₅₀/MIC) |
| S. aureus (MRSA) | E. coli | C. albicans | |
| LEAD-001 | 0.5 | >64 | 4 |
| HIT-002 | 2 | >64 | 16 |
| HIT-003 | 8 | 16 | 32 |
| Control Drug | 1 | 4 | 2 |
In this example, LEAD-001 would be prioritized for its high potency against the target pathogen (MRSA) and excellent selectivity index, indicating a low risk of host cell toxicity.
Section 4: In Vivo Efficacy Models
Demonstrating that a compound works in a test tube is only the first step. Preclinical development requires demonstrating efficacy in a living organism. Animal models are essential for evaluating a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall ability to control an infection in vivo.[22][23]
Causality in Model Selection: The choice of model must be relevant to the intended clinical application.[24]
-
Thigh Infection Model: Often used for bacteria, this model is excellent for studying the PK/PD relationship of a drug in a localized, contained infection.
-
Sepsis/Systemic Infection Model: This acute model assesses a drug's ability to prevent mortality from a bloodstream infection and is a high bar for efficacy.
-
Organ-Specific Models: Models for pneumonia, urinary tract infections (UTIs), or skin infections are designed to mimic specific human diseases and evaluate drug penetration and efficacy at the site of infection.[24]
Key Parameters Measured in In Vivo Studies: [22][24]
-
Survival: The ultimate measure of efficacy in lethal infection models.
-
Bacterial/Fungal Burden: Quantifying the number of colony-forming units (CFUs) in target organs (e.g., spleen, kidney, lungs) after treatment.
-
Clinical Scores: Monitoring animal health through metrics like weight loss, temperature, and activity levels.
-
Biomarkers: Measuring inflammatory cytokines or other host response markers in blood or tissue.
| Model Type | Pathogen Example | Primary Endpoint(s) | Key Insights Provided |
| Mouse Thigh Infection | S. aureus, P. aeruginosa | Reduction in CFU/gram of tissue | PK/PD relationships, dose-ranging |
| Mouse Systemic Sepsis | E. coli, C. albicans | Survival rate (%) | Efficacy in acute, life-threatening infection |
| Mouse Lung Infection | K. pneumoniae, A. fumigatus | Reduction in lung CFU, Histopathology | Drug penetration into lung tissue, efficacy |
| Rat Endocarditis | S. aureus | Reduction in CFU/gram of vegetation | Efficacy against biofilm-like infections |
Section 5: The Path to the Clinic
Compounds that demonstrate robust in vivo efficacy and an acceptable safety profile in animal toxicology studies can be nominated as clinical candidates. The clinical development path for antimicrobials is a multi-phase process designed to evaluate safety and efficacy in humans.
Clinical Trial Phases for Antimicrobial Agents:
-
Phase I: The first-in-human trials, typically conducted in a small number of healthy volunteers. The primary goal is to assess safety, tolerability, and pharmacokinetics.
-
Phase II: These trials are conducted in patients with the target infection to evaluate the drug's efficacy, determine the optimal dose, and further assess safety.
-
Phase III: Large-scale, multicenter trials that compare the new agent against the current standard of care for a specific infection.[25] These trials are pivotal for gaining regulatory approval. Designing these trials often involves establishing non-inferiority to an existing effective treatment, with recommended non-inferiority margins typically around -10% to -12.5%, depending on the infection type.[26][27]
-
Phase IV: Post-marketing studies conducted after the drug is approved to monitor long-term safety and effectiveness in a broader population.
Regulatory bodies like the FDA and EMA provide detailed guidance on the design of clinical trials for antibacterial agents to ensure that new drugs are both safe and effective.[26][27]
Conclusion and Future Outlook
The development of new antifungal and antibacterial agents is a scientifically rigorous, resource-intensive, and high-risk endeavor. However, given the escalating threat of antimicrobial resistance, it is a critical mission for the scientific community. Success requires a multidisciplinary approach that integrates genomics, structural biology, high-throughput screening, medicinal chemistry, and clinical science. Future strategies are increasingly focused on novel mechanisms of action, such as anti-virulence factors, immunomodulators, and microbiome-modulating therapies, to stay ahead of pathogen evolution.[2][28] By adhering to the logical and validated workflows outlined in this guide, researchers can enhance the efficiency and probability of success in discovering the next generation of life-saving antimicrobial medicines.
References
- 1. Discovery and preclinical development of new antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antimicrobial drug discovery and development | Ineos Oxford Institute [ineosoxford.ox.ac.uk]
- 3. Advances in Antifungal Drug Development: An Up-To-Date Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent drug development and treatments for fungal infections - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Mechanistic Targets of Antifungal Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antibioticdiscovery.com [antibioticdiscovery.com]
- 7. Antibacterial Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 8. teachmephysiology.com [teachmephysiology.com]
- 9. Antibiotic - Wikipedia [en.wikipedia.org]
- 10. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Antifungal Targets and Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Potential Target for Antifungal Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 13. journals.asm.org [journals.asm.org]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. azolifesciences.com [azolifesciences.com]
- 16. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. woah.org [woah.org]
- 18. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 19. chainnetwork.org [chainnetwork.org]
- 20. journals.asm.org [journals.asm.org]
- 21. taylorfrancis.com [taylorfrancis.com]
- 22. ibtbioservices.com [ibtbioservices.com]
- 23. journals.asm.org [journals.asm.org]
- 24. vibiosphen.com [vibiosphen.com]
- 25. Clinical trials of antibacterial agents: a practical guide to design and analysis. Statisticians in the Pharmaceutical Industry Working Party - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 27. Guidelines for antibacterial clinical trials and drug testing revised by EMA [clinicaltrialsarena.com]
- 28. researchgate.net [researchgate.net]
A Comprehensive Guide to Nucleophilic Substitution on Chloropyrimidines: Protocols and Mechanistic Insights
An In-depth Technical Guide
Introduction: The Privileged Pyrimidine Scaffold
The pyrimidine nucleus, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 3 positions, is a cornerstone of chemical biology and medicinal chemistry.[1] As a fundamental component of the nucleobases cytosine, thymine, and uracil, it is central to the structure of DNA and RNA.[1] Beyond this vital biological role, the pyrimidine scaffold is recognized as a "privileged structure" in drug discovery. Its derivatives form the basis of a vast array of therapeutic agents, targeting everything from cancers and viral infections to cardiovascular diseases.[1][2][3]
The functionalization of the pyrimidine ring is paramount to tuning its pharmacological activity. Among the most powerful and versatile methods for its elaboration is the nucleophilic aromatic substitution (SNAr) on chloropyrimidine precursors. The chlorine atoms act as excellent leaving groups, allowing for the introduction of a wide variety of nitrogen, oxygen, and sulfur-based nucleophiles. This guide provides an in-depth exploration of the mechanisms, key experimental parameters, and detailed protocols for performing nucleophilic substitution on chloropyrimidines, tailored for researchers and scientists in drug development.
The Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The substitution of a chlorine atom on a pyrimidine ring typically proceeds via a two-step addition-elimination mechanism, known as the SNAr pathway.[4][5] The electron-deficient nature of the pyrimidine ring, caused by the electronegative nitrogen atoms, makes it susceptible to attack by nucleophiles.
Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine leaving group. This disrupts the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[6][7] The negative charge is delocalized over the pyrimidine ring, particularly onto the electronegative nitrogen atoms, which stabilizes the intermediate.[7]
Step 2: Elimination of the Leaving Group In the second, typically rapid step, the aromaticity of the ring is restored by the expulsion of the chloride ion, yielding the substituted pyrimidine product.[5]
Some multistep variations, such as the addition-elimination (SNAE) mechanism, have also been proposed, particularly in sulfite-catalyzed reactions.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 5. youtube.com [youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. bhu.ac.in [bhu.ac.in]
- 8. DSpace [qspace.library.queensu.ca]
- 9. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Chromatographic Purification of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 720-01-4). We will address common challenges and provide robust, field-proven methodologies to ensure the highest purity for this critical synthetic intermediate.
Compound Overview: this compound is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure features an electron-deficient pyrimidine ring substituted with three distinct electron-withdrawing groups: a chloro group at C4, a trifluoromethyl group at C2, and an ethyl carboxylate group at C5.[2] This unique electronic arrangement dictates its reactivity and chromatographic behavior, presenting specific purification challenges. Achieving high purity is paramount as residual impurities can interfere with subsequent synthetic steps or biological assays.
Section 1: Method Selection & Initial Screening (FAQ)
This section addresses the initial decisions required to develop a successful purification strategy.
Q1: Should I use normal-phase or reverse-phase chromatography for this compound?
A1: The choice depends on the specific impurities present in your crude material. This compound is a moderately polar compound.
-
Normal-Phase Chromatography (NPC) on Silica Gel: This is a common and effective method, particularly for removing less polar impurities.[3] However, the basic nitrogen atoms in the pyrimidine ring can interact strongly with the acidic silanol groups on the silica surface, potentially leading to peak tailing. The compound's stability on silica should also be considered, as some complex heterocyclic compounds can degrade.[4]
-
Reverse-Phase Chromatography (RPC) on C18-functionalized Silica: RPC is an excellent alternative, especially for removing more polar impurities or if the compound shows instability on silica.[5] While pyrimidine derivatives can sometimes exhibit poor retention in RPC, this can be overcome by using a mobile phase with a lower organic content or by adding modifiers.[5][6]
Recommendation: Start by analyzing your crude mixture by Thin Layer Chromatography (TLC) in both normal-phase and reverse-phase modes to determine which technique offers the best separation between your target compound and its major impurities.
Q2: How do I perform a quick TLC screen to develop a normal-phase flash chromatography method?
A2: A well-executed TLC screen is the cornerstone of a successful flash chromatography purification.
-
Spotting: Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate). Spot this solution onto a silica gel TLC plate.
-
Solvent System Selection: Develop the plate in various mobile phase systems. Good starting points are mixtures of a non-polar solvent (like Hexanes or Heptane) and a more polar solvent (like Ethyl Acetate or Acetone).
-
Target Rf Value: Aim for a solvent system that gives your target compound a Retention Factor (Rf) of 0.25 to 0.4 .[4] This Rf value typically provides the optimal balance between separation and elution time in a flash column.
-
Analysis: Visualize the spots under a UV lamp (254 nm). Ensure there is adequate separation between the spot for your desired product and the spots of major impurities. An ideal separation shows clear baseline resolution between the spots of interest.
Q3: What is the best way to screen for a reverse-phase method?
A3: Screening for RPC is similar to NPC but uses a C18-functionalized TLC plate and different mobile phases.
-
Plate and Solvents: Use a C18 reverse-phase TLC plate. Your mobile phase will be a mixture of an aqueous component (like water, often with a modifier) and an organic component (like Acetonitrile or Methanol).[7]
-
Target Rf: As with normal-phase, aim for an Rf of 0.25 to 0.4 for your target compound.
-
Mobile Phase Modifiers: The addition of a small amount of an acid, like 0.1% Trifluoroacetic Acid (TFA) or Formic Acid, to both the aqueous and organic phases is often necessary.[6] This suppresses the ionization of any acidic or basic functional groups, leading to sharper peaks and more reproducible retention times.[8]
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
dot
Caption: A workflow for troubleshooting common chromatography issues.
Q: My peaks are broad and I'm getting poor separation, even though the TLC looked good. What's wrong?
A: This is a common issue that can arise from several factors:
-
Improper Sample Loading: Dissolving the sample in too much solvent or a solvent that is stronger than the mobile phase can cause band broadening.[9] The sample should be dissolved in the absolute minimum amount of solvent required.[9] If solubility is an issue, consider "dry loading" (see Protocol 1, Step 2a).
-
Column Overloading: Loading too much crude material onto the column will exceed its capacity, leading to poor separation. As a general rule, the sample load should be 1-5% of the mass of the stationary phase for a difficult separation and up to 10% for an easy one.
-
Incorrect Flow Rate: A flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases, leading to peak broadening.[9] Conversely, a flow rate that is too slow can cause the compound band to widen due to diffusion.[9]
Q: My product peak is tailing significantly on a silica gel column. How can I fix this?
A: Peak tailing for pyrimidine derivatives on silica is often caused by the interaction of the basic nitrogen atoms in the pyrimidine ring with acidic silanol groups on the silica surface.[5]
-
Solution 1: Add a Basic Modifier: The most effective solution is to add a small amount (0.1 - 1%) of a basic modifier like triethylamine (TEA) or ammonia (in methanol) to your mobile phase. This will neutralize the active sites on the silica gel, preventing the strong interaction and resulting in more symmetrical peaks.
-
Solution 2: Change Stationary Phase: If tailing persists, consider using a different stationary phase. Deactivated silica, neutral alumina, or switching to reverse-phase chromatography are all viable options.[4]
Q: I have very low recovery of my compound after the column. Where did it go?
A: Low recovery can be alarming and points to two primary possibilities:
-
Compound Decomposition: The compound may be unstable on the silica gel.[4] You can test for this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the original spot streaks, your compound is likely degrading. The solution is to switch to a less harsh stationary phase like deactivated silica or C18 reverse-phase.[4]
-
Incomplete Elution: Your mobile phase may not be strong enough to elute the compound from the column. Try flushing the column with a much stronger solvent (e.g., 10% Methanol in Dichloromethane for NPC) and analyze the collected fraction. Also, it's possible the compound is very non-polar and eluted immediately with the solvent front; always check your first few fractions.[4]
Section 3: Detailed Experimental Protocols
Protocol 1: Normal-Phase Flash Chromatography on Silica Gel
This protocol is designed for the purification of this compound from less polar impurities.
dot
Caption: Workflow for Normal-Phase Flash Chromatography.
1. Materials & Method Development:
-
Stationary Phase: Standard flash-grade silica gel (40-63 µm).
-
Mobile Phase: Based on TLC screening (e.g., 20-40% Ethyl Acetate in Hexanes). If peak tailing was observed on TLC, add 0.1% Triethylamine to the prepared mobile phase.
2. Sample Preparation:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent like dichloromethane.
-
Dry Loading (Recommended for Poor Solubility): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add silica gel (2-3 times the mass of the crude product) to this solution. Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.[9]
3. Column Packing & Equilibration:
-
Pack the column with silica gel, either as a slurry in the mobile phase or dry-packed followed by careful wetting.
-
Equilibrate the packed column by passing 3-5 column volumes (CV) of the mobile phase through it until the baseline is stable and all air bubbles are removed.
4. Sample Loading:
-
Wet Load: Carefully pipette the sample solution onto the top of the silica bed.
-
Dry Load: Carefully add the silica-adsorbed sample powder to the top of the column bed, creating a uniform layer. Gently add a thin layer of sand on top to prevent disturbance.
5. Elution & Fraction Collection:
-
Begin elution with the chosen mobile phase, maintaining a consistent flow rate.
-
Collect fractions systematically (e.g., in test tubes or vials). The size of the fractions should be appropriate for the column size, typically 1/4 to 1/2 of the column volume.
6. Analysis:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Reverse-Phase (C18) Flash Chromatography
This protocol is ideal when dealing with polar impurities or if the compound is unstable on silica.
1. Materials & Method Development:
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase: A gradient of Acetonitrile (or Methanol) in water is typical.
-
Solvent A: Water + 0.1% TFA
-
Solvent B: Acetonitrile + 0.1% TFA
-
-
A typical gradient might be 10% B to 100% B over 10-15 CV.
2. Sample Preparation:
-
Dissolve the sample in a solvent that is compatible with the reverse-phase system and ensures complete solubility. Good choices include Methanol, Acetonitrile, or a small amount of DMSO or DMF, followed by dilution with the initial mobile phase. Filter the sample through a 0.22 µm filter to remove particulates.[5]
3. Column Equilibration:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 10% B) for at least 5 CV.
4. Sample Loading & Elution:
-
Inject or load the sample solution onto the column.
-
Begin the gradient elution, monitoring the eluent with a UV detector (a suitable wavelength would be ~254 nm).
5. Fraction Collection & Analysis:
-
Collect fractions corresponding to the product peak identified by the UV detector.
-
Confirm the purity of the fractions using HPLC or TLC.
-
Combine the pure fractions. Note that removing water and TFA can require lyophilization or azeotropic distillation with a suitable solvent.
Section 4: Data & Reference Tables
Table 1: Recommended Starting Solvent Systems for Screening
| Chromatography Mode | Non-Polar Solvent | Polar Solvent / Organic Modifier | Additive (if needed) |
| Normal-Phase (NPC) | Hexanes / Heptane | Ethyl Acetate | 0.1-1% Triethylamine (for tailing) |
| Dichloromethane | Methanol | 0.1-1% Triethylamine (for tailing) | |
| Reverse-Phase (RPC) | Water | Acetonitrile | 0.1% TFA or Formic Acid |
| Water | Methanol | 0.1% TFA or Formic Acid |
Table 2: Interpreting TLC Rf for Flash Chromatography Performance
| TLC Rf of Target Compound | Predicted Column Elution Behavior | Recommendation |
| > 0.6 | Elutes too quickly, poor separation from non-polar impurities. | Decrease the polarity of the mobile phase (e.g., add more Hexane). |
| 0.25 - 0.4 | Optimal Range. Good balance of separation and run time. | Use this solvent system for the column. |
| < 0.15 | Elutes too slowly or may not elute at all. Long run time. | Increase the polarity of the mobile phase (e.g., add more Ethyl Acetate). |
| Streaking / Tailing | Compound is interacting strongly with the stationary phase. | Add a modifier (e.g., TEA for silica) or change the stationary phase. |
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | 720-01-4 | Benchchem [benchchem.com]
- 3. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. santaisci.com [santaisci.com]
- 8. rjptonline.org [rjptonline.org]
- 9. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
"common side products in the synthesis of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 720-01-4).[1][2] This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical intermediate. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower you to optimize your experimental outcomes.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you might encounter in the laboratory. Each answer provides a mechanistic explanation for the issue and offers actionable protocols for resolution.
Q1: My final product shows a significant impurity with a molecular weight of 236 g/mol , corresponding to a loss of chlorine and the addition of a hydroxyl group. What is this compound and how can I prevent its formation?
A1: You are likely observing the formation of Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate. [3]
-
Causality & Mechanism: The chloro-group at the 4-position of the pyrimidine ring is highly susceptible to nucleophilic substitution.[4] In the presence of residual water, hydroxide ions, or even alcohol solvents at elevated temperatures, this chloride can be displaced to form the corresponding 4-hydroxy (or its tautomeric 4-oxo) derivative. This hydrolysis is one of the most common side reactions.
-
Troubleshooting & Resolution Protocol:
-
Moisture Control (Critical): Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or freshly opened bottles over molecular sieves.
-
Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.
-
Base Selection: If a base is required (e.g., to neutralize HCl byproducts), use a non-nucleophilic, hindered amine base like diisopropylethylamine (DIPEA) instead of options like triethylamine which can have higher water content.[4] Avoid strong hydroxide bases (NaOH, KOH) during the main reaction step.
-
Work-up Conditions: During the aqueous work-up, keep the temperature low and minimize the contact time with the aqueous phase, especially if it is basic. Neutralize the reaction mixture carefully.
-
Purification: If the side product has already formed, it can typically be separated from the desired chloro-compound using column chromatography on silica gel, as the hydroxyl group significantly increases its polarity.
-
Q2: My post-reaction analysis (LC-MS/NMR) shows the presence of the starting material, 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid. Why is my esterification incomplete or reversing?
A2: This indicates either incomplete esterification or hydrolysis of the ethyl ester back to the carboxylic acid.
-
Causality & Mechanism: Esterification is a reversible reaction. The presence of water can drive the equilibrium back towards the starting materials (hydrolysis).[4] This can occur if the reaction conditions are not sufficiently anhydrous or if water is introduced during the work-up while acidic or basic catalysts are still present. Incomplete reaction can also result from insufficient activation of the carboxylic acid or sub-stoichiometric amounts of the ethylating agent.
-
Troubleshooting & Resolution Protocol:
-
Drive Equilibrium Forward: If using ethanol for esterification, use it as the solvent to provide a large excess that drives the reaction to completion. Alternatively, use a Dean-Stark apparatus to remove water azeotropically if the reaction is run in a suitable solvent like toluene.
-
Optimize Coupling Agents: When using an ethylating agent like ethyl chloroformate, ensure the stoichiometry is correct (typically 1.1 to 1.3 equivalents) and that the base used for HCl scavenging is added slowly at a controlled temperature (e.g., 0 °C) to prevent side reactions.[4]
-
Careful Work-up: Neutralize the reaction mixture before extraction. Wash the organic layer with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid, followed by a brine wash to remove excess water.
-
Purity of Starting Material: Ensure your starting 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid is dry and pure.
-
Q3: I'm observing a high-molecular-weight impurity (>500 g/mol ) in my mass spectrum, especially after prolonged heating. What could this be?
A3: This could be a dimeric or oligomeric side product formed via intermolecular nucleophilic substitution.
-
Causality & Mechanism: While less common, a molecule of the pyrimidine product or a related intermediate can act as a nucleophile, attacking the electrophilic C4-Cl position of another molecule. For example, if a small amount of an amino-pyrimidine impurity is present, its amino group can displace the chlorine on another molecule, leading to a bi-pyrimidine species. Such reactions are often favored by high concentrations and prolonged heating. Dimerization of pyrimidines can also occur under specific conditions.[5]
-
Troubleshooting & Resolution Protocol:
-
Control Reaction Temperature and Time: Avoid excessive heating or unnecessarily long reaction times. Monitor the reaction progress by TLC or LC-MS and stop it once the starting material is consumed.
-
Concentration Control: Running the reaction at a slightly lower concentration may disfavor bimolecular side reactions.
-
Purification: These high-molecular-weight impurities are typically much less polar or much more polar than the desired product and can be effectively removed by column chromatography or recrystallization.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should look out for during the synthesis of this compound?
A1: The most frequently encountered impurities are process-related. Below is a summary table of the primary side products.
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Common Cause | Mitigation Strategy |
| 4-Chloro-2-(trifluoromethyl)pyrimidine-5-carboxylic acid | C₆H₂ClF₃N₂O₂ | 226.54 | Incomplete esterification or hydrolysis of the ethyl ester.[4] | Use excess ethanol/ethylating agent, ensure anhydrous conditions, and perform a basic wash during work-up. |
| Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate | C₈H₇F₃N₂O₃ | 236.15 | Nucleophilic substitution of the C4-Cl by water or hydroxide.[3] | Strict moisture control (anhydrous solvents, inert atmosphere), use of non-nucleophilic bases. |
| Dimeric/Oligomeric Impurities | Variable | >400 | Intermolecular side reactions at high temperatures or concentrations. | Control reaction temperature and time; avoid overly high concentrations. |
| Isomeric Impurities (e.g., 2-chloro isomer) | C₈H₆ClF₃N₂O₂ | 254.59 | Lack of regioselectivity in the initial ring-forming reaction.[6] | Use well-defined precursors; purify intermediates before subsequent steps. Characterize using 2D NMR. |
Q2: What are the most critical parameters to control to ensure a high-purity synthesis?
A2: Based on extensive experience with pyrimidine chemistry, the following parameters are crucial:
-
Temperature Control: Many of the side reactions, particularly dimerization and decomposition, are accelerated at higher temperatures. Maintaining the recommended temperature range for each step is vital.[4]
-
Stoichiometry: Precise measurement of reagents is key. An excess of the base can promote hydrolysis, while insufficient ethylating agent will lead to incomplete conversion.
-
Atmosphere and Moisture: As discussed, the exclusion of water is arguably the most critical factor in preventing the formation of the 4-hydroxy side product.[4]
-
Purity of Starting Materials: The quality of the final product is directly dependent on the purity of the starting materials. Impurities in the initial reagents can lead to a cascade of side products that are difficult to remove.[7] General pyrimidine synthesis often starts from precursors like β-ketoesters and amidines, where purity is key.[][9]
Visualizing Reaction Pathways
To better understand the relationship between the desired reaction and common side reactions, the following workflow illustrates the key transformations.
Caption: Main reaction pathway and key side reactions.
References
- 1. scbt.com [scbt.com]
- 2. 720-01-4 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate | C8H7F3N2O3 | CID 5063336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 720-01-4 | Benchchem [benchchem.com]
- 5. Pyrimidine dimer - Wikipedia [en.wikipedia.org]
- 6. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 9. Pyrimidine - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Suzuki Coupling Reactions of Chloropyrimidines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyrimidines. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful C-C bond-forming reaction. Given the unique electronic properties and reactivity challenges of chloropyrimidines, this document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate your experiments successfully.
Introduction: The Challenge and Opportunity of Chloropyrimidines
The pyrimidine nucleus is a foundational scaffold in medicinal chemistry, appearing in numerous approved drugs.[1] The Suzuki-Miyaura coupling is a premier method for functionalizing this core, offering broad functional group tolerance and mild conditions.[2][3][4] However, chloropyrimidines, while often more accessible and cost-effective than their bromo or iodo counterparts, present a significant hurdle: the strength of the C-Cl bond. This makes the rate-determining oxidative addition step of the catalytic cycle more difficult, necessitating carefully optimized reaction conditions.[5]
This guide will walk you through overcoming these challenges, turning sluggish or failed reactions into successful transformations.
The Suzuki-Miyaura Catalytic Cycle
Understanding the core mechanism is crucial for effective troubleshooting. The reaction proceeds via a palladium catalyst through three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][6] Each step has specific requirements that can be tuned to favor product formation.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with a chloropyrimidine failing when the same conditions work for a bromopyrimidine?
A1: The primary reason is the difference in bond strength (C-Br vs. C-Cl). The carbon-chlorine bond is stronger and less readily broken. This makes the initial oxidative addition step, where the palladium catalyst inserts into the C-Cl bond, significantly more challenging and often the rate-limiting step.[5] Consequently, reactions with chloropyrimidines require more active catalyst systems, stronger bases, or higher temperatures to proceed efficiently.[5][6]
Q2: Which chlorine atom is more reactive on a 2,4-dichloropyrimidine?
A2: The C4 position is generally more reactive towards Suzuki coupling. The pyrimidine ring is electron-deficient, and the chlorine at the C4 position is more susceptible to nucleophilic attack and subsequent coupling. This regioselectivity allows for the stepwise functionalization of dichloropyrimidines, consistently yielding the 4-substituted-2-chloropyrimidine as the main product under controlled conditions.[7]
Q3: Can I use microwave irradiation for these reactions?
A3: Absolutely. Microwave-assisted procedures are highly effective for coupling chloropyrimidines. The rapid heating often leads to dramatically shorter reaction times (e.g., 15 minutes vs. several hours) and can improve yields, sometimes with very low catalyst loading (e.g., 0.5 mol%).[7][8] This is an excellent strategy for overcoming the high activation energy associated with C-Cl bond cleavage.
Q4: My boronic acid seems to be degrading. What's happening?
A4: You are likely observing protodeboronation, a common side reaction where the C-B bond is cleaved and replaced by a C-H bond.[9] This is often exacerbated by high temperatures and strong aqueous bases.[8][10] To mitigate this, consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) or a trifluoroborate salt, which are more resistant to this decomposition pathway.[10]
Troubleshooting Guide
This section provides specific advice for common experimental issues in a question-and-answer format.
Caption: A decision workflow for troubleshooting low-yielding reactions.
Problem 1: Low to No Product Formation
Q: I see little to no product. How can I determine if my catalyst, solvent, or base is the issue?
A: A systematic screening of reaction parameters is the most effective approach. Since chlorides are less reactive coupling partners, the choice of the catalytic system is paramount.[8]
-
Catalyst & Ligand: Standard catalysts like Pd(PPh₃)₄ may be ineffective.[9] For chloropyrimidines, you need a more potent system. Use a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the oxidative addition and are highly effective for coupling unactivated aryl chlorides.[5][11]
-
Base Selection: The base is critical for the transmetalation step.[3] If you are using a weak base like Na₂CO₃, switch to a stronger, non-nucleophilic base such as K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered to maximize surface area.[10][12]
-
Solvent System: The solvent must solubilize all components. A mixture of an organic solvent and water (e.g., 1,4-dioxane/water, Toluene/Ethanol/Water) is often ideal.[1][11] The water helps solubilize the inorganic base and facilitates the formation of the active boronate species.[10][12]
Data Presentation: Optimizing Reaction Components
The following tables summarize yields from screening various components for the Suzuki coupling of dichloropyrimidines, providing a starting point for your optimization.
Table 1: Catalyst and Ligand Screening for Suzuki Coupling of 2,4-Dichloropyrimidine [7][8]
| Catalyst | Ligand | Yield (%) | Notes |
|---|---|---|---|
| Pd(PPh₃)₄ | - | 71-80% | Often effective, especially with microwave assistance. |
| Pd₂(dba)₃ | - | <5% | Inefficient without a suitable ligand. |
| Pd(OAc)₂ | SPhos | >90% | Buchwald ligand systems show high reactivity.[13] |
| PdCl₂(dppf) | - | 70% | A reliable catalyst, though may require higher loading. |
Table 2: Effect of Different Bases on Suzuki Coupling Yield [2]
| Base | Solvent | Yield (%) | Notes |
|---|---|---|---|
| K₂CO₃ | Dioxane/H₂O | 80% | A good starting point, widely effective. |
| K₃PO₄ | Dioxane/H₂O | >90% | Stronger base, often improves yield for difficult couplings.[11] |
| Cs₂CO₃ | Dioxane/H₂O | >95% | Highly effective but more expensive. |
| KF | THF (anhydrous) | Variable | Milder base, useful for preventing decomposition of sensitive boronic acids.[10][14] |
Problem 2: Significant Side Product Formation
Q: My reaction is messy, and I see multiple byproducts. What are they and how can I prevent them?
A: The primary competing reactions are protodeboronation and homo-coupling.[8]
-
Protodeboronation: This is the undesired replacement of the boronic acid group with a hydrogen atom.
-
Cause: Often driven by high temperatures or excessively strong/concentrated aqueous base.[10]
-
Solution:
-
Run the reaction at the lowest temperature that allows for a reasonable rate.[10]
-
Use a milder base like potassium fluoride (KF) or a phosphate base instead of a hydroxide or carbonate.[10][14]
-
Protect the boronic acid as a more stable derivative, like a pinacol ester (BPin) or MIDA ester. These are more robust against hydrolysis.[10]
-
-
-
Homo-coupling: This is the reaction of two boronic acid molecules to form a biaryl byproduct (R²-R²).
-
Cause: Can occur if the transmetalation step is fast relative to a slow oxidative addition or reductive elimination.
-
Solution: Ensure your catalyst system is highly active for the oxidative addition step (see Problem 1). Sometimes, adding the boronic acid portion-wise or using a slight excess of the chloropyrimidine can minimize this side reaction.[8]
-
-
Catalyst Decomposition (Palladium Black):
-
Cause: The active Pd(0) catalyst can be oxidized by atmospheric oxygen, or phosphine ligands can be oxidized, leading to catalyst deactivation and precipitation of palladium black.[15][16]
-
Solution: Rigorous exclusion of oxygen is essential. Ensure your solvents are thoroughly degassed (e.g., by sparging with argon or nitrogen, or through freeze-pump-thaw cycles) and maintain a positive pressure of an inert gas throughout the reaction setup and duration.[8][15]
-
Experimental Protocols
General Protocol for Suzuki Coupling of a Chloropyrimidine
This protocol is a general starting point and should be optimized for specific substrates.[2][10][13]
1. Reagent Preparation and Setup:
-
To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the chloropyrimidine (1.0 equiv), the arylboronic acid or ester (1.1–1.5 equiv), and the base (e.g., K₃PO₄, 2.0–3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
2. Inert Atmosphere:
-
Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[15]
3. Solvent Addition:
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe under a positive pressure of inert gas.[11] The total concentration is typically 0.1–0.2 M with respect to the limiting reagent.
4. Reaction:
-
Heat the reaction mixture to the desired temperature (typically 80–110 °C for conventional heating, or as specified for microwave) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
5. Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
- 1. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
- 14. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. youtube.com [youtube.com]
Technical Support Center: Troubleshooting Low Yield in Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering yield-related challenges in their synthetic workflows. As a Senior Application Scientist, my goal is to provide not just procedural fixes, but a deeper understanding of the underlying chemical principles that govern these complex reactions. This guide is structured to follow the logical flow of a synthetic experiment, from initial planning to final purification, helping you diagnose and resolve issues at each critical stage.
Section 1: Pre-Reaction Diagnostics & Setup
Before a single reagent is weighed, potential yield-limiting factors are already at play. Proper planning and verification at this stage are critical for success.
Q1: My reaction is sluggish or fails to initiate. Could my starting materials be the problem?
A1: Absolutely. The purity and integrity of your starting materials are paramount. Impurities can act as catalysts poisons, participate in competing side reactions, or alter the optimal stoichiometry.
Underlying Causality: The Biginelli condensation, a cornerstone of dihydropyrimidinone (DHPM) synthesis, involves the acid-catalyzed reaction of an aldehyde, a β-ketoester, and urea (or thiourea).[1][2] The initial, rate-limiting step is often the condensation between the aldehyde and urea to form an N-acyliminium ion intermediate.[2] If any of the three components are impure, this delicate sequence can be disrupted.
Troubleshooting Protocol:
-
Aldehyde Integrity Check: Aromatic aldehydes are prone to air oxidation, forming the corresponding carboxylic acid. This impurity can neutralize the acid catalyst and stall the reaction.
-
Verification: Check the melting point or run a quick ¹H NMR. The presence of a broad singlet around 10-12 ppm could indicate carboxylic acid contamination.
-
Solution: Purify the aldehyde by recrystallization or distillation before use.
-
-
β-Ketoester Quality: These reagents can undergo hydrolysis or self-condensation over time.
-
Verification: Confirm purity via GC-MS or NMR.
-
-
Urea/Thiourea Purity: Ensure you are using a high-purity grade. Lower-grade reagents may contain moisture or other impurities that can hinder the reaction.[3]
-
Solvent Quality: Always use dry (anhydrous) solvents, especially for reactions sensitive to water.[3] Moisture can lead to hydrolysis of intermediates or starting materials.
Section 2: In-Process Reaction Troubleshooting
Low yields often manifest during the reaction itself. Careful observation and systematic adjustments are key to optimization.
Q2: My reaction produces a complex mixture of byproducts, and the yield of my desired pyrimidine is very low. What's happening?
A2: This is a classic symptom of competing reaction pathways or suboptimal reaction conditions. The specific byproducts formed can provide valuable clues.
Underlying Causality: In the Biginelli reaction, several side reactions can compete with the desired cyclization. One of the most common is the Hantzsch dihydropyridine synthesis.[3][4] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at high temperatures).[4] Other potential side reactions include the self-condensation of the β-ketoester or polymerization of the aldehyde.[3][5]
Troubleshooting Protocol & Visualization:
-
Identify the Byproduct: If you observe a significant, often yellow and fluorescent, byproduct, it is likely a Hantzsch-type 1,4-dihydropyridine (DHP).[4]
-
Temperature Control: The Hantzsch pathway is often favored at higher temperatures.[3][4]
-
Catalyst Optimization: The choice of catalyst is crucial and can dictate the reaction pathway.[5][7] While strong Brønsted acids (like HCl) are traditional, they can sometimes promote side reactions.[5]
-
Order of Addition: Adding urea last to the pre-mixed aldehyde and β-ketoester can sometimes minimize its decomposition to ammonia, thereby suppressing the Hantzsch pathway.[3]
Q3: My TLC shows a significant amount of unreacted starting materials even after extended reaction times. What can I do to drive the reaction to completion?
A3: This indicates an issue with reaction kinetics or catalyst efficacy. The activation energy barrier is not being sufficiently overcome under the current conditions.
Underlying Causality: The formation of the key N-acyliminium ion intermediate is an equilibrium step. If the catalyst is inactive or the temperature is too low, the forward reaction is slow, and the equilibrium favors the starting materials. Steric hindrance from bulky substituents on the aldehyde or β-ketoester can also significantly slow the reaction rate.[5]
Troubleshooting Protocol:
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration, and acid catalyst concentrations should be verified.[3][4] In the absence of a catalyst, product formation is often difficult, resulting in poor yields.[7]
-
Increase Temperature/Time: Cautiously increase the reaction temperature in increments (e.g., 10 °C) while monitoring the reaction by TLC for both product formation and potential degradation.[3] Some reactions simply require longer times to reach completion.[3]
-
Solvent Choice: The solvent affects both the solubility of the reactants and the reaction rate.[5] While ethanol is common, exploring other solvents like acetonitrile or even solvent-free conditions has been shown to improve yields for certain substrates.[3][5]
Data Presentation: Impact of Solvent on a Model Biginelli Reaction
| Solvent | Dielectric Constant (ε) | Typical Yield (%) | Reference |
| Ethanol | 24.5 | 60-85 | [3] |
| Acetonitrile | 37.5 | 70-90 | [9] |
| Tetrahydrofuran (THF) | 7.6 | 45-65 | [10] |
| Solvent-Free | N/A | 85-95+ | [1][5] |
Yields are representative and highly substrate-dependent.
Section 3: Post-Reaction Work-Up & Purification
A successful reaction can still result in a low isolated yield if the work-up and purification steps are not optimized.
Q4: My crude product is an intractable oil or is very difficult to purify by column chromatography. How can I improve my isolation procedure?
A4: Purification challenges often arise from byproducts with similar polarity to the desired product or from the physical nature of the crude material.
Underlying Causality: N-acylureas and other polar byproducts can form, complicating purification.[4] If the desired product and these impurities have similar polarities, separation by standard silica gel chromatography can be challenging.[11] The product itself may also be unstable on silica gel.[11]
Troubleshooting Protocol:
-
Optimize Crystallization: Dihydropyrimidinones are often crystalline solids. Before resorting to chromatography, attempt recrystallization from various solvents (e.g., ethanol, ethyl acetate/hexane). This is often the most effective way to remove impurities and isolate a high-purity product.[4]
-
Work-up Procedure: Ensure your aqueous work-up is effective. Washing the organic layer with a mild base (e.g., sat. NaHCO₃ solution) can help remove acidic impurities, while a brine wash helps remove residual water.
-
Alternative Chromatography: If column chromatography is necessary and silica is problematic:
-
Change the Stationary Phase: Consider using neutral or basic alumina.
-
Modify the Mobile Phase: Add a small amount of triethylamine (~0.5-1%) to the eluent to suppress tailing of basic compounds on silica gel.
-
Reverse-Phase Chromatography: For very polar compounds, preparative reverse-phase HPLC can be an effective, albeit more resource-intensive, option.
-
Section 4: Confirmatory Test Reaction Protocol
When troubleshooting, it is often useful to run a small-scale, well-characterized control reaction to confirm that your reagents and general technique are sound.
Standard Protocol: Synthesis of Monastrol
This protocol for the synthesis of the well-known DHPM, Monastrol, serves as an excellent benchmark reaction.
Materials:
-
3-Hydroxybenzaldehyde (1.0 mmol, 122.1 mg)
-
Ethyl acetoacetate (1.0 mmol, 130.1 mg, 126 µL)
-
Thiourea (1.5 mmol, 114.2 mg)
-
Zinc Chloride (ZnCl₂), anhydrous (0.2 mmol, 27.2 mg)
-
Ethanol (3 mL)
Procedure:
-
To a clean, dry 10 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-hydroxybenzaldehyde, ethyl acetoacetate, thiourea, and zinc chloride.
-
Add 3 mL of ethanol to the flask.
-
Heat the reaction mixture to reflux (approx. 80-85 °C oil bath temperature) with vigorous stirring.
-
Monitor the reaction progress by TLC (Eluent: 7:3 Hexane:Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Once complete, cool the reaction mixture to room temperature. A solid precipitate should form.
-
Add 5 mL of cold water and stir for 10 minutes.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Dry the product under vacuum. A successful reaction should yield a white to off-white solid with a yield of >80%.
If you achieve a high yield with this protocol, it suggests the issue with your primary reaction lies with the specific substrates or conditions, rather than a fundamental problem with reagents or technique.
References
- 1. mdpi.com [mdpi.com]
- 2. Biginelli Reaction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jmchemsci.com [jmchemsci.com]
- 7. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. moodle2.units.it [moodle2.units.it]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Handling and Storage of Trifluoromethyl-Containing Compounds
Welcome to the Technical Support Center for the handling and storage of trifluoromethyl-containing compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during experimentation. The strategic incorporation of the trifluoromethyl (-CF₃) group is a cornerstone of modern chemistry, imparting unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity to molecules.[1][2][3] However, the same electronic properties that make the -CF₃ group so valuable also necessitate specific handling and storage protocols to ensure experimental success and laboratory safety.
This guide provides a comprehensive resource in a question-and-answer format, addressing specific challenges you may face.
Section 1: General Storage and Handling
Q1: What are the general best practices for storing trifluoromethyl-containing compounds?
The storage of trifluoromethyl-containing compounds is dictated by the overall stability of the molecule, not just the -CF₃ group itself, which is generally very stable.[4] However, the strong electron-withdrawing nature of the -CF₃ group can influence the reactivity of adjacent functional groups.
Key Storage Considerations:
-
Inert Atmosphere: For many trifluoromethylating reagents and sensitive intermediates, storage under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation from moisture or oxygen.
-
Temperature: While many trifluoromethylated compounds are thermally stable, specific reagents may require refrigeration or storage at low temperatures (-20°C or -78°C) to maintain their integrity over time.[5][6] Always consult the supplier's recommendation and the Safety Data Sheet (SDS).
-
Light Sensitivity: Some trifluoromethyl-containing compounds can be light-sensitive and should be stored in amber vials or in the dark to prevent photochemical degradation.[7][8]
-
Container Compatibility: Use appropriate containers for storage. For example, compounds that can release hydrofluoric acid (HF) upon decomposition should not be stored in glass.[9]
| Compound Class | Recommended Storage Conditions | Rationale |
| Trifluoromethylating Reagents (e.g., TMSCF₃, Togni's, Umemoto's) | Store in a cool, dry, well-ventilated area, away from heat and ignition sources. Many require an inert atmosphere.[10][11][12] | To prevent decomposition and maintain reactivity. |
| Trifluoromethylated Aromatic Compounds | Generally stable at room temperature in well-sealed containers. Protect from light if other photosensitive groups are present.[2] | The aromatic ring and -CF₃ group are typically robust. |
| Trifluoromethylated Aliphatic Compounds | Store in a cool, dry place. Stability can vary depending on neighboring functional groups. | Aliphatic C-F bonds are strong, but other functional groups may be labile. |
| Trifluoromethylated Heterocycles | Store in a cool, dry, and dark place, often under an inert atmosphere. | Heterocycles can be more susceptible to degradation than simple aromatic compounds. |
Q2: What personal protective equipment (PPE) should I use when handling trifluoromethyl-containing compounds?
The required PPE depends on the specific compound and the scale of the reaction. Always consult the SDS for detailed recommendations.
Standard PPE includes:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile, neoprene) are essential. For highly corrosive or readily absorbed compounds, double-gloving is recommended.
-
Body Protection: A flame-resistant lab coat should be worn. For larger scale operations or when handling highly hazardous materials, a chemical-resistant apron may be necessary.
-
Respiratory Protection: Work in a well-ventilated fume hood. For highly volatile or toxic compounds, a respirator may be required.
Section 2: Troubleshooting Experimental Challenges
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q3: My trifluoromethylation reaction has a low yield or is not working at all. What are the common causes and solutions?
Low or no yield is a frequent issue that can stem from several factors related to the initiator, reagent, solvent, or substrate.
-
Initiator/Catalyst Inactivity:
-
Moisture Sensitivity: Fluoride initiators like TBAF and CsF are highly effective but notoriously sensitive to moisture. Ensure you are using an anhydrous fluoride source and completely dry reaction conditions. Consider purchasing a new bottle of the initiator or drying it under a high vacuum.[13]
-
Catalyst Loading: Insufficient catalyst loading can lead to a stalled reaction. While catalytic amounts are typical, optimization may be required.[13]
-
-
Reagent Quality: The purity of the trifluoromethylating reagent can vary between batches. If you suspect this is the issue, try using a new batch or a bottle from a different supplier.
-
Solvent Effects: The reaction is highly solvent-dependent. While THF is a common solvent, reactions can be sluggish. For less reactive substrates, switching to a more forcing solvent like DMF may be necessary.[13]
-
Substrate Reactivity: Electron-deficient substrates (e.g., aldehydes, ketones with electron-withdrawing groups) are generally more reactive. For less reactive substrates, you may need to switch to a more powerful initiator system.[13][14]
Q4: I am observing unexpected side products in my reaction. What could be the cause?
The strong electron-withdrawing nature of the -CF₃ group can lead to unexpected reactivity.
-
Silyl Enol Ether Formation: When working with enolizable ketones and highly basic initiators, the formation of a silyl enol ether is a common competing pathway. This occurs when the generated trifluoromethyl anion (CF₃⁻) acts as a base, deprotonating the α-carbon of the ketone.[13] To minimize this, consider using a less basic initiator or a Lewis acid co-catalyst.
-
Difluorocarbene Formation: Some trifluoromethylating reagents, like the Ruppert-Prakash reagent (TMSCF₃), can decompose to form difluorocarbene (:CF₂), which can lead to the formation of gem-difluorinated products.[15]
-
Group Migration: In some cases, trifluoromethylation can be accompanied by the migration of other functional groups within the molecule.[16][17][18]
Q5: My purified trifluoromethyl-containing compound is degrading over time. What are the likely degradation pathways?
While the trifluoromethyl group itself is very stable, the overall molecule can degrade under certain conditions.
-
Hydrolysis:
-
-CF₃ Group: Under strongly basic conditions, the -CF₃ group on an aromatic ring can undergo hydrolysis to a carboxylic acid.[7][15][19]
-
Neighboring Groups: More commonly, degradation occurs at other, more labile functional groups on the molecule, such as esters or amides, which can be hydrolyzed under acidic or basic conditions.[7]
-
-
Photodegradation: Exposure to UV light can induce the degradation of trifluoromethyl-containing compounds, particularly those with aromatic rings.[7][8][20] For instance, 4-(trifluoromethyl)phenol has been shown to degrade into trifluoroacetic acid upon photolysis.[7]
Section 3: Safety and Disposal
Q6: How should I safely quench a reaction containing a trifluoromethylating reagent?
Quenching reactions with trifluoromethylating reagents should be done with caution, as some reagents can react violently with protic solvents.
General Quenching Protocol:
-
Cool the reaction mixture: Place the reaction flask in an ice bath to dissipate any heat generated during the quench.
-
Slow addition of a quenching agent: Under an inert atmosphere, slowly add a quenching agent. For nucleophilic trifluoromethylating reagents like the Ruppert-Prakash reagent, a common quenching procedure involves the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute hydrochloric acid (HCl).[10][13][21]
-
Monitor the quench: Observe the reaction for any signs of gas evolution or exotherm. Add the quenching agent dropwise to maintain control.
-
Workup: Once the reaction is quenched, proceed with the standard aqueous workup.
Q7: How do I properly dispose of waste containing trifluoromethyl compounds?
The disposal of trifluoromethyl-containing waste must comply with local, state, and federal regulations.
General Guidelines:
-
Segregation: Collect halogenated organic waste separately from non-halogenated waste.[22][23]
-
Labeling: Clearly label waste containers with their contents.
-
High-Temperature Incineration: The most common disposal method for fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste facility. This process is necessary to break the strong carbon-fluorine bonds.[24][25]
-
Aqueous Waste: Aqueous waste containing fluoride ions should be treated as hazardous waste. Neutralization with calcium hydroxide can precipitate calcium fluoride, which can then be disposed of as solid waste.[9]
Section 4: Frequently Asked Questions (FAQs)
Q8: Is the trifluoromethyl group always stable?
While the C-F bond is one of the strongest in organic chemistry, making the -CF₃ group generally very stable, its stability can be influenced by the molecular context.[1][4][26] As mentioned in Q5, under harsh basic conditions, it can be hydrolyzed.
Q9: Can I use strong oxidizing or reducing agents in the presence of a trifluoromethyl group?
The trifluoromethyl group is generally resistant to both oxidation and reduction. However, the compatibility of strong oxidizing or reducing agents will depend on the other functional groups present in the molecule. Always perform a small-scale test reaction to check for compatibility.
Q10: Are there any known incompatibilities for trifluoromethyl-containing compounds?
Trifluoromethylating reagents can be incompatible with strong acids, bases, and oxidizing agents.[27] Always consult the SDS for specific incompatibility information. For synthesized trifluoromethyl-containing compounds, incompatibilities will be determined by the other functional groups present.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 氟化合成砌块 [sigmaaldrich.com]
- 4. nbinno.com [nbinno.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. benchchem.com [benchchem.com]
- 14. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 15. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. Mechanistic Studies on Intramolecular C-H Trifluoromethoxylation of (Hetero)arenes via OCF3-Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis of 2-substituted 3-trifluoromethylselenoindoles via a SeCF3 migration reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 19. The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 20. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. epfl.ch [epfl.ch]
- 22. Waste Management - Department of Chemistry [mn.uio.no]
- 23. rs.kagu.tus.ac.jp [rs.kagu.tus.ac.jp]
- 24. benchchem.com [benchchem.com]
- 25. rroij.com [rroij.com]
- 26. tcichemicals.com [tcichemicals.com]
- 27. Togni reagent II - Wikipedia [en.wikipedia.org]
Technical Support Center: Scale-Up Synthesis of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 720-01-4). This guide is designed for researchers, chemists, and process development professionals navigating the complexities of transitioning this synthesis from the laboratory bench to larger-scale production. As a key intermediate in the development of pharmaceuticals and agrochemicals, its efficient and pure synthesis is paramount.[1] This document moves beyond simple protocols to address the "why" behind common challenges, providing a framework for robust troubleshooting and process optimization.
Section 1: Overview of the Core Synthetic Strategy
The most prevalent synthetic routes converge on the cyclocondensation of a trifluoromethyl-containing building block followed by a chlorination step. A common and effective strategy involves the use of precursors like ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate, which is subsequently chlorinated. The trifluoromethyl group (-CF3) is crucial as it significantly enhances the biological activity and metabolic stability of the final active ingredients.[1][2]
Below is a generalized workflow illustrating this common synthetic pathway.
References
"preventing decomposition of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate"
Introduction
Welcome to the technical support guide for Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 720-01-4). This molecule is a highly functionalized heterocyclic compound, prized as a key intermediate in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] Its value lies in the strategic placement of reactive sites: a chloro group susceptible to nucleophilic substitution, an ester moiety for hydrolysis or amidation, and an electron-withdrawing trifluoromethyl group that enhances the overall stability and biological activity of its derivatives.[1][3]
However, the very features that make this compound a versatile building block also render it susceptible to decomposition if not handled and stored with care. This guide provides researchers, scientists, and drug development professionals with in-depth, field-proven insights and troubleshooting protocols to ensure the integrity of your material and the success of your experiments.
Compound Properties Summary
| Property | Value | Source(s) |
| CAS Number | 720-01-4 | [1][4] |
| Molecular Formula | C₈H₆ClF₃N₂O₂ | [1][5] |
| Molecular Weight | 254.59 g/mol | [1][5][6] |
| Appearance | White to pale yellow crystalline solid/powder | [1] |
| Melting Point | 36-42 °C | [1] |
| Boiling Point | 95 °C @ 0.3 mmHg | [1] |
| Recommended Storage | 2-8 °C, under inert atmosphere | [1] |
Understanding the Mechanisms of Decomposition
The stability of this compound is primarily threatened by two chemical pathways. Understanding these mechanisms is crucial for diagnosing and preventing degradation.
-
Nucleophilic Substitution at C4: The chlorine atom at the 4-position of the pyrimidine ring is an excellent leaving group. It is highly susceptible to displacement by a wide range of nucleophiles (Nu⁻), including amines, thiols, alkoxides, and even water or alcohols, especially at elevated temperatures.[1][7] This is often the most common pathway for unintended byproduct formation during a reaction.
-
Hydrolysis of the Ester: The ethyl ester at the 5-position can be hydrolyzed to the corresponding carboxylic acid.[1] This reaction is catalyzed by the presence of acid or, more commonly, base.[8] Water is a direct reactant in this process, making anhydrous conditions paramount. In strongly acidic conditions, the entire pyrimidine ring can be susceptible to hydrolytic cleavage.[9]
The trifluoromethyl group itself is generally very stable and not a point of decomposition under typical synthetic conditions.[10][11]
Caption: Primary decomposition pathways for the title compound.
Troubleshooting Guide
This section addresses common issues encountered during the storage and use of this compound in a question-and-answer format.
Q: My compound, which was a white solid, has developed a yellow or brownish tint in the bottle. What is the cause and is it still usable?
A: This discoloration is a common indicator of slow decomposition, likely due to prolonged or repeated exposure to atmospheric moisture and oxygen. The primary culprits are hydrolysis of the chloro group and/or the ester.
-
Causality: The C-Cl bond on the electron-deficient pyrimidine ring is sensitive. Even trace amounts of water can lead to the formation of the corresponding 4-hydroxypyrimidine derivative, which can exist in keto-enol tautomeric forms and may be more prone to coloration.
-
Recommendation: Before use, assess the purity of the material using an appropriate analytical method (e.g., ¹H NMR, LC-MS, or TLC). If minor impurities are detected (<5%), the material may be usable for initial screening, but for reactions sensitive to stoichiometry or purity, purification is recommended. For significant degradation, the batch should be discarded. To prevent this, always store the compound under an inert atmosphere (Argon or Nitrogen) and ensure the container is sealed tightly after each use.[1]
Q: My post-reaction analysis (NMR/LC-MS) shows a significant peak corresponding to the carboxylic acid derivative of my starting material. How did this happen?
A: You are observing the product of ester hydrolysis.[1] This indicates the presence of water and either acid or base in your reaction mixture.
-
Causality:
-
Contaminated Reagents: Solvents, reagents, or even acidic/basic salts used in the reaction may contain residual water.
-
Basic Conditions: If your reaction uses a base (e.g., triethylamine, potassium carbonate), it can readily catalyze the hydrolysis of the ester if water is present.
-
Acidic Conditions: Trace acid can also catalyze this process. For instance, degradation of chlorinated solvents can produce trace HCl.
-
-
Recommendation:
-
Dry Your Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Check Reagents: Ensure all reagents are anhydrous. Dry salts in a vacuum oven if necessary.
-
pH Control: If your reaction generates an acid byproduct (like HCl from a substitution reaction), use a non-nucleophilic, hindered base (e.g., 2,6-lutidine or proton-sponge) to scavenge the acid without promoting ester hydrolysis.
-
Q: My reaction yield is low, and I've isolated a byproduct where the C4-chlorine has been substituted by my solvent (e.g., a methoxy group from methanol). How can I prevent this?
A: This is a classic case of solvolysis, where the solvent acts as a nucleophile.[12] Halogenated pyrimidines are particularly prone to this side reaction with protic nucleophilic solvents.
-
Causality: Alcohols (methanol, ethanol) and even some polar aprotic solvents like DMF (which can contain dimethylamine as an impurity) can act as nucleophiles, displacing the chloride at the 4-position. This process is accelerated by heat.
-
Recommendation: Switch to a non-nucleophilic, aprotic solvent. Excellent choices include:
-
Toluene
-
1,4-Dioxane
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF) Always use the anhydrous grade of these solvents.
-
Q: The compound appears to be decomposing during purification on a standard silica gel column. What are my options?
A: Standard silica gel is acidic and contains adsorbed water, creating a perfect microenvironment for both hydrolysis and decomposition.
-
Causality: The acidic surface of silica can catalyze the hydrolysis of the ester. The water bound to the silica provides the necessary reactant.
-
Recommendation:
-
Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1-2% triethylamine or ammonia. This will neutralize the acidic sites.
-
Use Alumina: Basic or neutral alumina can be a good alternative stationary phase.
-
Alternative Purification: Consider other methods like recrystallization or preparative thin-layer chromatography (prep-TLC) if column chromatography proves problematic.
-
Best Practices for Proactive Prevention
Adhering to strict handling and storage protocols is the most effective way to prevent decomposition.
Workflow for Handling and Storage
References
- 1. This compound | 720-01-4 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate [myskinrecipes.com]
- 4. This compound | 720-01-4 [amp.chemicalbook.com]
- 5. ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. CAS 17180-93-7: 4-Chloropyrimidine | CymitQuimica [cymitquimica.com]
- 8. Preparation of 2-carboxymethylpyrimidines analogous to the pyrimidine of thiamine and some of their pyridine isomers - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
Technical Support Center: Analysis of Reaction Byproducts by LC-MS
Welcome to the technical support center for the analysis of reaction byproducts by Liquid Chromatography-Mass Spectrometry (LC-MS). This guide is designed for researchers, scientists, and drug development professionals who utilize LC-MS to identify, characterize, and quantify impurities and byproducts in chemical reactions. Here, we address common challenges and frequently asked questions, providing not just solutions but also the underlying scientific principles to empower your experimental decisions.
Troubleshooting Guide: Navigating Common LC-MS Hurdles
Encountering unexpected issues is a common part of scientific investigation. This section provides a systematic approach to diagnosing and resolving frequent problems in the LC-MS analysis of reaction byproducts.
Problem: Poor or No Signal for the Analyte of Interest
Question: I expect to see a byproduct, but its peak is either absent or has a very low signal-to-noise ratio. What's wrong?
Answer: This is a multifaceted issue that can stem from the sample preparation, chromatography, or the mass spectrometer settings.
-
Possible Cause 1: Inefficient Ionization. The byproduct may not ionize well under the chosen conditions (e.g., Electrospray Ionization - ESI). ESI is highly compound-dependent.
-
Solution: Infuse a solution of the reaction mixture directly into the mass spectrometer to optimize source parameters without chromatographic separation. Experiment with both positive and negative ionization modes. If the compound lacks easily ionizable functional groups, consider Atmospheric Pressure Chemical Ionization (APCI), which is better for less polar compounds. Also, adjust mobile phase additives; for positive mode, 0.1% formic acid is common, while 0.1% ammonium hydroxide can be used for negative mode in compatible columns.
-
-
Possible Cause 2: Poor Sample Preparation. The byproduct might be present at a very low concentration, lost during sample cleanup, or degraded.
-
Solution: Minimize sample preparation steps initially. Start with a simple "dilute-and-shoot" approach where the reaction mixture is diluted in a compatible solvent and injected. If cleanup is necessary, perform extraction recovery experiments. Consider concentrating the sample using techniques like nitrogen blowdown, but be mindful of the volatility of your byproducts. To prevent degradation, ensure sample stability by controlling pH or temperature.
-
-
Possible Cause 3: Ion Suppression. Co-eluting species from the reaction matrix (e.g., salts, reagents, or the main product) can compete with the analyte for ionization, drastically reducing its signal.
-
Solution: Improve chromatographic separation to resolve the byproduct from interfering matrix components. If ion suppression is severe, a more rigorous sample cleanup like Solid-Phase Extraction (SPE) is recommended to remove the interfering compounds. You can diagnose ion suppression by post-column infusion of a standard while injecting a matrix blank. A dip in the standard's signal at the byproduct's retention time confirms suppression.
-
Problem: Complex Mass Spectrum with Unidentifiable Peaks
Question: My mass spectrum is full of peaks. How do I distinguish between byproducts, adducts, and background contaminants?
Answer: A crowded spectrum is common when analyzing complex reaction mixtures. A systematic approach is key to interpretation.
-
Possible Cause 1: Formation of Adducts. In ESI, analytes frequently form adducts with ions present in the mobile phase or sample matrix, such as sodium ([M+Na]⁺), potassium ([M+K]⁺), or ammonium ([M+NH₄]⁺). These are not impurities but different ionic forms of the same molecule.
-
Solution: Learn to recognize common adducts by their mass differences from the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. Using high-purity solvents and plasticware instead of glass can help minimize sodium and potassium contamination. High-resolution mass spectrometry (HRMS) can help confirm that these different ions share the same elemental formula.
-
-
Possible Cause 2: Background Contamination. Peaks may originate from solvents, plasticizers leaching from tubes and well plates (e.g., phthalates), or slip agents (e.g., erucamide).
-
Solution: Inject a "blank" sample (mobile phase only) to identify background ions. Maintain a list of common contaminants and their m/z values. Using high-purity, LC-MS grade solvents and additives is crucial.
-
-
Possible Cause 3: In-Source Fragmentation or Reactions. Some molecules are unstable and can fragment within the ion source of the mass spectrometer or react with mobile phase components.
-
Solution: Reduce the ion source temperature or voltages (e.g., cone voltage or fragmentor voltage) to minimize in-source decay. If you suspect a reaction with the mobile phase (e.g., acetonitrile adducts), try an alternative solvent system.
-
Experimental Workflow for Byproduct Analysis
A structured workflow is essential for efficiently moving from a complex reaction mixture to confident byproduct identification.
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate and Its Isomeric Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, pyrimidine derivatives stand as a cornerstone scaffold, valued for their versatile biological activities. Among these, Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate is a key building block, prized for its unique electronic properties imparted by the chloro and trifluoromethyl substituents. Accurate structural elucidation and purity assessment of such compounds are paramount, and ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose.
This in-depth technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. As no public experimental spectrum is readily available, we present a detailed prediction based on established principles of NMR spectroscopy. Furthermore, we offer a comparative analysis with its commercially available isomer, Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, and a closely related analog, Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate, supported by available experimental data. This guide is designed to equip researchers with the necessary insights for unambiguous identification and quality control of these critical synthetic intermediates.
Predicted ¹H NMR Spectrum of this compound
The structure of this compound dictates a simple yet informative ¹H NMR spectrum. The molecule possesses two distinct proton environments: the ethyl ester group and a lone proton on the pyrimidine ring.
Expected Spectral Features:
-
Pyrimidine Proton (H-6): A singlet is anticipated for the proton at the 6-position of the pyrimidine ring. Its chemical shift is expected to be significantly downfield due to the deshielding effects of the aromatic ring system and the electron-withdrawing nature of the adjacent carbonyl group and the nitrogen atoms in the ring. A predicted chemical shift would be in the range of δ 9.0 - 9.3 ppm .
-
Ethyl Ester Protons (-OCH₂CH₃):
-
The methylene protons (-OCH₂ CH₃) will appear as a quartet due to coupling with the three adjacent methyl protons (n+1 = 3+1 = 4). These protons are directly attached to the oxygen atom of the ester group, placing them in a deshielded environment. Their chemical shift is predicted to be around δ 4.3 - 4.5 ppm .[1]
-
The methyl protons (-OCH₂CH₃ ) will present as a triplet, coupling with the two adjacent methylene protons (n+1 = 2+1 = 3). Being further from the electronegative oxygen, these protons are more shielded and will appear further upfield, with an expected chemical shift of approximately δ 1.3 - 1.5 ppm .[1]
-
-
Coupling Constant (J): The vicinal coupling constant (³J) for the ethyl group is typically around 7 Hz .[2]
-
Integration: The relative integration of the peaks will correspond to the number of protons in each environment, yielding a ratio of 1:2:3 for the pyrimidine proton, the methylene protons, and the methyl protons, respectively.
Comparative Analysis with Commercially Available Alternatives
To provide a practical context for the predicted spectrum, we compare it with the ¹H NMR data of two commercially available and structurally related compounds. This comparison highlights the subtle yet significant spectral differences that arise from changes in substituent positions, which is crucial for distinguishing between isomers.
Alternative 1: Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate
This compound is an isomer of our target molecule, with the positions of the chloro and trifluoromethyl groups swapped. This seemingly minor change is expected to induce noticeable differences in the chemical shift of the pyrimidine proton.
Alternative 2: Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate
In this analog, the chloro group at the 2-position is replaced by an amino group. The strong electron-donating nature of the amino group is anticipated to have a significant shielding effect on the pyrimidine ring proton.
| Compound | Proton Environment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound | Pyrimidine H-6 | ~ 9.1 (Predicted) | Singlet | 1H | - |
| -OCH₂ CH₃ | ~ 4.4 (Predicted) | Quartet | 2H | ~ 7 | |
| -OCH₂CH₃ | ~ 1.4 (Predicted) | Triplet | 3H | ~ 7 | |
| Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | Pyrimidine H-6 | ~ 8.9 (Predicted) | Singlet | 1H | - |
| -OCH₂ CH₃ | ~ 4.4 (Predicted) | Quartet | 2H | ~ 7 | |
| -OCH₂CH₃ | ~ 1.4 (Predicted) | Triplet | 3H | ~ 7 | |
| Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate | Pyrimidine H-6 | ~ 8.5 (Predicted) | Singlet | 1H | - |
| -NH₂ | ~ 6.0-7.0 (Predicted, broad) | Singlet (broad) | 2H | - | |
| -OCH₂ CH₃ | ~ 4.3 (Predicted) | Quartet | 2H | ~ 7 | |
| -OCH₂CH₃ | ~ 1.3 (Predicted) | Triplet | 3H | ~ 7 |
Note: The predicted chemical shifts are estimations based on analogous structures and substituent effects. Actual experimental values may vary depending on the solvent and other experimental conditions.
Experimental Protocol for ¹H NMR Spectroscopy
To ensure the acquisition of high-quality and reproducible ¹H NMR spectra for these compounds, the following detailed protocol is recommended.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the pyrimidine derivative. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds. c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm. d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. Instrument Setup and Calibration: a. Insert the NMR tube into the spectrometer's probe. b. Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field. c. Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for sharp, well-resolved peaks.
3. Data Acquisition: a. Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-10 ppm). b. Use a standard 90° pulse sequence for quantitative analysis. c. Set the number of scans to achieve an adequate signal-to-noise ratio. For a sample of this concentration, 16-32 scans are typically sufficient. d. Ensure a sufficient relaxation delay between scans (typically 1-5 seconds) to allow for complete relaxation of the protons, which is important for accurate integration.
4. Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by setting the TMS peak to 0 ppm. d. Integrate the peaks to determine the relative ratios of the different types of protons. e. Analyze the splitting patterns (multiplicities) and measure the coupling constants.
Visualizing the Workflow and Structural Comparisons
To further clarify the experimental process and the structural relationships between the discussed compounds, the following diagrams are provided.
Caption: Workflow for ¹H NMR Spectroscopy.
Caption: Structural Comparison of Target and Alternatives.
Discussion and Interpretation of Spectral Data
The predicted ¹H NMR spectrum of this compound is straightforward, with distinct signals for the pyrimidine proton and the ethyl ester group. The key to distinguishing this compound from its isomer, Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate, lies in the chemical shift of the pyrimidine proton (H-6).
In the target compound, the H-6 proton is flanked by the electron-withdrawing ester group at C5 and a nitrogen atom at N1. In the isomeric alternative, the H-6 proton is influenced by the ester group at C5 and a trifluoromethyl group at C4. The trifluoromethyl group is a very strong electron-withdrawing group, which would lead to a greater deshielding of the H-6 proton compared to the effect of the nitrogen at N1 in the target molecule. Therefore, it is predicted that the H-6 proton in Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate will appear at a slightly more downfield chemical shift than in the target compound.
In the case of Ethyl 2-amino-4-(trifluoromethyl)pyrimidine-5-carboxylate, the replacement of the chloro group with an amino group introduces a strong electron-donating group into the pyrimidine ring. This will lead to increased electron density in the ring and a significant upfield (shielding) shift of the H-6 proton signal compared to both chloro-substituted isomers. Additionally, the amino protons will give rise to a broad singlet, the chemical shift of which can be concentration and solvent dependent.
These subtle but predictable differences in the ¹H NMR spectra are invaluable for confirming the identity of a synthesized compound and for ensuring that the desired isomer has been obtained.
Conclusion
This guide provides a detailed prediction and comparative analysis of the ¹H NMR spectrum of this compound. By understanding the expected chemical shifts, multiplicities, and integration patterns, and by comparing these with the spectra of its commercially available alternatives, researchers can confidently identify this important synthetic intermediate. The provided experimental protocol and workflow visualizations serve as a practical resource for acquiring high-quality NMR data, which is fundamental to ensuring the integrity and success of research and development in the pharmaceutical and chemical industries.
References
A Senior Application Scientist's Guide to 13C NMR Data for Substituted Pyrimidines
For researchers and professionals in drug development, the precise structural elucidation of heterocyclic compounds is paramount. The pyrimidine scaffold, a cornerstone of numerous pharmaceuticals and nucleic acids, presents a unique set of challenges and opportunities in spectral analysis. Among the analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy provides an unparalleled, direct view into the carbon framework of these molecules. This guide offers an in-depth comparison of 13C NMR data for substituted pyrimidines, grounded in experimental data and field-proven insights, to empower researchers in their structural analysis endeavors.
The Pyrimidine Core: Understanding the 13C NMR Landscape
The pyrimidine ring is a six-membered heteroaromatic system with nitrogen atoms at positions 1 and 3. This arrangement creates a distinct electronic environment, making the chemical shifts of its four carbon atoms (C-2, C-4, C-5, and C-6) highly sensitive to the electronic effects of attached substituents.
In an unsubstituted pyrimidine molecule, the carbon atoms adjacent to the electronegative nitrogens are significantly deshielded and thus resonate at a lower field. The 13C NMR spectrum of pyrimidine in CDCl3 shows signals at approximately δ 157.3 ppm (C-2), δ 158.6 ppm (C-4, C-6), and δ 121.9 ppm (C-5)[1][2]. The C-5 carbon, being flanked by two carbons rather than nitrogen, appears at a much higher field.
Below is a diagram illustrating the fundamental pyrimidine ring structure with standardized numbering, which is crucial for the correct assignment of NMR signals.
Caption: Standard numbering of the pyrimidine ring.
The Impact of Substituents: A Comparative Analysis
The true power of 13C NMR lies in its ability to reveal how substituents modulate the electronic structure of the pyrimidine ring. Substituent-induced chemical shifts (SCS) are not arbitrary; they follow predictable patterns based on the interplay of inductive and resonance effects. It has been shown that the 13C NMR chemical shifts of carbons in substituted pyrimidines can be correlated with additivity parameters derived from substituted benzene derivatives, providing a framework for prediction[3].
-
Electron-Donating Groups (EDGs): Substituents like amino (-NH2) and methoxy (-OCH3) groups donate electron density to the ring. This generally causes an upfield shift (to a lower δ value) for the ortho and para carbons due to increased shielding from resonance effects. The ipso-carbon (the carbon directly attached to the substituent) is typically shifted downfield.
-
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -F, -Cl) and carbonyl groups withdraw electron density, deshielding the ring carbons and causing a general downfield shift (to a higher δ value), particularly at the ortho and para positions.
The following tables provide a comparative guide to the experimental 13C NMR data for a range of substituted pyrimidines, illustrating these electronic effects.
Table 1: 13C NMR Chemical Shifts (δ, ppm) for Uracil and Thiouracil Derivatives
| Compound | C-2 | C-4 | C-5 | C-6 | Solvent | Reference |
| Uracil | 152.2 | 164.8 | 101.8 | 142.3 | DMSO-d6 | [4][5] |
| 2-Thiouracil | 175.7 | 162.1 | 104.9 | 143.6 | DMSO-d6 | [4][6] |
| 4-Thiouracil | 149.8 | 189.9 | 109.1 | 140.2 | DMSO-d6 | [4][6] |
| 2,4-Dithiouracil | 174.6 | 187.9 | 112.5 | 139.7 | DMSO-d6 | [4][6] |
| 3-Methyl-6-cyclopropyluracil | 153.1 | 163.7 | 95.5 | 156.5 | DMSO-d6 | [7] |
Table 2: 13C NMR Chemical Shifts (δ, ppm) for Amino- and Chloro-Substituted Pyrimidines
| Compound | C-2 | C-4 | C-6 | C-5 | Solvent | Reference |
| 2-Aminopyrimidine | 163.1 | 158.9 | 158.9 | 109.9 | Not Specified | [8] |
| 4-Aminopyrimidine | 156.3 | 165.2 | 156.3 | 105.1 | Not Specified | [9] |
| 2-Amino-4,6-dichloropyrimidine | 160.7 | 162.2 | 162.2 | 113.6 | Not Specified | [10] |
Table 3: 13C NMR Chemical Shifts (δ, ppm) for Cytosine and 5-Fluorouracil
| Compound | C-2 | C-4 | C-5 | C-6 | Solvent | Reference |
| Cytosine | 157.2 | 166.4 | 96.5 | 141.7 | H2O/D2O | [11][12] |
| 5-Fluorouracil-1-acetic acid | 157.5 | 149.7 | 138.6 (C-F) | 130.6 | DMSO-d6 | [13] |
Note: Assignments for C-4 and C-6 may be interchangeable in symmetrically substituted compounds. Data is compiled from various sources and experimental conditions may differ slightly.
A Self-Validating Experimental Protocol
Acquiring high-quality, reproducible 13C NMR data requires a meticulous and well-reasoned experimental approach. The following protocol is designed as a self-validating system, where each step contributes to the overall integrity of the final spectrum.
The choice of solvent is the first critical decision. It must dissolve the sample completely without reacting with it. For pyrimidine derivatives, which often contain polar functional groups capable of hydrogen bonding, Dimethyl sulfoxide-d6 (DMSO-d6) is an excellent choice due to its high dissolving power for a wide range of compounds.[14][15] Deuterated chloroform (CDCl3) is suitable for less polar derivatives.[16]
-
Methodology:
-
Weigh 10-20 mg of the substituted pyrimidine sample directly into a clean, dry 5 mm NMR tube. The higher end of this range is often necessary for 13C NMR due to its low natural abundance (1.1%).
-
Add approximately 0.6-0.7 mL of a high-purity deuterated solvent (e.g., DMSO-d6, 99.9 atom % D).
-
If solubility is an issue, gently warm the sample or use a vortex mixer to aid dissolution. Ensure the solution is clear and free of particulate matter before insertion into the spectrometer.
-
-
Causality: Using a deuterated solvent is essential to avoid overwhelming the spectrum with strong solvent proton signals and to provide a lock signal for the spectrometer, which stabilizes the magnetic field.[14][16]
The parameters chosen for data acquisition directly influence the quality and quantitative accuracy of the spectrum.
-
Methodology:
-
Insert the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the 13C probe to the specific sample.
-
Set up a standard proton-decoupled 13C NMR experiment. Key parameters include:
-
Spectral Width: Typically ~200-250 ppm to cover the full range of carbon chemical shifts.
-
Pulse Angle: A 30-45° flip angle is often used to allow for shorter relaxation delays.
-
Relaxation Delay (d1): Set to 1-2 seconds for standard qualitative spectra. For quantitative analysis, this delay must be at least five times the longest T1 relaxation time of any carbon in the molecule to ensure full relaxation between scans.[17]
-
Acquisition Time: Typically 1-2 seconds.
-
Number of Scans (ns): This is highly sample-dependent. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.
-
-
-
Trustworthiness: The use of proton decoupling simplifies the spectrum by collapsing carbon-proton couplings into single lines, making interpretation easier. However, for quantitative work, inverse-gated decoupling is necessary to suppress the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal integrations.[17]
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform a Fourier Transform on the Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode.
-
Apply a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift axis by referencing the solvent peak (e.g., DMSO-d6 at δ 39.52 ppm).
The workflow for acquiring 13C NMR data can be visualized as follows:
Caption: General experimental workflow for 13C NMR spectroscopy.
Beyond 1D Spectra: Advanced Tools and Predictive Methods
While 1D 13C NMR is a powerful tool, complex substitution patterns can sometimes lead to ambiguous assignments. In such cases, two-dimensional (2D) NMR techniques are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates carbon atoms with their directly attached protons, providing unambiguous assignment for all protonated carbons.[18]
-
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between carbons and protons that are two or three bonds away, which is essential for assigning quaternary (non-protonated) carbons and piecing together the molecular structure.
Furthermore, the advent of computational chemistry has provided powerful tools for predicting 13C NMR spectra.[19][20] Deep learning approaches using message passing neural networks (MPNNs) and DFT-based calculations can now predict chemical shifts with high accuracy, serving as a valuable complement to experimental data for structural verification.[21][22]
Conclusion
The 13C NMR spectrum of a substituted pyrimidine is a rich source of structural information. By understanding the fundamental chemical shifts of the parent ring and developing an intuition for the electronic effects of various substituents, researchers can confidently assign spectra and elucidate molecular structures. This guide provides a framework for this analysis, combining a comparative review of experimental data with a robust, validated protocol. When combined with advanced 2D NMR techniques and computational predictions, 13C NMR spectroscopy becomes an indispensable tool in the arsenal of chemists working on the synthesis and development of pyrimidine-based molecules.
References
- 1. Pyrimidine(289-95-2) 13C NMR spectrum [chemicalbook.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. mdpi.com [mdpi.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Uracil(66-22-8) 13C NMR spectrum [chemicalbook.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. jppres.com [jppres.com]
- 8. 2-Aminopyrimidine | C4H5N3 | CID 7978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. 2-Amino-4,6-dichloropyrimidine(56-05-3) 13C NMR [m.chemicalbook.com]
- 11. Cytosine | C4H5N3O | CID 597 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Cytosine(71-30-7) 13C NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. myuchem.com [myuchem.com]
- 15. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 16. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 17. benchchem.com [benchchem.com]
- 18. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 19. Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 20. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 21. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to the Mass Spectrometry of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the precise structural characterization and quantification of novel chemical entities are paramount. Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate, a substituted pyrimidine, represents a class of heterocyclic compounds with significant potential in medicinal chemistry. Its analysis demands robust and informative techniques. This guide provides an in-depth, comparative analysis of mass spectrometry (MS) for the characterization of this compound, contrasting it with other analytical methodologies and offering practical, field-proven insights.
Understanding the Analyte: this compound
Before delving into its mass spectrometric behavior, it is crucial to understand the key structural features of this compound that will influence its analysis.
| Property | Value | Source |
| Molecular Formula | C₈H₆ClF₃N₂O₂ | [1][2] |
| Molecular Weight | 254.59 g/mol | [1][2] |
| CAS Number | 720-01-4 | [1][2] |
| Key Structural Features | Pyrimidine core, Chloro substituent, Trifluoromethyl group, Ethyl ester moiety | [1] |
The presence of a halogen (chlorine), an electron-withdrawing trifluoromethyl group, and an ethyl ester on a heterocyclic pyrimidine ring suggests multiple potential sites for fragmentation in mass spectrometry. The nitrogen atoms in the pyrimidine ring are also likely to influence ionization.
Mass Spectrometry Approaches: A Head-to-Head Comparison
The choice of ionization technique is a critical first step in developing a mass spectrometry method. For a molecule like this compound, both Electron Impact (EI) and Electrospray Ionization (ESI) are viable options, each with distinct advantages and disadvantages.
Electron Impact (EI) Mass Spectrometry: Unveiling the Fragmentation Fingerprint
EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[3] This process imparts significant energy, leading to extensive fragmentation.[3] The resulting mass spectrum is a "fragmentation fingerprint" that can be used for structural elucidation.
Predicted Fragmentation Pattern (EI):
Based on established fragmentation principles for heterocyclic compounds and esters, the following fragmentation pathways are anticipated for this compound under EI conditions.[4][5][6]
Caption: Predicted EI fragmentation of this compound.
-
Molecular Ion ([M]+•): The molecular ion peak at m/z 254, along with its isotopic peak at m/z 256 (due to the presence of ³⁷Cl), is expected.[1]
-
Loss of Ethoxy Radical (•OC₂H₅): Cleavage of the ester group is a common fragmentation pathway, leading to a fragment at m/z 209/211.[6]
-
Loss of Chlorine Radical (•Cl): The C-Cl bond can break, resulting in a fragment at m/z 219.
-
McLafferty Rearrangement: The ethyl ester may undergo a McLafferty rearrangement, leading to the loss of ethylene (C₂H₄) and a fragment at m/z 226/228.[7]
-
Loss of Carboethoxy Radical (•COOC₂H₅): Cleavage of the entire ester group would result in a fragment at m/z 181/183.
Electrospray Ionization (ESI) Mass Spectrometry: The Gentle Approach for Molecular Weight Determination
ESI is a "soft" ionization technique that is particularly well-suited for polar molecules and is compatible with liquid chromatography (LC).[8] It typically produces protonated molecules ([M+H]⁺) with minimal fragmentation.[9] This makes it ideal for accurate molecular weight determination.
Expected ESI Spectrum:
In positive ion mode ESI-MS, the primary ion observed for this compound would be the protonated molecule at m/z 255/257. The nitrogen atoms on the pyrimidine ring are the most likely sites of protonation.
To gain structural information with ESI, tandem mass spectrometry (MS/MS) is employed. In this technique, the [M+H]⁺ ion is isolated and then fragmented by collision-induced dissociation (CID).
Caption: Predicted ESI-MS/MS fragmentation of the protonated molecule.
Performance Comparison: EI-MS vs. ESI-MS
| Feature | Electron Impact (EI)-MS | Electrospray Ionization (ESI)-MS |
| Ionization Principle | High-energy electron bombardment | Formation of charged droplets and solvent evaporation |
| Fragmentation | Extensive ("Hard" ionization) | Minimal ("Soft" ionization); requires MS/MS for fragmentation |
| Molecular Ion | May be weak or absent | Typically the base peak ([M+H]⁺) |
| Structural Information | Rich fragmentation pattern provides structural clues | Derived from MS/MS experiments |
| Compatibility | Gas Chromatography (GC) | Liquid Chromatography (LC) |
| Best For | Structural elucidation of volatile, thermally stable compounds | Molecular weight determination of polar, non-volatile compounds |
Mass Spectrometry vs. Alternative Analytical Techniques
While mass spectrometry is a powerful tool, a comprehensive analytical strategy often involves orthogonal techniques.
| Technique | Principle | Advantages for this Analyte | Disadvantages for this Analyte |
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions | High sensitivity, provides molecular weight and structural information (fragmentation). | Isomeric differentiation can be challenging without chromatography. |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei | Unambiguous structure elucidation, including stereochemistry. ¹⁹F NMR is particularly informative for the trifluoromethyl group.[10][11][12] | Lower sensitivity than MS, requires larger sample amounts. |
| High-Performance Liquid Chromatography with UV detection (HPLC-UV) | Separates compounds based on their interaction with a stationary phase, with detection by UV absorbance. | Excellent for quantification and purity assessment.[2] | Provides no structural information beyond retention time and UV spectrum. Co-eluting impurities with similar UV spectra can be missed.[13] |
Experimental Protocols
GC-EI-MS Protocol for this compound
This protocol is designed for the qualitative analysis and structural confirmation of the title compound.
Caption: Workflow for GC-EI-MS analysis.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of high-purity ethyl acetate.
-
GC Conditions:
-
Injector: Splitless mode, 250 °C.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., Agilent DB-5ms).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 80 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, and hold for 5 min.
-
-
MS Conditions:
-
Ion Source: Electron Impact (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Analyzer: Quadrupole.
-
Scan Range: m/z 40-400.
-
Rationale: The GC method is designed to ensure good chromatographic peak shape and separation from any potential impurities. The EI conditions are standard for generating reproducible fragmentation patterns for library searching and structural interpretation.[3]
LC-ESI-MS/MS Protocol for this compound
This protocol is suitable for both qualitative and quantitative analysis, especially for samples in complex matrices.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve the sample in a mixture of 50:50 acetonitrile:water to a final concentration of 1 µg/mL.
-
LC Conditions:
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
MS Scan: m/z 100-400.
-
MS/MS: Isolate the precursor ion at m/z 255 and apply a collision energy of 15-30 eV to induce fragmentation.
-
Rationale: The use of formic acid in the mobile phase promotes protonation of the analyte for efficient ESI.[14] The C18 column is a versatile choice for retaining and separating a molecule of this polarity. The MS/MS experiment is crucial for obtaining structural information from the otherwise stable protonated molecule.
Conclusion and Recommendations
For the comprehensive characterization of this compound, a multi-faceted analytical approach is recommended.
-
For initial structural confirmation and purity assessment of a synthesized standard, GC-EI-MS provides a wealth of structural information through its detailed fragmentation pattern.
-
For quantitative analysis, particularly in complex matrices such as biological fluids or reaction mixtures, LC-ESI-MS/MS offers superior sensitivity, selectivity, and compatibility with liquid-phase separations.
-
For unambiguous structure elucidation, NMR spectroscopy, especially with the inclusion of ¹⁹F NMR, remains the gold standard and should be used in conjunction with mass spectrometry.[15]
By understanding the principles behind each technique and selecting the appropriate methodology, researchers can confidently and accurately characterize this and other novel pyrimidine derivatives, accelerating the pace of drug discovery and development.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 4. researchgate.net [researchgate.net]
- 5. article.sapub.org [article.sapub.org]
- 6. mass spectrum of ethyl ethanoate fragmentation pattern of m/z m/e ions for analysis and identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jeolusa.com [jeolusa.com]
- 11. Structure Elucidation of Fluorinated Compounds by NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 12. Structure Elucidation of Fluorinated Compounds by NMR | JEOL Resources [jeolusa.com]
- 13. microsaic.com [microsaic.com]
- 14. Recent studies on the electrospray ionisation mass spectrometric behaviour of selected nitrogen-containing drug molecules and its application to drug analysis using liquid chromatography-electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Characterization of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
Abstract
This technical guide provides an in-depth comparative analysis of analytical techniques for the characterization of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 720-01-4), a key intermediate in medicinal chemistry and drug development.[1][2] We focus on Fourier-Transform Infrared (FTIR) spectroscopy as a primary identification method, detailing an interpretive breakdown of its predicted spectrum based on the compound's functional groups. Furthermore, we objectively compare the structural elucidation capabilities of FTIR with those of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry (MS). This guide presents field-proven insights into experimental design, data interpretation, and the synergistic utility of these techniques for ensuring the structural integrity and purity of this complex heterocyclic compound. Detailed, self-validating experimental protocols and supporting data from analogous structures are provided to aid researchers in establishing robust analytical workflows.
Introduction: The Structural Significance of a Multifunctional Pyrimidine
This compound is a pyrimidine derivative featuring a strategic combination of functional groups: a chloro group at the 4-position, a potent electron-withdrawing trifluoromethyl group at the 2-position, and an ethyl ester at the 5-position.[1] This unique arrangement makes it a valuable building block for synthesizing more complex molecules with potential biological activities.[1] The trifluoromethyl group, in particular, is known to enhance metabolic stability and bioavailability in drug candidates.
Given its role as a critical intermediate, rigorous structural confirmation and purity assessment are paramount. While multiple analytical techniques can be employed, FTIR spectroscopy offers a rapid, non-destructive, and highly specific fingerprint of the molecule's vibrational characteristics. This guide will first dissect the expected FTIR spectrum of the title compound and then place its analytical power in context with orthogonal techniques like NMR and MS, which provide complementary structural information.[1]
Chemical Structure and Properties
Primary Characterization via FTIR Spectroscopy
FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. These frequencies are unique to the types of bonds and functional groups present, thus generating a characteristic "fingerprint" spectrum. For a solid sample like this compound, Attenuated Total Reflectance (ATR) is the preferred sampling technique due to its speed and minimal sample preparation requirement.
Causality of Experimental Choice: Why ATR-FTIR?
The selection of ATR-FTIR is a deliberate choice rooted in efficiency and data quality for solid samples. Unlike traditional transmission methods (e.g., KBr pellets) which are labor-intensive and can be affected by sample preparation artifacts, ATR involves simply pressing the solid against a high-refractive-index crystal (commonly diamond). An evanescent wave penetrates a few microns into the sample, yielding a high-quality spectrum of the material in its native state. This method is rapid, reproducible, and non-destructive, making it ideal for routine identification and quality control.
Workflow for ATR-FTIR Analysis
Caption: Workflow for acquiring an ATR-FTIR spectrum.
Predicted FTIR Spectrum and Peak Assignments
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| ~3100 - 3000 | C-H Stretch | Pyrimidine Ring (Aromatic C-H) | Weak to Medium |
| ~2980 - 2850 | C-H Stretch | Ethyl Group (-CH₃, -CH₂) | Medium |
| ~1730 - 1710 | C=O Stretch (Ester) | Ethyl Carboxylate | Strong, Sharp |
| ~1600 - 1550 | C=N and C=C Ring Stretch | Pyrimidine Ring | Medium to Strong |
| ~1470 - 1440 | C-H Bend (Scissoring/Bending) | Ethyl Group (-CH₂) | Medium |
| ~1300 - 1100 | C-F Stretch (Symmetric & Asymmetric) | Trifluoromethyl (-CF₃) | Very Strong |
| ~1250 - 1020 | C-O Stretch (Ester) | Ethyl Carboxylate | Strong |
| ~750 - 680 | C-Cl Stretch | Chloro Group | Medium to Strong |
Expert Interpretation:
-
The most prominent and unambiguous peaks will be the sharp, strong carbonyl (C=O) stretch from the ethyl ester group around 1720 cm⁻¹ and the very strong, broad absorptions between 1300 and 1100 cm⁻¹ characteristic of the C-F bonds in the trifluoromethyl group. The intensity of the C-F stretch is a hallmark of fluorinated compounds.
-
The region between 1600 and 1450 cm⁻¹ will contain several overlapping bands corresponding to the aromatic C=N and C=C stretching vibrations of the pyrimidine ring.
-
The C-Cl stretch, expected around 700 cm⁻¹, provides direct evidence of the chlorine substituent.
Comparative Analysis with Orthogonal Techniques
While FTIR is excellent for rapid identification and functional group analysis, it does not provide the detailed connectivity map that NMR does, nor the precise mass information from MS. A robust characterization workflow leverages the strengths of all three techniques.
Logical Relationship of Analytical Techniques
Caption: Synergistic workflow for complete structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most definitive information about the molecular skeleton and the precise location of atoms. For this compound, a suite of NMR experiments is required for full characterization.
-
¹H NMR: Will confirm the presence of the ethyl group (a quartet for the -CH₂- and a triplet for the -CH₃) and the lone aromatic proton on the pyrimidine ring (a singlet). The chemical shifts provide information about the electronic environment of these protons.
-
¹³C NMR: Will show distinct signals for each of the 8 carbon atoms in the molecule. The carbon of the CF₃ group will appear as a characteristic quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This is crucial for confirming the trifluoromethyl group. It will show a singlet at a characteristic chemical shift for a CF₃ group attached to a pyrimidine ring.
Comparison to FTIR: NMR provides an unambiguous map of atomic connectivity, which FTIR cannot. For instance, NMR can definitively distinguish between isomers, whereas their FTIR spectra might be very similar. However, NMR experiments are typically slower and require sample dissolution in a deuterated solvent.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight of the compound and, with high-resolution instruments (HRMS), its elemental formula.
-
Molecular Ion Peak: Electrospray ionization (ESI) or another soft ionization technique will show a molecular ion peak [M+H]⁺ or [M]⁺•. Crucially, due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), MS will display a characteristic isotopic pattern for the molecular ion: a peak at m/z 254 (for the ³⁵Cl isotope) and another peak at m/z 256 (for the ³⁷Cl isotope) with approximately one-third the intensity. This pattern is a definitive indicator of a monochlorinated compound.
-
Fragmentation: While detailed fragmentation pathways can be complex, common losses would include the ethoxy group (-OC₂H₅) from the ester or a chlorine radical.
Comparison to FTIR: MS provides the molecular formula, a piece of information FTIR cannot offer. The isotopic pattern for chlorine is a powerful confirmatory tool. FTIR, however, is better at identifying specific functional groups (like the carbonyl in an ester vs. a ketone) and is generally a simpler, faster technique for initial verification.
Detailed Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are provided as self-validating systems.
Protocol 1: ATR-FTIR Spectroscopy
-
Instrument: A Fourier-Transform Infrared spectrometer equipped with a single-bounce diamond ATR accessory.
-
Preparation: Ensure the diamond crystal is clean by wiping it with a swab soaked in ACS-grade isopropanol and allowing it to dry completely.
-
Background: Collect a background spectrum of the empty ATR crystal. The spectrum should be a flat line with minimal interference from atmospheric water and CO₂.
-
Sample Application: Place a small amount (1-5 mg) of the solid this compound onto the center of the ATR crystal.
-
Data Collection: Use the instrument's pressure clamp to apply consistent and firm pressure, ensuring good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Processing: The resulting spectrum should be automatically ratioed against the background. Apply a standard ATR correction algorithm available in the instrument software to account for the wavelength-dependent depth of penetration of the evanescent wave.
-
Cleaning: Retract the pressure clamp, remove the sample, and clean the crystal as described in step 2.
Protocol 2: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Typical parameters include a 30-degree pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled ¹⁹F spectrum. This is a high-sensitivity experiment and typically requires fewer scans than a ¹³C experiment.
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (like TMS).
Protocol 3: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent compatible with electrospray ionization, such as acetonitrile or methanol.
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-400). Ensure the instrument is properly calibrated to achieve high mass accuracy (< 5 ppm).
-
Data Analysis: Identify the molecular ion peak cluster around m/z 254/256. Use the instrument software to calculate the exact mass and determine the elemental formula, comparing it to the theoretical value for C₈H₆ClF₃N₂O₂. Analyze fragmentation patterns if MS/MS data is acquired.
Conclusion
The comprehensive characterization of this compound requires a multi-technique approach. FTIR spectroscopy serves as an indispensable first-line technique for rapid confirmation of key functional groups (C=O, C-F, C-Cl) and provides a unique molecular fingerprint for identity verification. However, for unambiguous structural elucidation and to rule out isomers, NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential, providing a complete map of the atomic framework. Finally, high-resolution mass spectrometry offers definitive confirmation of the molecular weight and elemental composition, with the characteristic chlorine isotope pattern serving as a crucial validation point. By integrating the data from these three complementary methods, researchers and drug development professionals can ensure the identity, structure, and purity of this important synthetic intermediate with the highest degree of scientific confidence.
References
A Senior Application Scientist's Guide to Halopyrimidine Reactivity: Chloropyrimidines vs. Bromopyrimidines
For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a cornerstone of modern medicinal chemistry.[1] Halopyrimidines are versatile building blocks in this endeavor, with their reactivity being a critical factor in the strategic design of synthetic routes. This guide provides an objective, in-depth comparison of the reactivity between chloropyrimidines and bromopyrimidines, synthesizing technical data with field-proven insights to inform your experimental choices.
Foundational Principles: Understanding C-X Bond Reactivity
The choice between a chloropyrimidine and a bromopyrimidine substrate is not arbitrary; it's a strategic decision rooted in the fundamental principles of chemical reactivity. Two primary factors govern their behavior in the most common synthetic transformations: carbon-halogen (C-X) bond strength and the electronic nature of the pyrimidine ring.
The Decisive Role of Carbon-Halogen Bond Strength
In many transition-metal-catalyzed reactions, such as the ubiquitous Suzuki-Miyaura or Buchwald-Hartwig couplings, the rate-determining step is often the oxidative addition of the palladium catalyst to the C-X bond.[1] The facility of this step is inversely correlated with the bond dissociation energy (BDE) of the C-X bond.[1][2]
A weaker bond requires less energy to break, leading to a lower activation energy and a faster reaction rate.[3][4] The C-Br bond is significantly weaker than the C-Cl bond, establishing a clear hierarchy of reactivity.
| Bond | Typical Bond Dissociation Energy (kJ/mol) | Typical Bond Dissociation Energy (kcal/mol) | Implication for Reactivity |
| C-Cl | ~327-397[5][6] | ~78-95[7] | Lower reactivity; requires more forcing conditions. |
| C-Br | ~285[5] | ~68-70[8] | Higher reactivity; proceeds under milder conditions. |
This fundamental difference dictates that bromopyrimidines are generally more reactive than chloropyrimidines in palladium-catalyzed cross-coupling reactions.[1] Consequently, iodo- and bromopyrimidines are often preferred for their higher reactivity, while chloropyrimidines may require more specialized and robust catalytic systems to achieve high yields.[1][9]
The Influence of Halogen Position on the Pyrimidine Ring
The electron-deficient nature of the pyrimidine ring profoundly influences the reactivity of the attached halogen. The two nitrogen atoms act as strong electron-withdrawing groups, making the carbon atoms at the C2, C4, and C6 positions highly electrophilic. This results in a general reactivity order for both cross-coupling and nucleophilic aromatic substitution (SNAr) reactions:
The C4 and C6 positions are most susceptible to reaction, followed by the C2 position. The C5 position, lacking direct activation from the ring nitrogens, is the least reactive.[1][10] This intrinsic selectivity is a powerful tool for chemists, allowing for predictable, position-specific modifications. For instance, in 2,4-dichloropyrimidines, reactions overwhelmingly favor substitution at the C4 position.[10][11][12]
Comparative Reactivity in Key Synthetic Transformations
The theoretical principles of reactivity manifest clearly in common laboratory practice. Below, we compare the performance of chloro- and bromopyrimidines in two essential classes of reactions.
Palladium-Catalyzed Cross-Coupling Reactions
These reactions are the workhorses of modern drug discovery for creating C-C, C-N, and C-O bonds. The general reactivity trend of I > Br > Cl > F holds true here.[1][2]
The Suzuki-Miyaura reaction is a premier method for forming C-C bonds. When comparing substrates, bromopyrimidines consistently outperform their chloro-analogs, reacting under milder conditions and often giving higher yields with simpler catalytic systems.
-
Bromopyrimidines: Typically react efficiently at lower temperatures (e.g., 70-80 °C) with standard palladium catalysts like Pd(PPh₃)₄.[13]
-
Chloropyrimidines: Often require higher temperatures, stronger bases, and more sophisticated catalytic systems. These systems usually employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that facilitate the challenging oxidative addition to the stronger C-Cl bond.[14]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Comparative Suzuki-Miyaura Coupling of a Halopyrimidine [1][12]
This protocol provides a general framework. For chloropyrimidines, catalyst, ligand, and temperature may require significant optimization.
-
Setup: To a dry Schlenk tube or microwave vial under an inert atmosphere (Argon or Nitrogen), add the halopyrimidine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[1][13]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). For chloropyrimidines, a pre-catalyst like Pd₂(dba)₃ with a specialized ligand (e.g., XPhos) may be necessary.
-
Solvent Addition: Add an anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture like DME/water).[12]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80 °C for bromopyrimidines, 100-120 °C for chloropyrimidines) for 2-24 hours. Microwave irradiation can significantly shorten reaction times.[12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
This reaction is essential for forming C-N bonds, crucial for synthesizing many pharmaceutical agents. The reactivity trend mirrors that of the Suzuki coupling.
-
Bromopyrimidines: Serve as excellent substrates, coupling with a wide range of primary and secondary amines using established palladium/phosphine catalyst systems.[15]
-
Chloropyrimidines: Are significantly less reactive. Their successful amination was a key development in the field, requiring the advent of highly active, sterically hindered phosphine ligands to promote the difficult oxidative addition step.[16][17]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the established reactivity order can sometimes be inverted. The mechanism proceeds via a two-step addition-elimination pathway involving a high-energy, negatively charged intermediate known as a Meisenheimer complex.[18][19]
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
The first step, the nucleophilic attack to form the Meisenheimer complex, is typically the rate-determining step.[19] The stability of this intermediate, which is enhanced by the electron-withdrawing nitrogen atoms of the pyrimidine ring, is paramount.[18][19]
For SNAr on activated aromatic rings, the leaving group ability often follows the order F > Cl ≈ Br > I .[20] This is because the highly electronegative halogen (like fluorine) strongly polarizes the C-X bond, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. Since C-X bond cleavage is not the rate-limiting step, bond strength is less important than the halogen's ability to activate the ring towards attack.[3]
In practice, for pyrimidine systems, both chloro- and bromo-substituents are excellent leaving groups, and the difference in their reactivity is often less pronounced than in cross-coupling reactions.[20][21] The choice between them may depend more on positional selectivity and the specific nucleophile being used. For instance, in 2,4-dichloropyrimidine, nucleophilic attack almost always occurs at the more activated C4 position.[10][18][22]
Experimental Protocol: SNAr Amination of 2,4-Dichloropyrimidine [23]
-
Setup: Dissolve the 2,4-dichloropyrimidine (1.0 equiv.) in a suitable solvent (e.g., CH₂Cl₂, THF, or an alcohol) in a round-bottom flask.
-
Nucleophile Addition: To the solution at room temperature (or cooled in an ice bath), add the amine nucleophile (1.0-2.0 equiv.) dropwise. An external base like triethylamine or DIPEA may be added if the nucleophile is used as its salt.
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) for 1-12 hours.
-
Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a mild aqueous acid (e.g., NH₄Cl) to remove excess amine and base.
-
Purification: Dry the organic layer, concentrate, and purify the product via flash column chromatography or recrystallization.
Strategic Synthesis: Making an Informed Choice
The differential reactivity between chloropyrimidines and bromopyrimidines is not a limitation but a strategic advantage for the synthetic chemist.
Caption: Decision workflow for selecting a chloropyrimidine vs. a bromopyrimidine.
Choose Bromopyrimidines When:
-
High Reactivity is Paramount: For initial route scouting, library synthesis, or when mild reaction conditions are required to preserve sensitive functional groups.
-
Standard Catalysts are Preferred: They react well with a broad range of standard, commercially available palladium catalysts.
-
Speed is Essential: Reactions are typically faster and require less optimization time.
Choose Chloropyrimidines When:
-
Cost and Scale are Critical: Chloro-derivatives are generally less expensive, making them the preferred choice for large-scale and process chemistry applications.
-
Orthogonal Reactivity is Needed: In poly-halogenated systems (e.g., 2-chloro-4-bromopyrimidine), the C-Br bond can be selectively functionalized via cross-coupling, leaving the more robust C-Cl bond intact for a subsequent transformation (e.g., SNAr or a later cross-coupling under more forcing conditions). This sequential, site-selective approach is a powerful strategy in complex molecule synthesis.
-
Lower Reactivity is an Advantage: For late-stage functionalization, the inertness of the C-Cl bond can prevent unwanted side reactions while other chemical modifications are performed elsewhere on the molecule.
Conclusion
The comparison between chloropyrimidines and bromopyrimidines extends beyond a simple "more reactive" versus "less reactive" dichotomy. While bromopyrimidines offer superior reactivity in palladium-catalyzed cross-coupling reactions, enabling milder conditions and faster transformations, chloropyrimidines provide significant advantages in terms of cost, scalability, and the potential for orthogonal synthetic strategies. A deep understanding of the underlying mechanistic principles—from the energetics of oxidative addition to the stability of Meisenheimer intermediates—empowers the modern chemist to harness these differences, transforming potential challenges into elegant and efficient synthetic solutions. The optimal choice is ultimately dictated by the specific goals of the synthesis, balancing the need for reactivity with considerations of cost, scale, and strategic complexity.
References
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- 7. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. oxidative addition and palladium coupling [employees.csbsju.edu]
- 10. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines | CoLab [colab.ws]
- 12. mdpi.com [mdpi.com]
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- 15. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 18. benchchem.com [benchchem.com]
- 19. echemi.com [echemi.com]
- 20. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 23. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Alternative Reagents for the Synthesis of Trifluoromethylated Pyrimidines
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (–CF₃) group into the pyrimidine scaffold is a cornerstone of modern medicinal chemistry. This powerful electron-withdrawing moiety can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, the development of efficient, selective, and scalable methods for the synthesis of trifluoromethylated pyrimidines is of paramount importance. This guide provides an in-depth, objective comparison of the leading alternative reagents for this critical transformation, moving beyond a simple listing of options to explain the causality behind experimental choices. We will explore the mechanistic nuances of electrophilic, nucleophilic, and radical trifluoromethylation pathways, supported by experimental data and detailed protocols to empower you in your research and development endeavors.
The Chemical Trinity: Electrophilic, Nucleophilic, and Radical Approaches
The synthesis of trifluoromethylated pyrimidines can be broadly categorized into three mechanistic pathways, each with its own set of preferred reagents, substrates, and reaction conditions. The choice of pathway is dictated by the electronic nature of the pyrimidine substrate and the desired regioselectivity.
Caption: Overview of trifluoromethylation strategies for pyrimidines.
Electrophilic Trifluoromethylation: Taming the "Super-Halogen"
Electrophilic trifluoromethylating agents deliver a "CF₃⁺" synthon and are particularly effective for electron-rich pyrimidine systems or for the trifluoromethylation of pyrimidine-derived nucleophiles like organometallics. The most prominent reagents in this class are the hypervalent iodine compounds developed by Togni and the sulfonium salts pioneered by Umemoto.
Key Reagents: Togni vs. Umemoto
-
Togni Reagents (e.g., 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one): These are bench-stable, crystalline solids that have gained widespread popularity due to their ease of handling and broad substrate scope.[2] They can trifluoromethylate a variety of nucleophiles, including phenols, thiols, and carbanions.[1][3] For pyrimidines, they are often used in metal-catalyzed C-H functionalization or cross-coupling reactions.
-
Umemoto Reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts): These sulfonium salts are highly reactive electrophilic trifluoromethylating agents.[4] They are effective for a wide range of nucleophiles, including silyl enol ethers and electron-rich aromatic systems.[4][5] Some derivatives can be more reactive than Togni reagents but may require harsher reaction conditions.
Performance Comparison
Direct, side-by-side comparisons on identical pyrimidine substrates are limited in the literature. However, we can infer relative performance from studies on related heterocycles. For instance, in a palladium-catalyzed ortho-trifluoromethylation of 2-pyridyl-substituted arenes, which can include pyrimidine moieties, Umemoto's reagent provided good yields, whereas Togni's reagent resulted in a significantly lower yield of just 11%.[1][3] This suggests that for certain catalytic cycles, the reactivity of Umemoto's reagents may be advantageous.
| Reagent Class | Key Examples | Typical Pyrimidine Substrates | Advantages | Limitations |
| Hypervalent Iodine | Togni Reagent I & II | Activated pyrimidines, pyrimidine organometallics | Bench-stable, commercially available, broad scope.[5] | Can be more expensive; potentially explosive under certain conditions.[6] |
| Sulfonium Salts | Umemoto Reagents | Electron-rich pyrimidines, pyrimidine-substituted arenes | Highly reactive, effective for a wide range of nucleophiles.[4][5] | Can require harsher conditions; some derivatives are less stable.[5] |
Experimental Protocol: Electrophilic Trifluoromethylation of a Pyrimidine Derivative
This protocol describes a general procedure for the palladium-catalyzed trifluoromethylation of a pyrimidine-substituted arene, a common strategy for introducing the CF₃ group.
Materials:
-
2-(Pyrimidin-2-yl)anisole
-
Umemoto Reagent (e.g., S-(Trifluoromethyl)dibenzothiophenium triflate)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Copper(II) acetate (Cu(OAc)₂)
-
Trifluoroacetic acid (TFA)
-
1,2-Dichloroethane (DCE)
-
Nitrogen or Argon atmosphere
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the 2-(pyrimidin-2-yl)anisole (1.0 mmol), Umemoto's reagent (1.2 mmol), Pd(OAc)₂ (0.1 mmol), and Cu(OAc)₂ (1.0 mmol).
-
Add anhydrous DCE (5 mL) followed by TFA (10.0 mmol).
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with dichloromethane.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the trifluoromethylated pyrimidine derivative.
Caption: General workflow for electrophilic trifluoromethylation.
Nucleophilic Trifluoromethylation: The Power of CF₃⁻
Nucleophilic trifluoromethylation introduces a "CF₃⁻" equivalent and is the method of choice for pyrimidines bearing electrophilic centers, such as carbonyls or imines. The undisputed workhorse in this category is the Ruppert-Prakash reagent.
Key Reagent: Ruppert-Prakash Reagent (TMSCF₃)
Trimethyl(trifluoromethyl)silane (TMSCF₃) is a volatile liquid that, upon activation with a fluoride source (e.g., TBAF, CsF), generates a transient trifluoromethyl anion.[5][7] This potent nucleophile readily adds to aldehydes, ketones, and imines.[7] Its application to the pyrimidine core typically involves the trifluoromethylation of a pyrimidine carboxaldehyde or a ketone substituent on the ring. Direct trifluoromethylation of the pyrimidine ring itself is generally not feasible with this reagent.
Causality in Experimental Design
The choice of activator and solvent is critical for successful nucleophilic trifluoromethylation. The fluoride source must be carefully chosen to balance reactivity with side reactions. For instance, highly soluble sources like TBAF allow for faster reactions at lower temperatures.[5] The reaction must be conducted under strictly anhydrous conditions, as TMSCF₃ is highly moisture-sensitive.
Performance Data
The Ruppert-Prakash reagent is highly effective for its intended substrates, often providing high yields of trifluoromethylated alcohols or amines.
| Reagent Class | Key Example | Typical Pyrimidine Substrates | Advantages | Limitations |
| Organosilicon | Ruppert-Prakash Reagent (TMSCF₃) | Pyrimidine-4-carboxaldehyde, Acetylpyrimidines | Highly effective for carbonyls and imines, well-established protocols.[7] | Moisture sensitive, limited to electrophilic centers, not for direct ring C-H functionalization.[8] |
Experimental Protocol: Nucleophilic Trifluoromethylation of Pyrimidine-4-carboxaldehyde
Materials:
-
Pyrimidine-4-carboxaldehyde
-
Ruppert-Prakash Reagent (TMSCF₃)
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Nitrogen or Argon atmosphere
Procedure:
-
Dissolve pyrimidine-4-carboxaldehyde (1.0 mmol) in anhydrous THF (5 mL) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the Ruppert-Prakash reagent (1.2 mmol) dropwise.
-
Slowly add the TBAF solution (0.1 mmol, 0.1 mL of 1M solution).
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography to yield the trifluoromethylated carbinol.
Caption: Mechanism of Ruppert-Prakash reagent activation.
Radical Trifluoromethylation: The Frontier of C-H Functionalization
Radical trifluoromethylation has emerged as a powerful strategy for the direct functionalization of C-H bonds on the pyrimidine ring, avoiding the need for pre-functionalized substrates. This approach is particularly valuable for late-stage trifluoromethylation in complex molecule synthesis.
Key Reagent: Langlois Reagent (CF₃SO₂Na)
Sodium trifluoromethanesulfinate (CF₃SO₂Na), known as the Langlois reagent, is an inexpensive, stable, and easy-to-handle solid.[9] In the presence of an oxidant (e.g., tert-butyl hydroperoxide, TBHP), it generates a trifluoromethyl radical (•CF₃).[9] This electrophilic radical can then react with electron-rich C-H bonds on the pyrimidine ring.
Regioselectivity and Mechanism
The regioselectivity of radical trifluoromethylation on pyrimidines is governed by the electronic properties of the ring. The electrophilic •CF₃ radical will preferentially attack the most electron-rich position. For many substituted pyrimidines, this is the C5 position. The reaction proceeds via a single-electron transfer (SET) mechanism, and the presence of radical inhibitors like TEMPO can suppress the reaction, confirming its radical nature.[8]
Performance Data
The Langlois reagent has been successfully applied to the direct C-H trifluoromethylation of various heterocycles, including pyrimidine derivatives like uridine, to produce the antiviral drug Trifluridine.[9] Yields are often moderate to good, and the reaction conditions are generally mild.
| Reagent Class | Key Example | Typical Pyrimidine Substrates | Advantages | Limitations |
| Sulfinate Salt | Langlois Reagent (CF₃SO₂Na) | Unactivated pyrimidines, Uracil, Cytidine | Inexpensive, stable, good for direct C-H functionalization.[9] | Requires an oxidant, regioselectivity can be an issue with some substrates.[10] |
Experimental Protocol: Radical C-H Trifluoromethylation of Uracil
This protocol is adapted from methods for the direct trifluoromethylation of heterocycles.
Materials:
-
Uracil
-
Langlois Reagent (CF₃SO₂Na)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in H₂O)
-
Dimethyl sulfoxide (DMSO)
-
Water
Procedure:
-
In a reaction vessel, dissolve Uracil (1.0 mmol) in a mixture of DMSO (5 mL) and water (5 mL).
-
Add the Langlois reagent (3.0 mmol).
-
To the vigorously stirred mixture, add TBHP (5.0 mmol) dropwise at room temperature.
-
Stir the reaction for 12-24 hours. Monitor the formation of 5-trifluoromethyluracil by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution and purify the residue by recrystallization or column chromatography to obtain 5-trifluoromethyluracil.
References
- 1. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Togni reagent II - Wikipedia [en.wikipedia.org]
- 3. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 4. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Trimethyl(trifluoromethyl)silane (Ruppert–Prakash Reagent) [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 10. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure and Biological Activity of Pyrimidine-5-Carboxylate Derivatives
For researchers, medicinal chemists, and professionals in drug development, understanding the intricate relationship between a molecule's three-dimensional structure and its biological function is paramount. This guide provides an in-depth comparative analysis of the X-ray crystal structures of a curated selection of pyrimidine-5-carboxylate derivatives, correlating their solid-state conformations and intermolecular interactions with their observed biological activities. By examining the subtle yet impactful variations in their chemical makeup, we aim to furnish actionable insights for the rational design of next-generation therapeutic agents.
Introduction: The Versatile Pyrimidine-5-Carboxylate Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds, including several approved drugs.[1][2] The addition of a carboxylate group at the 5-position introduces a key functional handle that can participate in various non-covalent interactions, significantly influencing the molecule's pharmacokinetic and pharmacodynamic properties. This guide will focus on a comparative analysis of structurally related pyrimidine-5-carboxylate derivatives to elucidate the principles governing their structure-activity relationships (SAR).
Comparative Crystal Structure Analysis
The three-dimensional arrangement of atoms in a crystal lattice provides invaluable information about molecular conformation, stability, and potential intermolecular interactions. Here, we compare the crystal structures of three representative pyrimidine-5-carboxylate derivatives.
Compound 1: Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This well-studied derivative, often synthesized via the Biginelli reaction, serves as a foundational model for understanding the structural features of this class of compounds.[3][4]
-
Molecular Conformation: The dihydropyrimidine ring typically adopts a screw-boat or half-chair conformation.[3][4] This puckering is influenced by the substituents on the ring. The phenyl group at the 4-position is generally not coplanar with the pyrimidine ring, with a significant dihedral angle observed between the two moieties.[5]
-
Intermolecular Interactions: The crystal packing is primarily stabilized by a network of hydrogen bonds. The N-H groups of the pyrimidine ring act as hydrogen bond donors, while the carbonyl oxygen of the ester and the 2-oxo group serve as acceptors, leading to the formation of characteristic hydrogen-bonded chains or sheets.[3][5]
Compound 2: Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
The introduction of a hydroxyl group on the phenyl ring provides an additional site for hydrogen bonding, which can significantly alter the crystal packing and potentially the biological activity.
-
Influence of the Hydroxyl Group: The hydroxyl group actively participates in the hydrogen bonding network, often involving water molecules in the crystal lattice to form a monohydrate.[5] This can lead to a more complex and robust three-dimensional architecture compared to the unsubstituted phenyl analog.
-
Conformational Similarities and Differences: The overall conformation of the dihydropyrimidine ring remains similar to that of Compound 1, but the dihedral angle between the phenyl and pyrimidine rings may be slightly altered to accommodate the new hydrogen bonding interactions.[5]
Compound 3: Ethyl 4-(alkylamino)-6-methyl-2-phenylpyrimidine-5-carboxylate Derivatives
These derivatives introduce an amino linkage at the 4-position, offering a different profile of intermolecular interactions and biological activities.
-
Hydrogen Bonding and Lipophilicity: The nature of the alkyl group on the amino substituent plays a crucial role. Smaller, more polar groups can participate in hydrogen bonding, while bulkier, more lipophilic groups will favor van der Waals interactions and may influence the overall solubility and membrane permeability of the compound.[6]
-
Structural Impact: The substitution at the 4-position can influence the planarity of the pyrimidine ring system and the orientation of the ester group, which in turn can affect receptor binding.[6]
Experimental Data Comparison
To provide a clear and objective comparison, the following tables summarize key crystallographic and biological data for the selected derivatives.
Table 1: Comparative Crystallographic Data
| Parameter | Compound 1 (unsubstituted phenyl) | Compound 2 (4-hydroxyphenyl) |
| Crystal System | Triclinic | Triclinic |
| Space Group | P-1 | P-1 |
| a (Å) | 7.5495 (2) | 5.6859 (2) |
| b (Å) | 8.9797 (3) | 10.7190 (5) |
| c (Å) | 11.0812 (3) | 12.1980 (5) |
| α (°) | 107.843 (2) | 85.267 (3) |
| β (°) | 98.244 (2) | 83.990 (3) |
| γ (°) | 91.134 (2) | 74.936 (4) |
| V (ų) | 703.85 (4) | 712.76 (6) |
| Key H-bonds | N-H···O | O-H···O, N-H···O |
Data for Compound 1 and 2 are representative values from published studies.[3][5]
Table 2: Comparative Biological Activity Data (Anticancer)
| Compound Derivative | Target Cell Line | IC₅₀ (µM) |
| Series A: 4-Aryl-tetrahydropyrimidine-5-carboxylates | ||
| 4-(4-Chlorophenyl) derivative | HepG2 | 5.351 |
| 4-(4-Fluorophenyl) derivative | HepG2 | 6.261 |
| Series B: 4-Alkylamino-pyrimidine-5-carboxylates | ||
| 4-(Ethylamino) derivative | HeLa | >100 |
| 4-(Cyclohexylamino) derivative | HeLa | 45.3 |
IC₅₀ values are indicative and sourced from representative studies for structurally similar compounds.[6][7]
Structure-Activity Relationship (SAR) Insights
The causality behind the observed biological activities can be rationalized by a careful examination of the structural data.
-
Impact of Phenyl Ring Substitution: The electronic nature of the substituent on the 4-phenyl ring of tetrahydropyrimidine-5-carboxylates influences their anticancer activity. Electron-withdrawing groups like chloro and fluoro appear to be favorable for cytotoxicity against HepG2 cells.[7] This could be attributed to altered electronic properties of the molecule, affecting its interaction with biological targets.
-
Role of the 4-Position Linker: In the 4-substituted pyrimidine-5-carboxylates, the nature of the substituent at the 4-position is critical. The increased anticancer activity of the 4-(cyclohexylamino) derivative compared to the 4-(ethylamino) analog suggests that a bulkier, more lipophilic group at this position enhances cytotoxicity.[6] This could be due to improved membrane permeability or a better fit into the binding pocket of the target protein.
Experimental Protocols
To ensure the reproducibility and validation of the findings presented in this guide, detailed experimental protocols for the synthesis and characterization of a representative pyrimidine-5-carboxylate derivative are provided below.
Protocol 1: Synthesis of Ethyl 4-(4-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
This protocol is based on the well-established Biginelli reaction.
-
Reactant Preparation: In a round-bottom flask, combine 4-chlorobenzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), and urea (15 mmol) in ethanol (20 mL).
-
Catalyst Addition: Add a catalytic amount of concentrated hydrochloric acid (0.5 mL).
-
Reaction: Reflux the mixture with stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation and Purification: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain pure crystals.
Protocol 2: Single-Crystal X-ray Diffraction
-
Crystal Selection: Select a suitable single crystal of the synthesized compound under a polarized light microscope.
-
Mounting: Mount the crystal on a goniometer head.
-
Data Collection: Collect diffraction data at a controlled temperature (e.g., 100 K or 293 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).
-
Structure Solution and Refinement: Solve the crystal structure using direct methods and refine it using full-matrix least-squares on F². All non-hydrogen atoms should be refined anisotropically. Hydrogen atoms can be placed in calculated positions and refined using a riding model.
Visualization of Key Structural Features
The following diagrams, generated using Graphviz, illustrate the core molecular structure and the key intermolecular interactions discussed in this guide.
Caption: Core components of a pyrimidine-5-carboxylate derivative.
Caption: Hydrogen bonding network in the crystal lattice.
Conclusion and Future Directions
This comparative guide has demonstrated the profound impact of subtle structural modifications on the crystal packing and biological activity of pyrimidine-5-carboxylate derivatives. The interplay of molecular conformation, hydrogen bonding, and substituent effects provides a clear rationale for the observed differences in anticancer potency.
Future research in this area should focus on expanding the library of these derivatives with diverse substitution patterns and conducting comprehensive biological evaluations against a wider range of targets. Co-crystallization of these compounds with their target proteins will provide further atomic-level insights for the design of more potent and selective inhibitors. The principles outlined in this guide serve as a robust foundation for these future endeavors, paving the way for the discovery of novel therapeutics.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Based Designing, Solvent Less Synthesis of 1,2,3,4-Tetrahydropyrimidine-5-carboxylate Derivatives: A Combined In Vitro and In Silico Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to In Vitro Assay Protocols for Novel Pyrimidine Compounds
This guide provides a comprehensive framework for the in vitro evaluation of novel pyrimidine-based compounds, a chemical scaffold of significant interest in modern drug discovery, particularly in oncology.[1][2][3] The protocols and strategies outlined herein are designed for researchers, scientists, and drug development professionals, offering a logical, stepwise approach to compound characterization. We move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating assessment of a compound's biological profile. Our objective is to build a holistic understanding of a compound's efficacy, mechanism of action, and potential liabilities, enabling informed decision-making in the preclinical pipeline.
Chapter 1: The First Gatekeeper - Primary Screening for Bioactivity
The initial goal is to determine whether a novel pyrimidine derivative possesses biological activity against a chosen cancer cell line. This is a filtering step; compounds that show no effect are typically deprioritized. The most common approach is to measure the impact on cell viability and proliferation, which are hallmarks of cancer.
Comparative Analysis of Cell Viability Assays
The choice of assay can influence data quality, throughput, and cost. While all listed assays measure metabolic activity as a surrogate for viability, they operate on different principles.
| Assay Type | Principle | Advantages | Disadvantages |
| MTT | Mitochondrial reductases in viable cells convert a yellow tetrazolium salt (MTT) to purple formazan crystals, which are then solubilized for measurement.[4][5] | Inexpensive, well-established, and widely cited. | Requires a solubilization step; formazan crystals can be difficult to dissolve completely; potential for interference from reducing compounds. |
| MTS/XTT | Similar to MTT, but the modified tetrazolium salt is reduced to a soluble formazan product, eliminating the need for a solubilization step.[5] | Simpler and faster workflow than MTT ("add-and-measure"). | More expensive than MTT; reagent stability can be a concern. |
| CellTiter-Glo® | A luminescent assay that quantifies ATP, the principal marker of metabolically active cells.[6] | High sensitivity, broad linear range, and simple "add-mix-measure" protocol. Ideal for high-throughput screening (HTS). | Higher cost; signal can be affected by compounds that interfere with luciferase or cellular ATP levels independent of viability. |
Workflow for Primary Cytotoxicity Screening
The following diagram illustrates the general workflow for assessing the antiproliferative effect of a novel compound.
Caption: General workflow for determining the IC50 value of a novel compound.
Experimental Protocol: MTT Cell Viability Assay
This protocol is a standard method for assessing the cytotoxic or antiproliferative effects of a compound.[4][7][8]
-
Cell Seeding: Seed a cancer cell line (e.g., A549, MCF-7) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.
-
Compound Preparation: Prepare a 2X stock of your novel pyrimidine compound's serial dilutions in culture medium. A typical concentration range to start is from 100 µM down to 1 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Treatment: Carefully remove the medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. This brings the final volume to 100 µL and the compound concentration to 1X.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂. The duration should be sufficient to allow for at least two cell doublings in the control wells.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[4] Add 10 µL of this MTT stock solution to each well (final concentration 0.5 mg/mL).
-
Formazan Formation: Return the plate to the incubator for 4 hours. During this time, metabolically active cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[7] Mix gently by pipetting to ensure the formazan crystals are dissolved.
-
Final Incubation: Allow the plate to stand overnight in the incubator to ensure complete solubilization of the formazan.
-
Data Acquisition: Measure the absorbance of each well at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[8] A reference wavelength of >650 nm can be used to subtract background noise.[4]
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the results as a dose-response curve and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Chapter 2: Unveiling the "How" - Mechanism of Action Studies
Once a compound demonstrates antiproliferative activity, the critical next step is to understand how it achieves this effect. For many anticancer agents, the primary mechanisms are the induction of programmed cell death (apoptosis) or the halting of the cell division cycle.
A. Apoptosis Induction: The Caspase Cascade
Apoptosis is a controlled, energy-dependent process of cell suicide. A key biochemical hallmark is the activation of a family of proteases called caspases. Caspases-3 and -7 are the primary "executioner" caspases; their activation is a point of no return in the apoptotic process.[9]
Caption: Simplified pathway of caspase-3/7 activation and detection.
Experimental Protocol: Homogeneous Luminescent Caspase-3/7 Assay
This "add-mix-measure" protocol is ideal for HTS and provides high sensitivity for detecting apoptosis.[6]
-
Cell Seeding and Treatment: Seed and treat cells in an opaque-walled 96-well plate (suitable for luminescence) as described in the MTT protocol (Chapter 1, Steps 1-4). A shorter incubation time (e.g., 6, 12, or 24 hours) is often used to capture the apoptotic event. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Reagent Preparation: Reconstitute the lyophilized Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature.[6][9]
-
Assay Reaction: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light. The single reagent addition both lyses the cells and provides the substrate for the caspase reaction.[6]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Normalize the luminescent signal to the vehicle control to determine the fold-increase in caspase-3/7 activity.
B. Cell Cycle Arrest: Analysis by Flow Cytometry
An alternative or complementary mechanism of action is the arrest of the cell cycle, preventing cancer cells from progressing through the phases of division (G1, S, G2, M). This can be quantified by staining the cellular DNA with a fluorescent dye like Propidium Iodide (PI) and analyzing the cell population with a flow cytometer.[10]
Experimental Protocol: Cell Cycle Analysis with Propidium Iodide (PI) Staining
This method quantifies the DNA content of individual cells, allowing for the determination of the percentage of cells in each phase of the cell cycle.[11][12]
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with the pyrimidine compound at 1X and 2X its IC50 value for 24 hours. Include a vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells to ensure the entire population is analyzed. Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[11]
-
Washing: Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[11] This step permeabilizes the cells, allowing the dye to enter. Incubate on ice for at least 30 minutes. (Fixed cells can be stored at 4°C for several weeks).
-
Rehydration and Staining: Centrifuge the fixed cells (a higher speed may be needed) and wash twice with PBS.[11] Resuspend the final cell pellet in 500 µL of PI staining solution (containing 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is critical to degrade RNA, ensuring that PI only stains DNA.[11][12]
-
Incubation: Incubate at room temperature for 15-30 minutes, protected from light.
-
Data Acquisition: Analyze the samples on a flow cytometer, collecting fluorescence data for at least 10,000 events per sample.[10][11]
-
Analysis: Use cell cycle analysis software (e.g., FlowJo, FCS Express) to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to the control to identify cell cycle arrest.
Chapter 3: Target Engagement and Selectivity
Many pyrimidine compounds are designed to be kinase inhibitors.[13] Therefore, it is essential to confirm that the compound inhibits its intended kinase target and to understand its selectivity profile across the broader human kinome. A highly potent but non-selective compound can lead to significant off-target toxicity.[14]
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction. Less ADP production in the presence of an inhibitor corresponds to greater kinase inhibition.[15]
-
Kinase Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of the novel pyrimidine compound at various concentrations.
-
2 µL of the target kinase and its specific substrate peptide.
-
2 µL of an ATP solution (the concentration should be at or near the Km of the kinase for ATP to accurately reflect inhibitory potency).[16]
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP produced in the kinase reaction into ATP. Incubate for 30 minutes at room temperature.
-
Luminescence Detection: The newly synthesized ATP is used by a luciferase in the detection reagent to produce light. Measure the luminescence with a plate reader.
-
Analysis: The luminescent signal is proportional to the ADP generated and thus to the kinase activity. Plot the signal against the inhibitor concentration to determine the IC50 value.
Kinase Selectivity Profiling
Assessing selectivity is a cornerstone of modern kinase inhibitor development.[16][17][18] This is typically performed as a fee-for-service by specialized companies. The standard approach involves:
-
Primary Screen: The compound is tested at a single, high concentration (e.g., 1 µM) against a large panel of kinases (e.g., >400). The percent inhibition is reported.
-
IC50 Determination: For any kinases that show significant inhibition (e.g., >50%) in the primary screen, a full dose-response curve is generated to determine the precise IC50 value.
Hypothetical Selectivity Data for Compound "PYR-123"
| Kinase Target | IC50 (nM) | Classification | Rationale for Comparison |
| Target Kinase A | 15 | Primary Target | The intended therapeutic target of the compound. |
| Kinase B (Same Family) | 250 | Off-Target | Structurally similar kinase; inhibition could lead to on-target side effects. |
| Kinase C (Unrelated) | 8,500 | Off-Target | A structurally distinct kinase; high IC50 suggests good selectivity. |
| Kinase D (Safety Panel) | >10,000 | Off-Target | A kinase known to be associated with toxicity if inhibited. |
This data allows for the calculation of a selectivity index (e.g., IC50 Off-Target / IC50 Primary Target), providing a quantitative measure of the compound's specificity.
Chapter 4: Early Safety and Liability Assessment
Early identification of potential safety issues is crucial to prevent costly late-stage drug development failures. Key areas of concern include liver toxicity, cardiotoxicity, and mutagenicity.
A. In Vitro Hepatotoxicity
Drug-Induced Liver Injury (DILI) is a major reason for the withdrawal of approved drugs.[19] A preliminary assessment can be performed by measuring the cytotoxicity of the compound in a human liver cell line.
-
Protocol: The MTT or CellTiter-Glo® assay protocol described in Chapter 1 can be directly applied using a relevant liver cell line, such as HepG2 or the more metabolically competent HepaRG™ cells.[20][21] Cells are exposed to the compound for 24-48 hours, and the IC50 is determined. A low IC50 value (<10 µM) in a liver cell line is a potential red flag.
B. Cardiotoxicity: hERG Channel Inhibition
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is linked to a potentially fatal arrhythmia called Torsade de Pointes.[22] Regulatory agencies require hERG liability to be assessed.
-
Methodology: The gold standard is automated patch-clamp electrophysiology , which directly measures the flow of ions through the hERG channel in cells expressing the channel (e.g., HEK293 cells).[22][23] The compound is applied at various concentrations, and the IC50 for channel inhibition is calculated. Significant inhibition at concentrations close to the therapeutic dose is a major concern.
C. Mutagenicity: The Ames Test
This assay assesses a compound's potential to cause mutations in DNA, which is an indicator of potential carcinogenicity.[24][25]
-
Principle: The assay uses several strains of Salmonella typhimurium that have mutations rendering them unable to synthesize the amino acid histidine (his-).[24][26] These bacteria are exposed to the test compound and plated on a histidine-free medium. Only bacteria that undergo a reverse mutation (reversion) to a his+ state can grow and form colonies. A significant increase in the number of colonies compared to the negative control indicates that the compound is mutagenic.[26] The inclusion of a rat liver extract (S9 fraction) is used to assess the mutagenicity of the compound's metabolites.[27]
Summary of a Preliminary Safety Profile
| Assay | Endpoint | Result for "PYR-123" | Interpretation |
| Hepatotoxicity | IC50 in HepG2 cells | 45 µM | Low risk of direct cytotoxicity to liver cells. |
| hERG Inhibition | IC50 (Automated Patch Clamp) | >30 µM | Low risk of causing QT prolongation. |
| Ames Test | Revertant Colonies vs. Control | No significant increase | Non-mutagenic in the tested bacterial strains. |
Conclusion
The in vitro characterization of a novel pyrimidine compound is a multi-faceted process that requires a logical and integrated series of experiments. By systematically progressing from broad assessments of cytotoxicity to detailed investigations of mechanism, target selectivity, and safety, researchers can build a comprehensive data package. This guide provides a foundational framework for this process, emphasizing the rationale behind each assay and providing robust, validated protocols. This systematic approach ensures that only the most promising compounds, with a well-understood biological profile and an acceptable preliminary safety margin, are advanced toward more complex preclinical and clinical studies.
References
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. sciensage.info [sciensage.info]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Caspase-Glo® 3/7 Assay Protocol [france.promega.com]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Apoptosis Marker Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. bio-protocol.org [bio-protocol.org]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. veterinaria.org [veterinaria.org]
- 14. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. pnas.org [pnas.org]
- 19. bioivt.com [bioivt.com]
- 20. Hepatotoxicity/Cytotoxicity Assays [sigmaaldrich.com]
- 21. Hepatotoxicity Assay Services [visikol.com]
- 22. hERG Safety | Cyprotex ADME-Tox Solutions - Evotec [evotec.com]
- 23. fda.gov [fda.gov]
- 24. microbiologyinfo.com [microbiologyinfo.com]
- 25. criver.com [criver.com]
- 26. Ames Test Protocol | AAT Bioquest [aatbio.com]
- 27. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical reagents from cradle to grave is a non-negotiable aspect of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step operational plan for the proper disposal of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate, grounded in regulatory principles and field-proven safety practices.
Compound Identification and Hazard Profile
Before handling any disposal procedure, a clear understanding of the compound's properties and associated hazards is paramount. This compound is a halogenated heterocyclic compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structure, containing both chlorine and fluorine atoms, dictates its classification and disposal pathway.
Table 1: Chemical and Hazard Identification
| Property | Value | Source |
| CAS Number | 720-01-4 | [1][3][4][5] |
| Molecular Formula | C₈H₆ClF₃N₂O₂ | [1][2][3][6] |
| Appearance | White to pale yellow crystalline solid or colorless liquid | [1][2] |
| GHS Hazard Statements | H302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation | [6][7] |
The combination of these hazards necessitates that this compound be treated as a hazardous material, requiring specific personal protective equipment and disposal protocols.
The "Why": Regulatory and Safety Rationale
Disposal procedures are not arbitrary; they are mandated by regulations designed to protect laboratory personnel and the environment. In the United States, the primary regulation is the Resource Conservation and Recovery Act (RCRA) , which establishes the framework for hazardous waste management.[8]
The key takeaway is that chemicals like this compound cannot be disposed of via standard laboratory drains or in regular trash.[8][9][10] Its classification as a halogenated organic compound is the single most important factor determining its disposal route. Mixing this waste with non-halogenated streams is a costly and dangerous compliance violation that can create reactive chemical hazards.[11][12]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the compound's GHS hazard profile, direct contact and inhalation must be prevented. All handling and disposal operations must be conducted within a certified chemical fume hood.[13]
Mandatory PPE includes:
-
Eye Protection: Tightly fitting safety goggles with side-shields conforming to NIOSH (US) or EN 166 (EU) standards.[14]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene. Latex gloves are not suitable. Gloves must be inspected for integrity before each use and disposed of after handling or if contamination is suspected.[13][14][15]
-
Body Protection: A flame-resistant lab coat.[14]
-
Respiratory Protection: If there is a risk of exceeding exposure limits or generating aerosols outside of a fume hood, a full-face respirator with appropriate cartridges is necessary.[14][16]
Waste Segregation: The Cornerstone of Safe Disposal
Proper segregation is the most critical step in the disposal process. This compound and any materials contaminated with it must be classified as Halogenated Organic Waste .[12][17] The following decision workflow illustrates this crucial process.
Caption: Waste segregation decision workflow.
Step-by-Step Disposal Protocol for Unused/Surplus Material
-
Identify the Correct Waste Container: Locate the designated container for "Halogenated Organic Waste" or "Chlorinated Solvents." This container must be clearly labeled with the words "Hazardous Waste."[11][12]
-
Inspect the Container: Ensure the container is made of a chemically compatible material (e.g., HDPE or glass), is in good condition with no leaks or damage, and has a secure, leak-proof closure.[8]
-
Transfer the Chemical: Inside a chemical fume hood, carefully pour or transfer the solid chemical into the waste container. Use a funnel if necessary to avoid spills.
-
Secure the Container: Tightly close the container lid. Hazardous waste containers must remain closed at all times except when adding or removing waste.[9]
-
Update the Waste Log: Immediately update the hazardous waste tag or log attached to the container. List the full chemical name, "this compound," and the approximate quantity added. Do not use abbreviations or chemical formulas.[11]
-
Store Properly: Place the waste container in a designated Satellite Accumulation Area (SAA).[11] This area should provide secondary containment and be located away from incompatible chemicals.[8][11]
-
Arrange for Pickup: Once the container is full, or if it has been in the SAA for up to one year, submit a chemical waste collection request through your institution's Environmental Health and Safety (EHS) department.[9][11]
Handling Contaminated Materials and Empty Containers
-
Contaminated Labware: Disposable items such as gloves, weighing paper, pipette tips, and paper towels that have come into contact with the chemical must be disposed of as solid hazardous waste. Place them in a designated, labeled bag or container for "Contaminated Solid Waste."
-
Empty Containers: An empty container that held this chemical is still considered hazardous waste.
-
Deface or remove the original product label to avoid confusion.[9]
-
Place the "empty" container, with its cap, into a designated solid hazardous waste stream or follow your institution's specific procedure for hazardous material containers. Some institutions may require triple-rinsing, but the rinsate itself must be collected as halogenated hazardous waste.[9] Given the compound's toxicity, treating the container as waste is the most prudent course of action.
Emergency Procedures: Spill Management
This protocol applies only to small, incidental spills (<100 mL) that can be managed by trained laboratory personnel without endangering themselves or others. For large spills, evacuate the area, close the doors, and contact your institution's emergency response team immediately.
-
ALERT: Announce the spill to all personnel in the immediate area.[18]
-
EVACUATE (if necessary): If the spill is large or involves volatile fumes, evacuate the area and prevent re-entry.[19]
-
PROTECT: Don the full PPE as described in Section 3.
-
CONTAIN: Prevent the spill from spreading by surrounding it with an appropriate absorbent material (e.g., spill pads, vermiculite, or a commercial solvent absorbent).[18][19] Do not use paper towels for a liquid spill, as this can increase the rate of evaporation.
-
ABSORB: Apply the absorbent material over the spill, working from the outside edges inward.[20]
-
COLLECT: Once the material is fully absorbed, carefully scoop it into a compatible container. Seal the container and label it as "Hazardous Waste" with a clear description of the contents (e.g., "Spill debris with this compound").[18][19]
-
DECONTAMINATE: Clean the spill surface with soap and water. All cleaning materials (sponges, paper towels) must also be disposed of as hazardous waste.
-
REPORT: Report the incident to your laboratory supervisor and EHS department, as required by your institution's policy.[18]
References
- 1. This compound | 720-01-4 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound - Amerigo Scientific [amerigoscientific.com]
- 4. 720-01-4 | this compound - Fluoropharm [fluoropharm.com]
- 5. This compound | 720-01-4 [amp.chemicalbook.com]
- 6. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. danielshealth.com [danielshealth.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. acs.org [acs.org]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. ethz.ch [ethz.ch]
- 13. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. artsci.usu.edu [artsci.usu.edu]
- 16. OSHA Respirator Requirements for Selected Chemicals | NIOSH | CDC [cdc.gov]
- 17. uakron.edu [uakron.edu]
- 18. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 19. Hazardous Chemical Releases and Spills - Emergency Procedures - Montana Tech - Montana's Premier STEM University [mtech.edu]
- 20. lin-web.clarkson.edu [lin-web.clarkson.edu]
A Senior Application Scientist's Guide to Handling Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate
Welcome to your essential guide for the safe handling of Ethyl 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate (CAS No. 720-01-4). As a crucial intermediate in pharmaceutical synthesis, the integrity of your research and the safety of your team depend on a deep, causal understanding of its handling requirements.[1] This guide moves beyond a simple checklist to provide a procedural and logical framework for ensuring laboratory safety.
Hazard Analysis: Understanding the "Why" Behind the Precautions
This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements.[2][3][4] Understanding these is the first step in building a culture of safety.
-
H302/H312/H332 (Harmful if swallowed, in contact with skin, or if inhaled): This substance exhibits acute toxicity through multiple exposure routes.[2][3][5] Systemic effects can occur if it enters the body.
-
H315 (Causes skin irritation): Direct contact can lead to localized redness, inflammation, or dermatitis.[2][4]
-
H319 (Causes serious eye irritation): This is a significant risk. Splashes can cause substantial, potentially lasting, damage to the eyes.[2][4]
-
H335 (May cause respiratory irritation): Inhalation of the dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[2][4][6]
These classifications mandate that we treat this compound not as a benign reagent, but as a substance requiring a comprehensive containment strategy, where Personal Protective Equipment (PPE) serves as the critical final barrier.[7]
Core Directive: Personal Protective Equipment (PPE)
Engineering controls, such as fume hoods, are the primary line of defense.[6][8] PPE is the essential final layer of protection for the operator. The selection of appropriate PPE is non-negotiable.
| Protection Area | Required PPE | Rationale & Standard |
| Eye & Face | Tightly-sealed, splash-proof safety goggles AND a full-face shield. | Standard safety glasses are insufficient. The "serious eye irritation" classification (H319) requires robust protection against splashes.[5][8] Equipment should meet OSHA 29 CFR 1910.133 or European Standard EN166.[9] |
| Skin & Body | Chemical-resistant nitrile or neoprene gloves. A fully-buttoned lab coat is mandatory. For larger quantities or risk of splashes, disposable Tyvek-type sleeves or a full suit are recommended. | The compound is harmful in contact with skin (H312) and a skin irritant (H315).[2][5] Gloves must be inspected before use and disposed of immediately after contact.[10] |
| Respiratory | Work must be conducted in a certified chemical fume hood. For situations where dust or aerosols may exceed exposure limits (e.g., cleaning spills), a NIOSH/MSHA or European Standard EN 149 approved respirator with a particulate filter is required.[5][8][9] | This addresses the inhalation hazard (H332) and respiratory irritation potential (H335).[2][5] A surgical mask offers no protection.[7] |
Operational Protocol: A Step-by-Step Procedural Guide
A systematic workflow minimizes risk. This protocol outlines the key stages of handling this compound.
Step 1: Pre-Experiment Preparation
-
Area Designation: Cordon off and designate the specific area within the fume hood where the work will occur.
-
System Check: Ensure the chemical fume hood is operational and the eyewash station/safety shower is unobstructed.[9][11]
-
Gather Materials: Place all necessary equipment (spatulas, weigh boats, glassware, waste containers) inside the fume hood before introducing the chemical.
-
Don PPE: Put on all required PPE as detailed in the table above, starting with your lab coat, then eye/face protection, and finally gloves.
Step 2: Handling the Compound
-
Container Handling: Before opening, wipe down the exterior of the container to remove any potential residue. Open the container slowly within the fume hood.[11]
-
Aliquotting: This compound is a low-melting solid.[4][5] Handle it as a solid, but be aware it may melt near room temperature. Use a dedicated spatula for transfer. Avoid creating dust.
-
No-Touch Policy: At no point should your gloved hands touch personal items (pens, notebooks, phones) or surfaces outside the designated work area.
Step 3: Post-Experiment Cleanup
-
Decontamination: Wipe down all surfaces within the designated area with an appropriate solvent (e.g., isopropanol or ethanol) and dispose of the wipes in the designated hazardous waste container.
-
Doff PPE: Remove PPE in the reverse order it was put on. Remove gloves first, using a proper technique to avoid touching the outer surface. Remove your face shield and goggles, and finally your lab coat.
-
Personal Hygiene: Wash hands and forearms thoroughly with soap and water after the work is complete, even though gloves were worn.[6][11]
Emergency Response Plan
If in Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9] If on Skin: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[5][9] Seek medical attention if irritation persists. If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5][9] If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][9]
Disposal Plan: From Bench to Manifest
Improper disposal is a critical safety and compliance failure.
-
Solid Waste: All contaminated disposables, including gloves, weigh boats, paper towels, and empty containers, must be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused material or solutions containing the compound should be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Final Disposal: Arrange for disposal by an approved, licensed hazardous waste disposal specialist.[6]
Visualizing the Workflow
To ensure procedural clarity, the following diagram outlines the critical path for safely handling this compound.
Caption: Safe Handling Workflow for Halogenated Pyrimidines.
References
- 1. This compound | 720-01-4 | Benchchem [benchchem.com]
- 2. Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate | C8H6ClF3N2O2 | CID 2780355 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. This compound | 720-01-4 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. keyorganics.net [keyorganics.net]
- 7. pppmag.com [pppmag.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. aksci.com [aksci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
